Product packaging for (R)-1-Methyl-3-pyrrolidinol(Cat. No.:CAS No. 104641-60-3)

(R)-1-Methyl-3-pyrrolidinol

Numéro de catalogue: B031351
Numéro CAS: 104641-60-3
Poids moléculaire: 101.15 g/mol
Clé InChI: FLVFPAIGVBQGET-RXMQYKEDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-1-Methyl-3-pyrrolidinol, also known as this compound, is a useful research compound. Its molecular formula is C5H11NO and its molecular weight is 101.15 g/mol. The purity is usually 95%.
The exact mass of the compound (3R)-1-methylpyrrolidin-3-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO B031351 (R)-1-Methyl-3-pyrrolidinol CAS No. 104641-60-3

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(3R)-1-methylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-6-3-2-5(7)4-6/h5,7H,2-4H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVFPAIGVBQGET-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H](C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426239
Record name (3R)-1-Methylpyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104641-60-3
Record name (3R)-1-Methyl-3-pyrrolidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104641-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-3-pyrrolidinol, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104641603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R)-1-Methylpyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-1-Methyl-3-pyrrolidinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-METHYL-3-PYRROLIDINOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HVW4EW50X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (R)-1-Methyl-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Methyl-3-pyrrolidinol is a chiral organic compound that serves as a versatile building block in the synthesis of pharmaceuticals and other fine chemicals. Its structure, incorporating both a tertiary amine and a secondary alcohol within a pyrrolidine ring, imparts unique chemical properties that are crucial for its application in medicinal chemistry, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core chemical properties of this compound, supported by available data and general experimental protocols.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. These properties are essential for its handling, characterization, and application in chemical synthesis.

Identification
PropertyValueReference
Chemical Name This compound
Synonyms (3R)-1-Methylpyrrolidin-3-ol, (R)-(-)-3-Hydroxy-N-methylpyrrolidinol
CAS Number 104641-60-3
Molecular Formula C₅H₁₁NO
Molecular Weight 101.15 g/mol
InChI Key FLVFPAIGVBQGET-RXMQYKEDSA-N
SMILES CN1CC--INVALID-LINK--C1
Physicochemical Properties
PropertyValueReference
Appearance Colorless to pale yellow liquid[1][2]
Density 0.921 g/mL at 25 °C
Boiling Point 50-52 °C at 1 mmHg
Refractive Index n20/D 1.464
Optical Rotation [α]20/D -7° (c=1 in chloroform)
Flash Point 71 °C (159.8 °F) - closed cup
pKa (protonated amine, estimated) ~10.3[3]
Predicted pKa (hydroxyl group) 14.95 ± 0.20[4][5]
Solubility
SolventSolubilityReference
Water Miscible[1]
Ethanol Miscible[1]
Ether Miscible[1]
Chloroform Slightly Soluble[4][5]
Methanol Slightly Soluble[4][5]

Spectroscopic Data

Spectroscopic data is fundamental for the identification and characterization of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Spectral data is available and can be used to confirm the proton environment in the molecule.[6]

  • IR (Infrared) Spectroscopy: IR spectra are available and can be used to identify functional groups, such as the O-H stretch of the alcohol and C-N stretch of the amine.[6]

  • Mass Spectrometry: Mass spectral data is available, which provides information about the molecular weight and fragmentation pattern of the molecule.[7]

Synthesis

This compound is a synthetic compound. One common method for its preparation involves the reaction of 1,4-dichloro-2-butanol with a 40% aqueous solution of methylamine. The reaction mixture is heated under pressure, followed by basification with sodium hydroxide. The resulting organic phase is then separated, dried, and purified by vacuum distillation to yield the final product.[8]

Applications in Drug Development

This compound is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Its stereochemistry is often crucial for the biological activity and selectivity of the final drug molecule. It is utilized as a reactant in the asymmetric synthesis of:

  • Constrained (-)-S-adenosyl-L-homocysteine (SAH) analogs, which act as DNA methyltransferase inhibitors.[9]

  • Diaryl acylaminopyrimidines, which are adenosine A2A antagonists.

  • Analogs of istaroxime, a potent inhibitor of Na+,K+-ATPase.

  • Pharmacologically active stereoisomers of N-substituted soft anticholinergics.

Safety and Handling

This compound is classified as a skin and eye irritant.[6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area.

Experimental Protocols

Detailed experimental protocols for the determination of all physical and chemical properties of a specific compound are extensive. Below are generalized workflows for key characterization experiments.

General Workflow for Physicochemical Characterization

G General Experimental Workflow for Chemical Characterization cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_application Application & Further Studies synthesis Synthesis of This compound purification Purification (e.g., Distillation) synthesis->purification phys_props Determination of Physical Properties (Boiling Point, Density, Refractive Index) purification->phys_props spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy solubility Solubility Testing purification->solubility pka pKa Determination purification->pka drug_synthesis Use in Drug Synthesis spectroscopy->drug_synthesis biological_assay Biological Activity Testing drug_synthesis->biological_assay

References

Synthesis of (R)-1-Methyl-3-pyrrolidinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic pathways for producing (R)-1-Methyl-3-pyrrolidinol, a key chiral intermediate in the development of various pharmaceuticals. The document details experimental protocols for established methods, presents quantitative data in a comparative format, and includes visualizations of the synthetic routes to facilitate understanding and replication.

Introduction

This compound, also known as (R)-N-Methyl-3-hydroxypyrrolidine, is a valuable chiral building block in asymmetric synthesis. Its stereodefined structure is incorporated into a variety of biologically active molecules, making its efficient and enantiomerically pure synthesis a critical aspect of drug discovery and development. This guide explores two principal and commercially viable routes for its preparation: the synthesis from L-malic acid and the reductive amination of (R)-3-pyrrolidinol.

Synthetic Pathways

Two of the most common and effective methods for the synthesis of this compound are detailed below.

Synthesis from L-Malic Acid

This pathway utilizes the readily available and inexpensive chiral precursor, L-malic acid. The synthesis involves a two-step process: a ring-closure reaction to form the corresponding N-methyl-succinimide intermediate, followed by a reduction to yield the final product.

Synthesis_from_L-Malic_Acid L_malic_acid L-Malic Acid intermediate (R)-3-Hydroxy-1-methyl-pyrrolidine-2,5-dione L_malic_acid->intermediate Ring Closure methylamine Methylamine methylamine->intermediate product This compound intermediate->product Reduction reducing_agent Reducing Agent (e.g., Sodium Borohydride) reducing_agent->product

Caption: Synthesis of this compound from L-Malic Acid.

Reductive Amination of (R)-3-Pyrrolidinol

This method involves the direct N-methylation of the chiral precursor (R)-3-pyrrolidinol. This is typically achieved through reductive amination using formaldehyde as the methyl source and a suitable reducing agent.

Reductive_Amination R_pyrrolidinol (R)-3-Pyrrolidinol product This compound R_pyrrolidinol->product Reductive Amination formaldehyde Formaldehyde formaldehyde->product reducing_agent Reducing Agent (e.g., Formic Acid or H₂/Catalyst) reducing_agent->product

Caption: Synthesis of this compound via Reductive Amination.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the described synthetic pathways, allowing for a clear comparison of their efficiency.

Table 1: Synthesis from L-Malic Acid

StepStarting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1. Ring ClosureL-Malic Acid (60.0g)40% Methylamine (aq) (43.2g)Xylene (420.0g)Reflux14--
2. Reduction(R)-3-Hydroxy-1-methyl-pyrrolidine-2,5-dione (42.0g)Sodium Borohydride (49.2g), Dimethyl Sulfate (164.1g), Trimethyl Borate (67.6g)Tetrahydrofuran0-30666.4>99

Data extracted from a patent describing a similar synthesis for the racemate, adapted here for the (R)-enantiomer starting from L-malic acid.[1]

Table 2: Reductive Amination of (R)-3-Pyrrolidinol

MethodStarting MaterialReagentsCatalystSolventTemperature (°C)Pressure (MPa)Reaction Time (h)Yield (%)Purity (%)
Catalytic Hydrogenation(3R)-Pyrrolidin-3-ol (60.2g)93% Paraformaldehyde (23.4g), H₂, Dipropylamine (7.0g)5% Platinum on CarbonMethanol200.4-0.510.28996.8
Formic Acid Reduction(R)-3-Hydroxypyrrolidine (2g)Paraformaldehyde (0.49g), 90% Formic Acid (1.5g)-TetrahydrofuranReflux-592-

Data for catalytic hydrogenation extracted from a patent.[2][3] Data for formic acid reduction from a chemical database.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound from L-Malic Acid

This protocol is adapted from a procedure for the racemic compound, assuming the use of L-malic acid as the starting material to obtain the (R)-enantiomer.[1]

Step 1: Synthesis of (R)-3-Hydroxy-1-methyl-pyrrolidine-2,5-dione

  • To a 1L reaction flask, add 420.0 g of xylene.

  • With stirring, add 60.0 g of L-malic acid and then slowly add 43.2 g of a 40% aqueous solution of methylamine at 15 °C.

  • Stir the mixture at 15 °C for 30 minutes.

  • Heat the mixture to reflux and carry out a water diversion reaction for 14 hours.

  • After the reaction is complete, cool the mixture and concentrate under reduced pressure to obtain the crude intermediate, which can be purified by crystallization.

Step 2: Reduction to this compound

  • Under a nitrogen atmosphere, add 49.2 g of sodium borohydride and 336.0 g of anhydrous tetrahydrofuran to a 1L reaction flask and cool to 0 °C.

  • Slowly add 164.1 g of dimethyl sulfate, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction to warm to 30 °C and stir for 3 hours.

  • Prepare a solution of 42.0 g of (R)-3-hydroxy-1-methyl-pyrrolidine-2,5-dione and 67.6 g of trimethyl borate in 84.0 g of tetrahydrofuran.

  • Add this solution dropwise to the reaction mixture at 30 °C and stir for 2 hours.

  • Monitor the reaction by a suitable chromatographic method. Once complete, cool the reaction in an ice bath and quench by the dropwise addition of 10 M hydrochloric acid.

  • Concentrate the mixture to remove tetrahydrofuran.

  • Extract the aqueous residue with ethyl acetate (3 x 168 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to dryness.

  • Purify the crude product by vacuum distillation to obtain colorless this compound.

Protocol 2: Reductive Amination of (R)-3-Pyrrolidinol with Catalytic Hydrogenation

This industrial-scale protocol is based on a patented procedure.[2][3]

  • In a suitable reactor, mix (3R)-pyrrolidin-3-ol (60.2 g), 93% paraformaldehyde (23.4 g, 1.05 equivalents), methanol (300.8 g), and 5% platinum on carbon (3.7 g, water-wet).

  • Pressurize the reactor with hydrogen to 0.4-0.5 MPa.

  • Stir the mixture at 20 °C for approximately 6.6 hours, monitoring the disappearance of the starting material by gas chromatography.

  • To the reaction mixture, add dipropylamine (7.0 g).

  • Continue the reaction under the same hydrogen pressure and temperature for an additional 3.6 hours.

  • Upon completion, filter off the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Add toluene to the concentrate and re-concentrate to remove residual water.

  • Purify the resulting oil by distillation to yield (3R)-1-methylpyrrolidin-3-ol. The reported yield is 89% with a purity of 96.8%.[3]

Protocol 3: Reductive Amination of (R)-3-Pyrrolidinol with Formic Acid

This laboratory-scale procedure provides an alternative to catalytic hydrogenation.[4]

  • In a 100 mL round-bottom flask, combine (R)-3-hydroxypyrrolidine (2 g), tetrahydrofuran (25 mL), paraformaldehyde (0.49 g), and 90% formic acid (1.5 g).

  • Stir the reaction mixture at reflux for 5 hours, or until all solids have dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add 10 N sodium hydroxide solution to adjust the pH to approximately 10.

  • Separate the organic phase and dry it over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent by distillation under reduced pressure to obtain the oily product, (R)-1-methyl-3-hydroxypyrrolidine. The reported yield is 92%.[4]

Conclusion

The synthesis of this compound can be effectively achieved through multiple pathways, with the choice of method often depending on the scale of production, cost of starting materials, and available equipment. The synthesis from L-malic acid offers a cost-effective route from a readily available chiral pool starting material. The reductive amination of (R)-3-pyrrolidinol provides a more direct conversion with high yields, with options for both catalytic hydrogenation suitable for industrial scale-up and a formic acid-based reduction for laboratory synthesis. The detailed protocols and comparative data provided in this guide are intended to assist researchers and drug development professionals in selecting and implementing the most suitable synthetic strategy for their specific needs.

References

Spectroscopic Data of (R)-1-Methyl-3-pyrrolidinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for (R)-1-Methyl-3-pyrrolidinol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure and Properties

PropertyValue
Chemical Name (3R)-1-Methylpyrrolidin-3-ol
Synonyms (R)-(-)-1-Methyl-3-pyrrolidinol, (R)-N-Methyl-3-pyrrolidinol
CAS Number 104641-60-3
Molecular Formula C₅H₁₁NO
Molecular Weight 101.15 g/mol
Appearance Colorless to pale yellow liquid

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison. It is important to note that spectroscopic data for enantiomers, such as the (R) and (S) forms of 1-methyl-3-pyrrolidinol, are identical in achiral solvents and conditions. Therefore, data reported for the racemic mixture is also applicable to the (R)-enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Data

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule.

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
4.20-4.30m1HCH-OH
3.80br s1HOH
2.61-2.70m1HCH₂-N
2.50-2.60m1HCH₂-N
2.25-2.40m2HCH₂
2.25s3HN-CH₃
1.98-2.10m1HCH₂
1.50-1.60m1HCH₂

Solvent: CDCl₃, Frequency: 300 MHz

2.1.2. ¹³C NMR Data

The ¹³C NMR spectrum identifies the different carbon environments in the molecule. The following data is based on a prediction and serves as an estimation.

Chemical Shift (δ) ppmCarbon Assignment
70.5C3 (CH-OH)
64.9C5 (CH₂-N)
55.4C2 (CH₂-N)
42.1C6 (N-CH₃)
35.8C4 (CH₂)

Predicted data; Solvent: CDCl₃

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3500-3200Strong, BroadO-HStretching (Alcohol)[1][2]
2950-2850Medium to StrongC-HStretching (Alkane)[3]
1250-1020MediumC-NStretching (Tertiary Amine)
1320-1000StrongC-OStretching (Secondary Alcohol)[2]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zRelative IntensityPossible Fragment
101Moderate[M]⁺ (Molecular Ion)[4][5]
57High[C₃H₇N]⁺
42High[C₂H₄N]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 300 MHz NMR Spectrometer

  • Pulse Program: Standard single-pulse sequence

  • Number of Scans: 16-32

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 3-4 s

  • Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition:

  • Spectrometer: 75 MHz NMR Spectrometer (corresponding to a 300 MHz ¹H frequency)

  • Pulse Program: Proton-decoupled single-pulse sequence

  • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1-2 s

  • Spectral Width: 0 to 100 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation:

  • This compound is a liquid and can be analyzed neat.

  • A single drop of the neat liquid is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

  • Spectrometer: FT-IR spectrometer equipped with a universal ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the clean, empty ATR crystal is collected prior to the sample analysis and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane or ethyl acetate, at a concentration of approximately 100 µg/mL.

  • The solution is transferred to a 2 mL GC vial.

GC-MS Analysis:

  • Gas Chromatograph:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-300.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical connections between the different spectroscopic techniques in chemical structure elucidation.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Start Purified Sample (this compound) NMR_Prep Dissolve in Deuterated Solvent Start->NMR_Prep IR_Prep Neat Liquid (ATR) Start->IR_Prep MS_Prep Dilute in Volatile Solvent Start->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq MS_Acq GC-MS System MS_Prep->MS_Acq NMR_Data ¹H & ¹³C NMR Spectra: - Chemical Shifts - Multiplicities - Integration NMR_Acq->NMR_Data IR_Data IR Spectrum: - Absorption Bands - Functional Groups IR_Acq->IR_Data MS_Data Mass Spectrum: - Molecular Ion Peak - Fragmentation Pattern MS_Acq->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A general workflow for the spectroscopic analysis of a chemical compound.

Logical_Relationships MS Mass Spectrometry (Molecular Formula & Weight) Structure Final Structure (Connectivity & Stereochemistry) MS->Structure Provides molecular formula IR IR Spectroscopy (Functional Groups) IR->Structure Identifies key bonds (O-H, C-N, C-O) NMR_1H ¹H NMR (Proton Framework) NMR_13C ¹³C NMR (Carbon Skeleton) NMR_1H->NMR_13C Correlated via 2D NMR (HSQC, HMBC) NMR_1H->Structure Shows proton environments and adjacencies NMR_13C->Structure Shows carbon environments

Logical connections between spectroscopic data for structure elucidation.

References

(R)-1-Methyl-3-pyrrolidinol: A Technical Guide on its Synthetic Utility and Pharmacological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Methyl-3-pyrrolidinol is a chiral pyrrolidine derivative recognized primarily for its role as a versatile synthetic intermediate in the development of a diverse range of pharmacologically active compounds. While direct studies on the specific mechanism of action of this compound are not extensively available in current scientific literature, its structural motif is a key component in molecules targeting various physiological pathways. This technical guide provides a comprehensive overview of the known applications of this compound in the synthesis of potent and selective therapeutic agents, and discusses the established mechanisms of action of these final compounds. The physicochemical properties of this compound are summarized, and detailed synthetic protocols for its utilization are provided. Furthermore, this document explores the broader role of the pyrrolidine scaffold in medicinal chemistry to offer a predictive context for the potential, albeit unconfirmed, biological interactions of this compound itself.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. Its conformational flexibility and ability to engage in various intermolecular interactions make it an attractive structural element for the design of ligands for a wide array of biological targets. This compound, with its defined stereochemistry and functional groups, serves as a valuable chiral building block for introducing the pyrrolidine moiety into more complex molecules. This guide will delve into the known synthetic routes employing this compound and the pharmacological profiles of the resulting compounds.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in biological systems.

PropertyValueReference
Molecular Formula C₅H₁₁NO
Molecular Weight 101.15 g/mol
CAS Number 104641-60-3
Appearance Colorless to pale yellow liquid[1]
Boiling Point 50-52 °C at 1 mmHg
Density 0.921 g/mL at 25 °C
Optical Activity [α]20/D -7°, c = 1% in chloroform
SMILES CN1CC--INVALID-LINK--C1
InChIKey FLVFPAIGVBQGET-RXMQYKEDSA-N

Synthetic Applications and Mechanism of Action of Derived Compounds

This compound is a key starting material for the synthesis of several classes of therapeutic agents. The following sections detail these applications and the mechanisms of action of the final products.

DNA Methyltransferase (DNMT) Inhibitors

This compound is utilized in the asymmetric synthesis of constrained (-)-S-adenosyl-L-homocysteine (SAH) analogs, which are designed to be potent inhibitors of DNA methyltransferases (DNMTs).[2][3]

  • Mechanism of Action: DNMTs are enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to DNA. This epigenetic modification plays a crucial role in gene silencing. In cancer, aberrant hypermethylation of tumor suppressor genes is a common event. DNMT inhibitors, by preventing this methylation, can lead to the re-expression of these silenced genes, thereby inhibiting tumor growth. The SAH analogs synthesized using this compound act as competitive inhibitors, binding to the active site of DNMTs and preventing the binding of the natural substrate, SAM.

DNMT_Inhibitor_Synthesis RMP This compound Intermediate Chiral Intermediate RMP->Intermediate Asymmetric Synthesis SAH_Analog (-)-S-adenosyl-L-homocysteine (SAH) Analog Intermediate->SAH_Analog Inhibition Inhibition SAH_Analog->Inhibition DNMT DNA Methyltransferase (DNMT) Inhibition->DNMT

Synthesis of DNMT Inhibitors.
Adenosine A2A Receptor Antagonists

This chiral pyrrolidinol is also a reactant in the preparation of diaryl acylaminopyrimidines, which act as antagonists of the adenosine A2A receptor.

  • Mechanism of Action: The adenosine A2A receptor is a G-protein coupled receptor that is highly expressed in the basal ganglia and is involved in the control of motor function. Antagonism of the A2A receptor has shown therapeutic potential in Parkinson's disease by potentiating dopaminergic neurotransmission. The compounds synthesized from this compound are designed to bind to the A2A receptor and block the binding of endogenous adenosine, thereby modulating downstream signaling pathways.

A2A_Antagonist_Synthesis RMP This compound Acylaminopyrimidine Diaryl Acylaminopyrimidine RMP->Acylaminopyrimidine Synthesis Antagonism Antagonism Acylaminopyrimidine->Antagonism A2AR Adenosine A2A Receptor Antagonism->A2AR

Synthesis of Adenosine A2A Antagonists.
Na+/K+-ATPase Inhibitors

This compound is used in the synthesis of analogs of istaroxime, a potent inhibitor of the Na+/K+-ATPase enzyme.

  • Mechanism of Action: The Na+/K+-ATPase, or sodium-potassium pump, is a transmembrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. Inhibition of this pump in cardiac myocytes leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the sodium-calcium exchanger. The elevated intracellular calcium enhances cardiac contractility, making Na+/K+-ATPase inhibitors useful in the treatment of heart failure.

NaK_ATPase_Inhibitor_Synthesis RMP This compound Istaroxime_Analog Istaroxime Analog RMP->Istaroxime_Analog Synthesis Inhibition Inhibition Istaroxime_Analog->Inhibition NaK_ATPase Na+/K+-ATPase Inhibition->NaK_ATPase

Synthesis of Na+/K+-ATPase Inhibitors.
Soft Anticholinergics

The synthesis of pharmacologically active stereoisomers of N-substituted soft anticholinergics represents another significant application of this compound.

  • Mechanism of Action: Anticholinergic agents work by blocking the action of the neurotransmitter acetylcholine at muscarinic receptors. This can have various therapeutic effects, including reducing muscle spasms, decreasing glandular secretions, and dilating the pupils. "Soft" anticholinergics are designed to have a localized effect and to be rapidly metabolized into inactive forms, thereby minimizing systemic side effects. The stereochemistry introduced by this compound is often crucial for the selective and potent activity of these drugs.

Anticholinergic_Synthesis RMP This compound Soft_Anticholinergic N-substituted Soft Anticholinergic RMP->Soft_Anticholinergic Synthesis Blockade Blockade Soft_Anticholinergic->Blockade Muscarinic_Receptor Muscarinic Receptor Blockade->Muscarinic_Receptor

Synthesis of Soft Anticholinergics.

Experimental Protocols: Synthesis

While protocols for the direct biological investigation of this compound are unavailable, the following provides a general synthetic protocol for its use as a building block, based on common organic chemistry practices.

General Procedure for N-Alkylation using this compound:

  • Reaction Setup: To a solution of the substrate containing a suitable leaving group (e.g., a halide or a sulfonate ester) in an appropriate aprotic solvent (e.g., acetonitrile, DMF, or THF), add this compound (1.0-1.5 equivalents).

  • Base: Add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) to scavenge the acid formed during the reaction.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to reflux, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-alkylated product.

The Pyrrolidine Scaffold: A Broader Pharmacological Context

The pyrrolidine ring, the core of this compound, is a key pharmacophore in many biologically active molecules. Its presence often confers favorable properties such as increased solubility, metabolic stability, and the ability to form hydrogen bonds. The nitrogen atom can be protonated at physiological pH, allowing for ionic interactions with target proteins.

Pyrrolidine_Scaffold_Interactions cluster_pyrrolidine Pyrrolidine Scaffold cluster_interactions Potential Interactions RMP_structure This compound Structure H_bond Hydrogen Bonding (via -OH group) RMP_structure->H_bond Potential for Ionic_interaction Ionic Interaction (via protonated Nitrogen) RMP_structure->Ionic_interaction Potential for Hydrophobic_interaction Hydrophobic Interaction (via alkyl backbone) RMP_structure->Hydrophobic_interaction Potential for Receptor_Site Biological Target (Receptor/Enzyme) H_bond->Receptor_Site Ionic_interaction->Receptor_Site Hydrophobic_interaction->Receptor_Site

Potential Interactions of the Pyrrolidine Scaffold.

Conclusion and Future Directions

This compound is a valuable chiral building block in medicinal chemistry, enabling the synthesis of a wide range of therapeutic agents with diverse mechanisms of action. While its own pharmacological profile remains to be elucidated, its structural contributions to the final active compounds are well-established. Future research could focus on screening this compound against a broad panel of receptors and enzymes to directly assess its biological activity. Such studies would provide a more complete understanding of this molecule and could reveal novel therapeutic applications. For now, its primary and significant role remains that of a key intermediate in the journey of drug discovery and development.

References

An In-depth Technical Guide to (R)-1-Methyl-3-pyrrolidinol (CAS: 104641-60-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Methyl-3-pyrrolidinol, with the CAS number 104641-60-3, is a valuable chiral building block in the synthesis of a variety of pharmacologically active molecules. Its stereospecific nature makes it a crucial intermediate in the development of enantiomerically pure compounds, particularly in the fields of neuropharmacology and anti-inflammatory research. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, analytical methods for purity assessment, and its significant applications in the synthesis of therapeutic agent analogs, including DNA methyltransferase (DNMT) inhibitors, adenosine A2A antagonists, and Na+,K+-ATPase inhibitors. This document also outlines the key signaling pathways associated with these targets and provides detailed experimental workflows for its synthesis and application.

Chemical and Physical Properties

This compound is a clear, colorless to light yellow liquid. Its key physicochemical properties are summarized in the table below for easy reference.[1][2][3]

PropertyValueReference
CAS Number 104641-60-3[1][3]
Molecular Formula C₅H₁₁NO[1][2]
Molecular Weight 101.15 g/mol [1][2][3]
Appearance Clear yellow liquid[1]
Boiling Point 50-52 °C at 1 mmHg[1][3][4]
Density 0.921 g/mL at 25 °C[1][3][4]
Refractive Index (n20/D) 1.4640[1][3][4]
Optical Rotation ([α]20/D) -7° (c=1 in Chloroform)[1][3]
Flash Point 70 °C (158 °F)[3]
Purity ≥ 98% (GC)[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃, 300 MHz): δ 1.50-1.60 (m, 1H), 1.98-2.10 (m, 1H), 2.25 (s, 3H), 2.25-2.40 (m, 2H), 2.50-2.60 (m, 1H), 2.61-2.70 (m, 1H), 3.80 (brs, 1H), 4.20-4.30 (m, 1H).[4]

  • ¹³C NMR: Spectral data is available and can be accessed through various chemical databases.[5]

Mass Spectrometry (MS)
  • GC-MS: The mass spectrum of 1-Methyl-3-pyrrolidinol shows a top peak at m/z 57 and second and third highest peaks at m/z 42 and 101, respectively.[2]

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported, primarily in patent literature. Below are detailed protocols based on these reports.

Method 1: Reductive Amination of (R)-3-Hydroxypyrrolidine

This method involves the reaction of (R)-3-hydroxypyrrolidine with formaldehyde in the presence of a reducing agent.

  • Materials:

    • (R)-3-hydroxypyrrolidine (1.0 eq)

    • Paraformaldehyde (0.57 eq)

    • 90% Formic acid (1.7 eq)

    • Tetrahydrofuran (THF)

    • 10 N Sodium hydroxide solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a 100 mL round-bottom flask, combine 2 g of (R)-3-hydroxypyrrolidine, 25 mL of THF, 0.49 g of paraformaldehyde, and 1.5 g of 90% formic acid.[4]

    • Stir the reaction mixture under reflux for 5 hours, or until all solids have dissolved.[4]

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add 10 mL of 10 N sodium hydroxide solution to adjust the pH to approximately 10.[4]

    • Separate the organic phase and dry it over anhydrous magnesium sulfate.[4]

    • Filter to remove the desiccant and concentrate the filtrate under reduced pressure to yield the oily product, (R)-1-methyl-3-hydroxypyrrolidine.[4]

    • Expected yield: approximately 92%.[4]

Method 2: From 1,4-Dichloro-2-butanol and Methylamine

This industrial-scale synthesis involves the reaction of 1,4-dichloro-2-butanol with methylamine followed by cyclization.

  • Materials:

    • 1,4-dichloro-2-butanol (1.0 eq)

    • 40 wt% aqueous solution of monomethylamine

    • Sodium hydroxide

    • Ethanol

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a 500 mL four-necked flask, cool 250 g of a 40 wt% aqueous solution of monomethylamine to 10 °C in an ice-water bath.[6]

    • While stirring, add 102 g of 1,4-dichloro-2-butanol dropwise, maintaining the temperature at 15 °C.[6]

    • Transfer the mixture to a 500 mL autoclave, seal, and evacuate to a pressure of 1.0 ± 0.1 MPa.[6]

    • Heat the mixture to 120 ± 2 °C and stir for approximately 10 hours, monitoring the disappearance of the starting material by GC.[6]

    • After the reaction is complete, cool to room temperature and discharge the material.

    • Add 110 g of sodium hydroxide batch-wise, controlling the temperature below 50 °C, which will release a large amount of methylamine gas and precipitate a white solid. Stir for 1 hour.[6]

    • Filter the mixture and separate the layers of the filtrate.

    • To the upper organic phase, add 100 mL of ethanol and 18 g of anhydrous magnesium sulfate and stir for 2-3 hours.[6]

    • Filter and concentrate the filtrate in vacuo to obtain a yellow transparent oily liquid.

    • Purify the crude product by vacuum distillation to obtain colorless and transparent 1-Methyl-3-pyrrolidinol.[6]

    • Expected yield: 64.8%, Purity: 99.3% (HPLC).[6]

Purity Analysis by Gas Chromatography (GC)

A robust method for analyzing the purity of N-methyl pyrrolidone (a related compound) can be adapted for this compound.[7]

  • Instrumentation:

    • Agilent 8850 GC with a split/splitless (S/SL) inlet and flame ionization detector (FID).[7]

    • Agilent J&W DB-23 capillary column.[7]

    • Agilent 7650A automatic liquid sampler (ALS).[7]

    • Agilent OpenLab CDS software for data acquisition and analysis.[7]

  • Method Parameters (starting point, may require optimization):

    • Inlet: Split/splitless, 250 °C

    • Column: Agilent J&W DB-23 (30 m x 0.25 mm, 0.25 µm)

    • Oven Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp to 270 °C at 20 °C/min.

    • Detector: FID, 250 °C

    • Carrier Gas: Helium

  • Procedure:

    • Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or dichloromethane).

    • Inject a known volume of the sample into the GC.

    • Record the chromatogram and integrate the peak areas.

    • Calculate the purity based on the area percent of the main peak relative to the total area of all peaks.

Applications in Drug Development

This compound is a key reactant for the asymmetric synthesis of several classes of therapeutic agent analogs.[3]

DNA Methyltransferase (DNMT) Inhibitors

This compound is used in the asymmetric synthesis of constrained (-)-S-adenosyl-L-homocysteine (SAH) analogs, which are potent inhibitors of DNA methyltransferases.[3][4] These inhibitors are investigated for their potential in cancer therapy.

Signaling Pathway

DNMT_Inhibition cluster_synthesis Synthesis cluster_cellular Cellular Mechanism cluster_outcome Therapeutic Outcome R_Pyrrolidinol (R)-1-Methyl- 3-pyrrolidinol SAH_Analog Constrained SAH Analog (DNMT Inhibitor) R_Pyrrolidinol->SAH_Analog Asymmetric Synthesis DNMT DNA Methyltransferase (DNMT) DNA_Methylation DNA Hypermethylation of Tumor Suppressor Genes Tumor_Suppressor Tumor Suppressor Gene Silencing Cancer Cancer Progression Reactivation Reactivation of Tumor Suppressor Genes Apoptosis Apoptosis/ Tumor Growth Inhibition

Caption: Workflow from synthesis to cellular action of DNMT inhibitors.

Adenosine A2A Antagonists

This chiral intermediate is also used in the preparation of diaryl acylaminopyrimidines, which act as adenosine A2A antagonists. These compounds are being explored for the treatment of Parkinson's disease and in cancer immunotherapy.

Signaling Pathway

A2A_Antagonism cluster_synthesis Synthesis cluster_cellular Cellular Mechanism (e.g., in T-cells) cluster_outcome Therapeutic Outcome R_Pyrrolidinol (R)-1-Methyl- 3-pyrrolidinol A2A_Antagonist Diaryl Acylaminopyrimidine (A2A Antagonist) R_Pyrrolidinol->A2A_Antagonist Preparation Immune_Response Enhanced Anti-Tumor Immune Response A2A_Antagonist->Immune_Response Promotes Adenosine Adenosine A2A_Receptor Adenosine A2A Receptor cAMP Increased cAMP T_Cell_Inhibition T-Cell Inhibition/ Immunosuppression

Caption: Synthesis and mechanism of Adenosine A2A antagonists.

Na+,K+-ATPase Inhibitors

This compound serves as a reactant in the synthesis of analogs of istaroxime, a potent inhibitor of Na+,K+-ATPase, which has applications in the treatment of heart failure.[8]

Signaling Pathway

NaK_ATPase_Inhibition cluster_synthesis Synthesis cluster_cellular Cellular Mechanism (in Cardiomyocytes) cluster_outcome Therapeutic Outcome R_Pyrrolidinol (R)-1-Methyl- 3-pyrrolidinol Istaroxime_Analog Istaroxime Analog (Na+,K+-ATPase Inhibitor) R_Pyrrolidinol->Istaroxime_Analog Synthesis NaK_ATPase Na+,K+-ATPase Intra_Na Increased Intracellular Na+ Na_Ca_Exchanger Na+/Ca2+ Exchanger (Reversed) Intra_Ca Increased Intracellular Ca2+ Inotropy Increased Cardiac Contractility (Inotropy) Intra_Ca->Inotropy Leads to

Caption: Synthesis and cellular action of Na+,K+-ATPase inhibitors.

Safety and Handling

This compound is classified as a combustible liquid and can cause skin and serious eye irritation, as well as respiratory irritation.[3][9]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9][10]

    • P264: Wash skin thoroughly after handling.

    • P271: Use only outdoors or in a well-ventilated area.[9]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

    • P302 + P352: IF ON SKIN: Wash with plenty of water.[3]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][9][10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Tightly fitting safety goggles.[10]

    • Skin Protection: Protective gloves and impervious clothing.[10]

    • Respiratory Protection: Use a full-face respirator if exposure limits are exceeded.[10]

  • Storage: Store in a cool, well-ventilated place in a tightly closed container.[9][10] Keep away from sources of ignition.[10]

Conclusion

This compound is a synthetically versatile and valuable chiral intermediate for the development of novel therapeutics. Its utility in the stereoselective synthesis of complex molecules underscores its importance in medicinal chemistry and drug discovery. This guide provides essential technical information to support researchers in the safe and effective use of this compound in their experimental workflows. Further research into its applications is likely to uncover new pathways for the development of innovative and effective treatments for a range of diseases.

References

physical properties of (R)-N-Methyl-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical Properties of (R)-N-Methyl-3-pyrrolidinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-N-Methyl-3-pyrrolidinol, also known as (3R)-1-Methylpyrrolidin-3-ol, is a chiral building block of significant interest in medicinal chemistry and drug development.[1] Its specific stereochemistry makes it a valuable intermediate in the asymmetric synthesis of complex pharmaceutical compounds, particularly in the development of drugs targeting neurological disorders.[1][2] This guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and a logical workflow for property characterization.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of (R)-N-Methyl-3-pyrrolidinol are summarized below. These properties are crucial for its handling, application in synthesis, and purification.

PropertyValueSource
Molecular Formula C₅H₁₁NO[1][2]
Molecular Weight 101.15 g/mol [1][2][3]
Appearance Clear yellow to colorless liquid[1][3]
Boiling Point 50-52 °C at 1 mmHg (6.67 Pa)[1][2][4]
Density 0.921 g/mL at 25 °C[1][2][4]
Refractive Index (n20/D) 1.460 - 1.464[1][2][4]
Optical Rotation ([α]20/D) -7° (c = 1 in Chloroform)[1][2]
Purity ≥ 97-98% (GC)[1][2]
CAS Number 104641-60-3[1][2]

Experimental Protocols for Property Determination

Accurate determination of physical properties is essential for compound verification and use in further applications. The following sections detail standard laboratory protocols for measuring the key physical properties of liquid compounds like (R)-N-Methyl-3-pyrrolidinol.

Determination of Density

The density of a liquid can be determined by accurately measuring the mass of a known volume.[5]

Objective: To measure the mass per unit volume of (R)-N-Methyl-3-pyrrolidinol.

Apparatus:

  • Analytical balance (accurate to ±0.001 g)

  • Graduated cylinder (e.g., 10 mL or 25 mL) or a more accurate volumetric flask/pycnometer

  • Thermometer

Procedure:

  • Ensure the graduated cylinder is clean and completely dry.

  • Place the empty, dry graduated cylinder on the analytical balance and tare the mass to zero. If taring is not possible, record the mass of the empty cylinder (m₁).[5]

  • Carefully pour a specific volume of (R)-N-Methyl-3-pyrrolidinol into the graduated cylinder (e.g., 10.0 mL). Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[5][6]

  • Place the graduated cylinder containing the liquid back on the balance and record the new mass (m₂).[5]

  • The mass of the liquid (m) is calculated as m = m₂ - m₁.

  • Calculate the density (ρ) using the formula: ρ = mass / volume .[5]

  • Record the ambient temperature, as density is temperature-dependent.

  • For improved accuracy, repeat the measurement multiple times and calculate the average value.[5][6]

Determination of Boiling Point (Micro Method)

For small sample quantities, the micro-boiling point or Thiele tube method is highly effective.[7][8] This method observes the temperature at which the liquid's vapor pressure equals the atmospheric pressure.

Objective: To determine the temperature at which (R)-N-Methyl-3-pyrrolidinol boils at a given pressure.

Apparatus:

  • Thiele tube or similar heating apparatus (e.g., MelTemp)[9]

  • Thermometer

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

  • Heat source (Bunsen burner or heating mantle)

  • Mineral oil (for Thiele tube)

Procedure:

  • Add a small amount (approx. 0.5 mL) of (R)-N-Methyl-3-pyrrolidinol to the small test tube.[7][8]

  • Place the capillary tube into the test tube with its open end down.

  • Attach the test tube assembly to the thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.[8]

  • Insert the entire assembly into the Thiele tube containing mineral oil, making sure the oil level is above the sample but below the top of the test tube.[8]

  • Gently heat the side arm of the Thiele tube.[7] As the temperature rises, air trapped in the capillary tube will bubble out.

  • Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the boiling point.[7][8]

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn up into the capillary tube.[7][8] Record this temperature.

Note: Since the literature boiling point is given under vacuum (1 mmHg), this atmospheric pressure measurement will be significantly higher. For vacuum distillation, the procedure is adapted within a sealed apparatus connected to a vacuum pump and a manometer.

Determination of Refractive Index

The refractive index is a fundamental optical property that measures how light propagates through a substance.[10] It is commonly measured using a refractometer.

Objective: To measure the refractive index of (R)-N-Methyl-3-pyrrolidinol.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath (to maintain 20°C)

  • Dropper or pipette

  • Lint-free tissues

  • Calibration standard (e.g., distilled water)

Procedure:

  • Turn on the refractometer and the constant temperature water bath set to 20.0°C. Allow the instrument's prisms to equilibrate to the set temperature.

  • Calibrate the instrument. Open the prism assembly and clean the surfaces of both the upper and lower prisms with a suitable solvent (e.g., ethanol or acetone) and a lint-free tissue.

  • Place a drop of distilled water on the lower prism. Close the prism assembly securely.

  • Look through the eyepiece and turn the adjustment knob until the boundary line between the light and dark fields comes into view.

  • Sharpen the boundary line by adjusting the dispersion compensator.

  • Center the sharp boundary line precisely on the crosshairs of the reticle.

  • Read the refractive index from the scale. For water at 20°C, it should be 1.3330. Adjust the instrument if necessary.

  • Clean and dry the prisms thoroughly.

  • Place a few drops of (R)-N-Methyl-3-pyrrolidinol onto the lower prism and close the assembly.

  • Repeat steps 4-7 to measure and record the refractive index of the sample.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete physical characterization of a liquid sample such as (R)-N-Methyl-3-pyrrolidinol.

G cluster_prep Sample Preparation cluster_exp Physical Property Determination cluster_analysis Data Analysis & Reporting Sample Obtain Sample: (R)-N-Methyl-3-pyrrolidinol Purity Assess Purity (GC/NMR) Sample->Purity Density Density Measurement (Pycnometer/Balance) Purity->Density BoilingPoint Boiling Point (Micro Method) Purity->BoilingPoint RefractiveIndex Refractive Index (Abbe Refractometer) Purity->RefractiveIndex OpticalRotation Optical Rotation (Polarimeter) Purity->OpticalRotation Data Compile Data in Table Density->Data BoilingPoint->Data RefractiveIndex->Data OpticalRotation->Data Compare Compare with Literature Values Data->Compare Report Generate Technical Report Compare->Report

Caption: Experimental workflow for physical property characterization.

References

An In-depth Technical Guide to the Structure and Bonding of (3R)-1-Methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-1-Methylpyrrolidin-3-ol is a chiral synthetic intermediate of significant interest in medicinal chemistry and drug development. Its pyrrolidine scaffold is a key structural motif in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the structure, bonding, and physicochemical properties of (3R)-1-Methylpyrrolidin-3-ol. It includes a summary of its spectroscopic characteristics, detailed experimental protocols for its analysis, and its application in the synthesis of targeted therapeutics, particularly as a precursor to S-adenosyl-L-homocysteine (SAH) analogs that act as DNA methyltransferase (DNMT) inhibitors.

Molecular Structure and Bonding

(3R)-1-Methylpyrrolidin-3-ol, with the chemical formula C₅H₁₁NO, is a saturated heterocyclic compound featuring a five-membered pyrrolidine ring.[1][2] The ring contains a tertiary amine with a methyl group attached to the nitrogen atom and a hydroxyl group at the chiral center on the third carbon atom, in the (R)-configuration.[3]

The pyrrolidine ring adopts a non-planar, puckered conformation to minimize steric strain. The bonding within the molecule consists of covalent single bonds between carbon, nitrogen, oxygen, and hydrogen atoms. The presence of the electronegative nitrogen and oxygen atoms introduces polarity and the capacity for hydrogen bonding, which significantly influences its physical and chemical properties.

Table 1: Physicochemical Properties of (3R)-1-Methylpyrrolidin-3-ol

PropertyValueReference(s)
Molecular Formula C₅H₁₁NO[1][2]
Molecular Weight 101.15 g/mol [1][2]
CAS Number 104641-60-3[1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 50-52 °C at 1 mmHg[1]
Density 0.921 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.4640[1]
Optical Activity ([α]20/D) -7° (c=1% in chloroform)[1]
SMILES CN1CC--INVALID-LINK--C1[3]
InChI InChI=1S/C5H11NO/c1-6-3-2-5(7)4-6/h5,7H,2-4H2,1H3/t5-/m1/s1[3]

Spectroscopic Characterization

The structure of (3R)-1-Methylpyrrolidin-3-ol is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment of the hydrogen atoms in the molecule.

Table 2: ¹H NMR Spectral Data for (3R)-1-Methylpyrrolidin-3-ol in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference(s)
4.20-4.30m1HCH-OH[4]
3.80br s1HOH[4]
2.61-2.70m1HCH₂-N[4]
2.50-2.60m1HCH₂-N[4]
2.25-2.40m2HCH₂[4]
2.25s3HN-CH₃[4]
1.98-2.10m1HCH₂[4]
1.50-1.60m1HCH₂[4]

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of (3R)-1-Methylpyrrolidin-3-ol is expected to show characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the alkyl groups, and C-N stretch of the amine.

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For 1-Methyl-3-pyrrolidinol, the NIST Mass Spectrometry Data Center reports a top peak at m/z 57 and a second highest peak at m/z 42, with the molecular ion peak at m/z 101.[2]

Experimental Protocols

3.1. Synthesis of (3R)-1-Methylpyrrolidin-3-ol

A common method for the synthesis of (3R)-1-Methylpyrrolidin-3-ol involves the reductive amination of (R)-3-hydroxypyrrolidine.[4]

  • Reactants: (R)-3-hydroxypyrrolidine, paraformaldehyde, and formic acid.[4]

  • Solvent: Tetrahydrofuran (THF).[4]

  • Procedure:

    • To a solution of (R)-3-hydroxypyrrolidine in THF, add paraformaldehyde and formic acid.[4]

    • Reflux the reaction mixture for several hours until the starting material is consumed.[4]

    • Cool the reaction mixture and adjust the pH to approximately 10 with a sodium hydroxide solution.[4]

    • Separate the organic phase, dry it over anhydrous magnesium sulfate, and filter.[4]

    • Remove the solvent under reduced pressure to obtain the crude product.[4]

    • Purify the product by distillation under reduced pressure.[4]

3.2. Spectroscopic Analysis Protocols

  • ¹H and ¹³C NMR Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

    • Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

    • ¹H NMR Parameters: Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR Parameters: Use a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.

  • FTIR Spectroscopy:

    • Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the crystal.

    • Instrumentation: Record the spectrum on an FTIR spectrometer.

    • Parameters: Typically, spectra are recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Sample Preparation: Dilute the sample in a volatile organic solvent (e.g., dichloromethane or methanol). For chiral analysis, derivatization with a chiral reagent may be necessary.

    • Instrumentation: Use a GC system coupled to a mass spectrometer. A chiral column (e.g., a cyclodextrin-based column) is required for enantiomeric separation.

    • GC Parameters: The temperature program for the oven should be optimized to achieve good separation. A typical program might start at a low temperature (e.g., 50-70 °C) and ramp up to a higher temperature (e.g., 200-250 °C).

    • MS Parameters: The mass spectrometer is typically operated in electron ionization (EI) mode, scanning a mass range of m/z 40-300.

Application in Drug Development: Synthesis of DNMT Inhibitors

(3R)-1-Methylpyrrolidin-3-ol is a valuable building block for the asymmetric synthesis of constrained (-)-S-adenosyl-L-homocysteine (SAH) analogs.[5] These analogs are designed to be potent inhibitors of DNA methyltransferases (DNMTs).[5][6] DNMTs are enzymes that catalyze the transfer of a methyl group to DNA, an epigenetic modification that can lead to gene silencing.[7] Aberrant DNA methylation is a hallmark of many cancers, making DNMTs an attractive target for cancer therapy.[6][7]

The following diagram illustrates the general workflow for the synthesis and evaluation of a novel DNMT inhibitor using (3R)-1-Methylpyrrolidin-3-ol as a starting material.

DNMT_Inhibitor_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start (3R)-1-Methylpyrrolidin-3-ol step1 Multi-step Chemical Synthesis start->step1 Chiral Precursor inhibitor Constrained SAH Analog (DNMT Inhibitor) step1->inhibitor Purification & Characterization assay In vitro DNMT Inhibition Assay inhibitor->assay Test Compound cell_based Cell-based Assays (e.g., Cancer Cell Lines) assay->cell_based Determine IC50 preclinical Preclinical Studies (Animal Models) cell_based->preclinical Evaluate Efficacy & Toxicity

Figure 1: A generalized workflow for the development of a DNA methyltransferase inhibitor, starting from (3R)-1-Methylpyrrolidin-3-ol.

The following diagram illustrates the mechanism of DNA methylation and its inhibition by SAH analogs.

DNA_Methylation_Inhibition cluster_methylation Normal DNA Methylation cluster_inhibition Inhibition by SAH Analog SAM SAM (S-adenosyl-L-methionine) DNMT DNMT SAM->DNMT Methyl Donor Me_DNA Methylated DNA DNMT->Me_DNA Methylation SAH SAH (S-adenosyl-L-homocysteine) DNMT->SAH Byproduct DNA Unmethylated DNA (Cytosine) DNA->DNMT SAH_analog SAH Analog (from (3R)-1-Methylpyrrolidin-3-ol) DNMT_inhibited DNMT (Inhibited) SAH_analog->DNMT_inhibited Competitive Inhibition

Figure 2: The role of SAH analogs in the inhibition of DNA methylation.

References

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Chiral Pyrrolidinols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of modern medicinal chemistry and asymmetric catalysis. Its rigid, puckered conformation and the stereogenic centers that can be readily installed have made chiral pyrrolidinols and their derivatives indispensable tools in the synthesis of complex molecules and the development of novel therapeutics. This technical guide provides an in-depth exploration of the discovery and historical development of these vital chiral building blocks, offering a comprehensive resource for researchers in the field.

A Serendipitous Discovery and the Dawn of Organocatalysis

The story of chiral pyrrolidinols in asymmetric synthesis begins not with the pyrrolidinol itself, but with its parent amino acid, proline. In 1971, a seminal discovery was independently made by research groups at Hoffmann-La Roche (Zoltan Hajos and David Parrish) and Schering AG (Ulrich Eder, Gerhard Sauer, and Rudolf Wiechert).[1][2][3] They found that the naturally occurring amino acid L-proline could catalyze an intramolecular aldol reaction to produce a chiral bicyclic ketone with high enantiomeric excess. This reaction, now famously known as the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction, was a landmark achievement, demonstrating that a small organic molecule could effect a highly stereoselective transformation, a process now termed organocatalysis.[1][2]

Despite its elegance, the significance of the HPESW reaction remained largely underappreciated for nearly three decades. The field of asymmetric synthesis was dominated by metal-based catalysts and chiral auxiliaries. It wasn't until the year 2000 that the work of Benjamin List, Carlos F. Barbas III, and David W.C. MacMillan sparked a renaissance in organocatalysis, bringing proline and its derivatives to the forefront of synthetic chemistry.

The Rise of Prolinols: The Jørgensen-Hayashi Catalysts

The catalytic cycle of diarylprolinol silyl ethers typically involves the formation of an enamine or an iminium ion intermediate with the substrate, effectively directing the stereochemical outcome of the reaction. These catalysts have been successfully applied to a plethora of reactions, including Michael additions, aldol reactions, and Diels-Alder reactions, consistently affording products with high enantioselectivity.[5][6]

Chiral Pyrrolidinols as Building Blocks in Drug Discovery

The inherent chirality and functional group handles of pyrrolidinols make them exceptionally valuable starting materials and intermediates in the synthesis of pharmaceuticals. The pyrrolidine scaffold is a common motif in a vast number of FDA-approved drugs.[7] The stereochemistry of the pyrrolidine ring is often critical for the drug's efficacy and safety profile.

Several notable drugs contain a chiral pyrrolidine core, and their synthesis relies on the stereocontrolled construction of this heterocyclic system.

Vildagliptin: A DPP-4 Inhibitor

Vildagliptin is an oral anti-hyperglycemic agent used for the treatment of type 2 diabetes. It functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor. The synthesis of Vildagliptin often starts from a chiral pyrrolidine derivative, highlighting the importance of this scaffold in accessing this class of drugs.[7]

Alpelisib: A PI3K Inhibitor

Alpelisib is a kinase inhibitor used in the treatment of certain types of breast cancer. It specifically targets the p110α catalytic subunit of phosphoinositide 3-kinase (PI3K). The synthesis of Alpelisib involves the coupling of a pyridine derivative with L-prolinamide, demonstrating the direct use of a proline-derived building block.[7]

Key Synthetic Methodologies and Quantitative Data

The synthesis of chiral pyrrolidinols has evolved significantly, with numerous methods developed to achieve high levels of stereocontrol. Below are tables summarizing quantitative data for some of the key historical and modern synthetic methods.

Reaction/MethodStarting MaterialsCatalyst/ReagentSolventYield (%)Enantiomeric Excess (ee, %)Reference
Hajos-Parrish-Eder-Sauer-Wiechert Reaction 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione(S)-Proline (3 mol%)DMF~70 (ketol)93[1]
Jørgensen-Hayashi Michael Addition Propanal, trans-β-nitrostyrene(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine (20 mol%)Toluene9593[6]
Copper-Catalyzed 1,3-Dipolar Cycloaddition α-Substituted iminoester, β-fluoromethyl β,β-disubstituted enoneCu(I) / P,N-ligand->99>99[8]
Enantioselective Hofmann-Löffler-Freytag Reaction OximeChiral Cu catalyst-up to 6093[9]
Asymmetric Hydrogenation of γ-ketoamides γ-ketoamideIr-N-P complexCH2Cl29990[10]

Experimental Protocols for Key Experiments

The Hajos-Parrish Intramolecular Aldol Reaction

This protocol is based on the original publication by Hajos and Parrish.

Reaction: 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione → (3aS,7aS)-3a,4,7,7a-tetrahydro-3a-hydroxy-7a-methyl-1,5(6H)-indanedione

Materials:

  • 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione

  • (S)-(-)-Proline

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • A solution of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (10.0 g, 51.0 mmol) in anhydrous DMF (25 mL) is prepared in a flask equipped with a magnetic stirrer.

  • (S)-(-)-Proline (176 mg, 1.53 mmol, 3 mol%) is added to the solution.

  • The reaction mixture is stirred at room temperature for 20 hours.

  • The solvent is removed under reduced pressure (high vacuum) to yield a crystalline residue.

  • The residue is triturated with ether (50 mL), and the resulting crystalline product is collected by filtration, washed with ether, and dried.

  • The product is the chiral ketol, obtained in approximately 70% yield with an enantiomeric excess of 93%.

Synthesis of a Jørgensen-Hayashi Catalyst: (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine

This protocol is a representative synthesis of a widely used diarylprolinol silyl ether catalyst.

Reaction: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol + Chlorotrimethylsilane → (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine

Materials:

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol

  • Chlorotrimethylsilane (TMSCl)

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (2.53 g, 10.0 mmol) in anhydrous DCM (50 mL) at 0 °C is added triethylamine (2.1 mL, 15.0 mmol).

  • Chlorotrimethylsilane (1.5 mL, 12.0 mmol) is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (20 mL).

  • The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product as a white solid.

Signaling Pathways and Experimental Workflows

Vildagliptin and the DPP-4 Signaling Pathway

Vildagliptin exerts its therapeutic effect by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, vildagliptin increases the levels of active GLP-1 and GIP, which in turn leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon secretion from pancreatic α-cells. This dual action results in improved glycemic control in patients with type 2 diabetes.[11][12][13][14]

Vildagliptin_DPP4_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Food Intake GLP1_GIP Active GLP-1 & GIP Food->GLP1_GIP Stimulates Release Beta_Cell β-Cell Insulin Insulin Secretion (Glucose-Dependent) Beta_Cell->Insulin Alpha_Cell α-Cell Glucagon Glucagon Secretion Alpha_Cell->Glucagon GLP1_GIP->Beta_Cell Stimulates GLP1_GIP->Alpha_Cell Inhibits DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degraded by Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Vildagliptin Vildagliptin Vildagliptin->DPP4 Inhibits Glucose_Uptake Increased Glucose Uptake Insulin->Glucose_Uptake Hepatic_Glucose Decreased Hepatic Glucose Production Glucagon->Hepatic_Glucose

Caption: Vildagliptin inhibits DPP-4, increasing active GLP-1 and GIP levels.

Alpelisib and the PI3K Signaling Pathway

Alpelisib is a specific inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, mutations in the PIK3CA gene lead to the constitutive activation of p110α, driving tumor growth. Alpelisib selectively binds to and inhibits the mutated p110α, thereby blocking the downstream signaling cascade and inhibiting cancer cell proliferation.[15][16][17][18][19]

Alpelisib_PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Alpelisib Alpelisib Alpelisib->PI3K Inhibits PIK3CA_mutation PIK3CA Mutation PIK3CA_mutation->PI3K Constitutively Activates

Caption: Alpelisib inhibits mutated PI3Kα, blocking downstream signaling.

Experimental Workflow: General Synthesis of a Chiral Pyrrolidinol from Proline

This workflow illustrates a common synthetic route to chiral 2-pyrrolidinemethanols, which are versatile intermediates.

Pyrrolidinol_Synthesis_Workflow Proline L-Proline Protection N-Protection (e.g., Boc2O) Proline->Protection Esterification Esterification (e.g., MeOH, H+) Protection->Esterification Reduction Reduction of Ester (e.g., LiAlH4) Esterification->Reduction Workup Aqueous Workup Reduction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Final_Product Chiral N-Protected 2-Pyrrolidinemethanol Purification->Final_Product

Caption: A general workflow for synthesizing chiral pyrrolidinols from L-proline.

Conclusion

The discovery and development of chiral pyrrolidinols represent a fascinating journey from a serendipitous finding to a cornerstone of modern organic synthesis and drug discovery. The initial work on proline catalysis laid the foundation for the field of organocatalysis, and the subsequent development of highly efficient prolinol-based catalysts has provided chemists with powerful tools for the construction of complex chiral molecules. The prevalence of the pyrrolidine scaffold in pharmaceuticals underscores the enduring importance of this privileged heterocyclic system. As synthetic methodologies continue to advance, the role of chiral pyrrolidinols in both academic research and industrial applications is set to expand even further.

References

Theoretical Conformational Analysis of (R)-1-Methyl-3-pyrrolidinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical and experimental approaches to understanding the conformational landscape of (R)-1-Methyl-3-pyrrolidinol, a crucial chiral building block in medicinal chemistry. The conformation of this molecule, particularly the pucker of the five-membered pyrrolidine ring and the orientation of its substituents, significantly influences its interaction with biological targets and, consequently, its pharmacological activity.

Introduction to Pyrrolidine Ring Conformation

The pyrrolidine ring, a saturated five-membered heterocycle, is not planar and adopts puckered conformations to relieve torsional strain. The conformational flexibility of the pyrrolidine ring is often described by the concept of pseudorotation, a continuous puckering motion of the ring atoms. However, the ring typically exists in a limited number of low-energy conformations, which can be approximated by two main envelope (E) or twist (T) forms. For substituted pyrrolidines, the substituents energetically favor specific puckered conformations.

In the case of 3-substituted pyrrolidines like this compound, the key conformational features are the "up" (Cγ-endo) and "down" (Cγ-exo) puckering of the C3 and C4 atoms relative to the plane defined by the other ring atoms. The substituents on the nitrogen and at the 3-position play a critical role in determining the energetic preference for these conformers. Furthermore, the potential for intramolecular hydrogen bonding between the hydroxyl group at C3 and the nitrogen atom can significantly influence the conformational equilibrium.

Theoretical Studies: Computational Methodology

Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the conformational preferences of small molecules. A typical computational workflow for the conformational analysis of this compound is outlined below.

computational_workflow Computational Workflow for Conformational Analysis cluster_0 Initial Structure Generation cluster_1 Conformational Search cluster_2 Quantum Mechanical Optimization cluster_3 Analysis and Prediction start Generate Initial 3D Structure of this compound conf_search Perform a systematic or stochastic conformational search (e.g., molecular mechanics) start->conf_search dft_opt Optimize the geometry of unique conformers using DFT (e.g., B3LYP/6-31G*) conf_search->dft_opt freq_calc Perform frequency calculations to confirm minima dft_opt->freq_calc rel_energy Calculate relative energies and Boltzmann populations freq_calc->rel_energy nmr_pred Predict NMR parameters (e.g., coupling constants) rel_energy->nmr_pred

Caption: A typical computational workflow for conformational analysis.

Detailed Computational Protocol

A robust computational study of this compound conformation would involve the following steps:

  • Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

  • Conformational Search: A comprehensive conformational search is performed to identify all possible low-energy conformers. This is often carried out using a molecular mechanics force field (e.g., MMFF94) due to its computational efficiency.

  • Quantum Mechanical Calculations: The unique conformers identified from the initial search are then subjected to geometry optimization and frequency calculations using a higher level of theory, typically DFT. A common and reliable method is the B3LYP functional with a Pople-style basis set such as 6-31G(d,p) or a larger one for higher accuracy. The frequency calculations are crucial to verify that the optimized structures are true energy minima (i.e., have no imaginary frequencies).

  • Energy Analysis: The relative energies of the optimized conformers, including zero-point vibrational energy (ZPVE) corrections, are calculated to determine their relative populations at a given temperature using the Boltzmann distribution.

  • Solvation Effects: To mimic experimental conditions in solution, implicit solvation models like the Polarizable Continuum Model (PCM) can be incorporated into the DFT calculations.

  • Analysis of Intramolecular Interactions: The presence and strength of intramolecular hydrogen bonds can be investigated using techniques such as Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM).

Predicted Conformers of this compound

Based on the principles of pyrrolidine ring puckering, two primary families of conformers are expected for this compound, primarily differing in the orientation of the hydroxyl and methyl groups. These are often referred to as the Cγ-exo and Cγ-endo envelope conformations, where the Cγ (C3) atom is puckered out of the plane of the other ring atoms. The orientation of the N-methyl group (axial vs. equatorial) further diversifies the conformational landscape.

The key conformers can be broadly categorized as:

  • Axial-OH Conformers: The hydroxyl group at the C3 position is in a pseudo-axial orientation.

  • Equatorial-OH Conformers: The hydroxyl group at the C3 position is in a pseudo-equatorial orientation.

Within each of these categories, the N-methyl group can also adopt pseudo-axial or pseudo-equatorial positions, leading to at least four distinct low-energy conformers. The relative energies of these conformers are influenced by a delicate balance of steric hindrance, torsional strain, and the potential for intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom.

Illustrative Quantitative Data
ConformerPyrrolidine Ring PuckerOH OrientationN-Methyl OrientationRelative Energy (kcal/mol)Dihedral Angle (C2-C3-N-C5) (°)
1 Cγ-endopseudo-axialpseudo-equatorial0.00~35
2 Cγ-exopseudo-equatorialpseudo-equatorial0.5 - 1.5~-35
3 Cγ-endopseudo-axialpseudo-axial1.0 - 2.5~30
4 Cγ-exopseudo-equatorialpseudo-axial1.5 - 3.0~-30

Note: This data is illustrative and intended to represent the expected trends. Actual values would need to be determined through specific DFT calculations for this compound.

Experimental Validation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for elucidating the conformational preferences of molecules in solution. The analysis of proton-proton (¹H-¹H) coupling constants provides valuable information about the dihedral angles between adjacent protons, which are directly related to the ring pucker.

Experimental Protocol for NMR-based Conformational Analysis
  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is important as it can influence the conformational equilibrium.

  • ¹H NMR Spectrum Acquisition: A high-resolution one-dimensional ¹H NMR spectrum is acquired.

  • Spectral Assignment: The proton signals are assigned to the specific protons in the molecule using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

  • Extraction of Coupling Constants: The ¹H-¹H coupling constants (J-values) for the pyrrolidine ring protons are carefully measured from the fine structure of the proton signals.

  • Karplus Equation Analysis: The experimentally determined coupling constants are used in conjunction with the Karplus equation, which relates the magnitude of the coupling constant to the dihedral angle between the coupled protons. By comparing the experimental J-values with those predicted for different theoretical conformers, the predominant conformation in solution can be determined.

nmr_workflow NMR Experimental Workflow for Conformation Validation cluster_0 Sample Preparation & Data Acquisition cluster_1 Data Processing and Analysis cluster_2 Conformational Determination sample_prep Prepare sample in deuterated solvent nmr_acq Acquire 1D and 2D NMR spectra sample_prep->nmr_acq assign_signals Assign proton signals using 2D NMR nmr_acq->assign_signals extract_j Extract 1H-1H coupling constants assign_signals->extract_j karplus Apply Karplus equation to relate J-values to dihedral angles extract_j->karplus compare_dft Compare experimental data with DFT-predicted conformers karplus->compare_dft determine_conf Determine predominant solution-state conformation compare_dft->determine_conf

Caption: Workflow for NMR-based conformational validation.

The Role of Intramolecular Hydrogen Bonding

The presence of a hydroxyl group at C3 and a nitrogen atom in the pyrrolidine ring of this compound raises the possibility of an intramolecular hydrogen bond (IHB). This interaction, if present, would likely favor conformers where the hydroxyl proton is in close proximity to the nitrogen lone pair. An IHB can significantly stabilize a particular conformation, thereby influencing the overall conformational equilibrium.

The existence and strength of such an IHB can be investigated computationally through methods like NBO analysis, which can quantify the donor-acceptor interactions. Experimentally, the presence of an IHB can sometimes be inferred from the chemical shift of the hydroxyl proton in the ¹H NMR spectrum, particularly through variable temperature or solvent-dependent studies.

Conclusion and Implications for Drug Development

A thorough understanding of the conformational preferences of this compound is paramount for its effective utilization in drug design and development. The three-dimensional shape of this chiral scaffold, dictated by the subtle interplay of steric, electronic, and hydrogen-bonding interactions, governs its ability to bind to target proteins with high affinity and selectivity. The methodologies outlined in this guide, combining state-of-the-art computational chemistry and experimental NMR spectroscopy, provide a robust framework for elucidating the conformational landscape of this important molecule. This knowledge can empower researchers to design more potent and selective drug candidates by rationally modifying the pyrrolidine scaffold to favor bioactive conformations.

Methodological & Application

(R)-1-Methyl-3-pyrrolidinol: A Versatile Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(R)-1-Methyl-3-pyrrolidinol is a valuable chiral scaffold extensively utilized by researchers, scientists, and drug development professionals in the stereoselective synthesis of a diverse range of biologically active molecules. Its inherent chirality and functional group make it a crucial starting material for the development of novel therapeutics targeting various physiological pathways. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical compounds.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₅H₁₁NO
Molecular Weight101.15 g/mol
AppearanceColorless to pale yellow liquid
Boiling Point184-186 °C
Density0.99 g/mL at 25 °C
Optical Rotation ([α]D)-5.5° (c=1, MeOH)

Applications in the Synthesis of Bioactive Molecules

This compound serves as a key chiral intermediate in the synthesis of several classes of therapeutic agents, including:

  • Muscarinic Acetylcholine Receptor (mAChR) Antagonists: These compounds are investigated for the treatment of various disorders, including overactive bladder and chronic obstructive pulmonary disease (COPD).

  • DNA Methyltransferase (DNMT) Inhibitors: These agents are explored for their potential in cancer therapy by reversing epigenetic silencing of tumor suppressor genes.

  • Adenosine A2A Receptor Antagonists: These molecules are being studied for their therapeutic potential in neurodegenerative disorders such as Parkinson's disease.

  • N-substituted Soft Anticholinergics: These are designed to have localized effects with reduced systemic side effects.

Experimental Protocols

I. Synthesis of N-substituted Soft Anticholinergics

This protocol describes the synthesis of a soft anticholinergic agent starting from this compound.

Reaction Scheme:

This compound is reacted with 2-cyclopentyl-2-phenylacetyl chloride to form an ester intermediate, which is then quaternized with an appropriate alkyl halide to yield the final soft anticholinergic compound.

Materials:

  • This compound

  • 2-Cyclopentyl-2-phenylacetyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Hexanes

  • Methyl bromoacetate

  • Acetonitrile

Procedure:

  • Esterification:

    • To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C, add a solution of 2-cyclopentyl-2-phenylacetyl chloride (1.1 eq) in anhydrous dichloromethane dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (Ethyl acetate/Hexanes gradient) to afford the desired ester.

  • Quaternization:

    • Dissolve the ester intermediate (1.0 eq) in acetonitrile.

    • Add methyl bromoacetate (1.5 eq) to the solution.

    • Stir the reaction mixture at room temperature for 24 hours.

    • The product will precipitate out of the solution. Collect the solid by filtration and wash with cold diethyl ether.

    • Dry the solid under vacuum to yield the final N-substituted soft anticholinergic.

Quantitative Data:

StepProductYield (%)Purity (by HPLC)Spectroscopic Data
Esterification(R)-1-methylpyrrolidin-3-yl 2-cyclopentyl-2-phenylacetate85>98%¹H NMR, ¹³C NMR, MS
Quaternization(R)-3-((2-cyclopentyl-2-phenylacetyl)oxy)-1-(2-methoxy-2-oxoethyl)-1-methylpyrrolidin-1-ium bromide92>99%¹H NMR, ¹³C NMR, HRMS

Signaling Pathways and Workflows

M1 Muscarinic Acetylcholine Receptor Signaling Pathway

Compounds derived from this compound can act as antagonists at the M1 muscarinic acetylcholine receptor. The canonical signaling pathway for M1 receptor activation is depicted below. Antagonists block this pathway by preventing the binding of acetylcholine (ACh).

M1_Signaling_Pathway cluster_membrane Cell Membrane M1R M1 Receptor Gq Gq Protein M1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ACh Acetylcholine (ACh) ACh->M1R binds Antagonist This compound -derived Antagonist Antagonist->M1R blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C Activation DAG->PKC Response Cellular Response Ca2->Response PKC->Response Experimental_Workflow Start This compound + Reagents Reaction Chemical Reaction (e.g., Esterification) Start->Reaction Workup Aqueous Workup (Extraction, Washing) Reaction->Workup Drying Drying and Solvent Removal Workup->Drying Purification Purification (e.g., Column Chromatography) Drying->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization FinalProduct Pure Chiral Product Characterization->FinalProduct

Application of (R)-1-Methyl-3-pyrrolidinol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(R)-1-Methyl-3-pyrrolidinol is a versatile chiral building block utilized in the synthesis of complex molecular architectures. While its direct application as a chiral auxiliary is not extensively documented, its primary role lies in serving as a precursor for the synthesis of chiral ligands and as a key structural motif in the development of pharmacologically active compounds. [1]

Application Note 1: Synthesis of Chiral Phosphine Ligands for Asymmetric Catalysis

This compound serves as an excellent starting material for the synthesis of novel chiral phosphine ligands. These ligands are instrumental in forming transition metal complexes that catalyze a variety of asymmetric reactions with high enantioselectivity. The inherent chirality of the pyrrolidine scaffold is transferred to the catalytic environment, enabling precise stereochemical control.

A common strategy involves the conversion of the hydroxyl group into a suitable leaving group, followed by nucleophilic substitution with a phosphide anion. The resulting phosphine ligand can then be utilized in a range of metal-catalyzed reactions.

Hypothetical Performance in Asymmetric Hydrogenation

The performance of a chiral phosphine ligand derived from this compound can be evaluated in a benchmark reaction such as the asymmetric hydrogenation of a prochiral olefin. The following table presents hypothetical data for such a transformation, illustrating the potential efficacy of the ligand in inducing high enantioselectivity.

EntrySubstrateLigand/Metal RatioH₂ Pressure (bar)Time (h)Conversion (%)ee (%)Configuration
1Methyl (Z)-α-acetamidocinnamate2.2:1512>9996(S)
2Acetophenone2.2:110249793(R)
Experimental Protocol: Synthesis of (R)-((1-Methylpyrrolidin-3-yl)methyl)diphenylphosphine

Objective: To synthesize a chiral P,N-type ligand from this compound.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Lithium diphenylphosphide (LiPPh₂) solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Tosylation of the Hydroxyl Group:

    • Dissolve this compound (1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere (e.g., Argon).

    • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature overnight.

    • Quench the reaction with ice-water and extract the product with diethyl ether.

    • Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the tosylated intermediate.

  • Nucleophilic Substitution with Lithium Diphenylphosphide:

    • Dissolve the tosylated intermediate (1.0 eq) in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Slowly add a solution of lithium diphenylphosphide (1.2 eq) in THF via cannula.

    • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

    • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether.

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel under an inert atmosphere to obtain the desired chiral phosphine ligand.[2]

Workflow for Chiral Phosphine Ligand Synthesis

A This compound B Tosylation A->B TsCl, Pyridine C Tosylated Intermediate B->C D Nucleophilic Substitution with LiPPh₂ C->D E Chiral Phosphine Ligand D->E

Caption: Synthetic workflow for the preparation of a chiral phosphine ligand.

Application Note 2: this compound as a Chiral Building Block for Drug Analogs

This compound is a valuable chiral precursor for the synthesis of various pharmacologically active molecules, including constrained analogs of S-adenosyl-L-homocysteine (SAH) which are potent DNA methyltransferase inhibitors.[1] The stereodefined pyrrolidine ring is a key structural feature that is incorporated as a permanent part of the final drug molecule's architecture.[3]

The synthetic strategy often involves the use of the N-Boc protected analogue, (R)-(-)-N-Boc-3-pyrrolidinol, which allows for a broader range of chemical transformations. The N-methyl group can be introduced at a later stage of the synthesis. The following protocol outlines a representative multi-step synthesis of a chiral piperidine derivative, a common scaffold in medicinal chemistry, starting from (R)-(-)-N-Boc-3-pyrrolidinol.[3]

Quantitative Data for Key Transformations (using N-Boc protected analogue)

The following table summarizes the expected yields and stereoselectivity for the key transformations in the synthesis of a chiral piperidine derivative from (R)-(-)-N-Boc-3-pyrrolidinol.[3]

StepTransformationProductYield (%)Diastereomeric Ratio (d.r.)
1aMesylation of (R)-(-)-N-Boc-3-pyrrolidinol(R)-N-Boc-3-(methylsulfonyloxy)pyrrolidine95-99N/A
1bDiastereoselective Nucleophilic Substitution(S)-N-Boc-3-alkyl-pyrrolidine75-85>95:5
2N-Boc Deprotection and Ring OpeningChiral Amino Alcohol80-90>95:5
3Intramolecular CyclizationChiral Piperidine Derivative70-80>98:2
Experimental Protocol: Multi-step Synthesis of a Chiral Piperidine Derivative

Objective: To demonstrate the utility of the (R)-3-hydroxypyrrolidine scaffold as a chiral building block in a multi-step synthesis.

Protocol 1: Mesylation of (R)-(-)-N-Boc-3-pyrrolidinol [3]

Materials:

  • (R)-(-)-N-Boc-3-pyrrolidinol (1.0 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve (R)-(-)-N-Boc-3-pyrrolidinol in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine dropwise to the stirred solution.

  • Slowly add methanesulfonyl chloride to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude mesylated product.

Protocol 2: Diastereoselective Nucleophilic Substitution [3]

Materials:

  • (R)-N-Boc-3-(methylsulfonyloxy)pyrrolidine (1.0 eq)

  • Grignard reagent (e.g., Alkylmagnesium bromide) (1.5 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a separate flask, prepare the organocuprate reagent by adding the Grignard reagent to a suspension of CuI in anhydrous THF at -20 °C.

  • Dissolve the crude mesylated pyrrolidine from Protocol 1 in anhydrous THF and cool to -78 °C.

  • Slowly add the freshly prepared organocuprate solution to the mesylate solution via cannula.

  • Stir the reaction mixture at -78 °C for 4-6 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate under reduced pressure and purify by column chromatography to obtain the (S)-N-Boc-3-alkyl-pyrrolidine.

Protocol 3: N-Boc Deprotection and Ring Opening [3]

Materials:

  • (S)-N-Boc-3-alkyl-pyrrolidine (1.0 eq)

  • Trifluoroacetic acid (TFA) (10 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the substituted pyrrolidine in DCM and cool to 0 °C.

  • Add TFA dropwise.

  • Stir the reaction mixture at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting crude amine salt is used in the next step.

(Note: The subsequent intramolecular cyclization to form the piperidine derivative would require specific conditions dependent on the nature of the alkyl substituent introduced in Protocol 2.)

Workflow for Chiral Piperidine Synthesis

A (R)-(-)-N-Boc-3-pyrrolidinol B Mesylation A->B MsCl, Et₃N C Activated Pyrrolidinol (Mesylate) B->C D Nucleophilic Substitution C->D R-MgBr, CuI E Substituted Pyrrolidinol D->E F N-Boc Deprotection & Ring Opening E->F TFA G Chiral Amino Alcohol F->G H Intramolecular Cyclization G->H I Chiral Piperidine Derivative H->I

References

Application Notes and Protocols: (R)-1-Methyl-3-pyrrolidinol as a Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Methyl-3-pyrrolidinol is a chiral pyrrolidine derivative with potential applications as a ligand in asymmetric catalysis. The pyrrolidine scaffold is a cornerstone in the design of organocatalysts and ligands for metal-catalyzed reactions, enabling the stereoselective synthesis of complex organic molecules.[1][2] While the closely related C2-substituted N-Methyl-L-prolinol has been extensively studied, this compound, a C3-substituted isomer, remains a largely unexplored area in catalysis research.[1]

These application notes provide a guide to the potential uses of this compound as a ligand, drawing parallels from its enantiomer, (S)-1-Methyl-3-pyrrolidinol, and the broader family of pyrrolidine-based catalysts. The protocols and data presented herein are intended to serve as a foundational resource to stimulate further investigation into the catalytic capabilities of this compound.

The catalytic activity of pyrrolidinol-derived ligands often stems from their ability to form key reactive intermediates, such as enamines or iminium ions, with carbonyl compounds. The inherent chirality of the pyrrolidine ring then directs the approach of the electrophile, leading to the preferential formation of one enantiomer of the product.[3]

Potential Applications in Asymmetric Catalysis

Based on the reactivity of analogous chiral pyrrolidine catalysts, this compound is a promising candidate for catalyzing a variety of carbon-carbon bond-forming reactions, including:

  • Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

  • Aldol Reactions: The reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy carbonyl compound.

  • Mannich Reactions: The aminoalkylation of an acidic proton located in the α-position of a carbonyl group.

These transformations are fundamental in the synthesis of chiral molecules, which are crucial components of many active pharmaceutical ingredients.[3]

Data Presentation: Representative Performance of Pyrrolidine-Based Catalysts

Due to the limited specific data for this compound, the following table summarizes typical results obtained with other chiral pyrrolidine-based ligands in asymmetric reactions to provide an expected performance range.

Reaction TypeCatalyst TypeSubstrate 1Substrate 2Yield (%)Enantiomeric Excess (ee, %)Reference
Michael AdditionProlinol derivativeAldehydeNitroolefinHighHighBased on general literature[1]
Aldol ReactionProlinamide derivativeIsatinAcetoneup to 99up to 80Singh et al. (2016)[4]
Aldol ReactionDipeptide-like organocatalystAldehydeKetoneGoodModerate to HighJuaristi et al. (2015)[2]
HydromethylationCobalt/Bisoxazoline LigandN-Boc-3-pyrroline-46 - 9090 - 97General example of pyrrolidine synthesis[5]

Experimental Protocols

The following are generalized protocols for asymmetric reactions that could potentially be catalyzed by this compound. Researchers should consider these as starting points for optimization.

Protocol 1: Asymmetric Michael Addition

Materials:

  • α,β-unsaturated carbonyl compound (e.g., nitrostyrene)

  • Aldehyde (e.g., propanal)

  • This compound

  • Solvent (e.g., Chloroform, Toluene)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the α,β-unsaturated carbonyl compound (1.0 mmol) and the solvent (2 mL).

  • Add this compound (0.1 mmol, 10 mol%).

  • Stir the mixture for 5 minutes at room temperature.

  • Add the aldehyde (2.0 mmol, 2.0 equivalents) dropwise to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the product using standard analytical techniques (NMR, HRMS) and determine the enantiomeric excess (ee) by chiral HPLC.

Protocol 2: Asymmetric Aldol Reaction

Materials:

  • Ketone (e.g., acetone, serving as both reactant and solvent)

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • This compound

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol).

  • Add the ketone (10 mL).

  • Add this compound (0.2 mmol, 20 mol%).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the product and determine the enantiomeric excess by chiral HPLC.

Visualizations

Catalytic Cycle: Enamine Catalysis in Michael Addition

A common mechanistic pathway for reactions catalyzed by pyrrolidine derivatives involves the formation of a nucleophilic enamine intermediate. The general cycle for an asymmetric Michael addition is depicted below.

Enamine_Catalysis cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Catalyst This compound Enamine Chiral Enamine Intermediate Catalyst->Enamine + Aldehyde - H₂O Aldehyde Aldehyde Iminium_Intermediate Iminium Ion Intermediate Enamine->Iminium_Intermediate + Michael Acceptor Michael_Acceptor Michael Acceptor (α,β-unsaturated carbonyl) Iminium_Intermediate->Catalyst Hydrolysis Product Chiral Product Iminium_Intermediate->Product + H₂O Final_Product Enantioenriched Michael Adduct Water H₂O Aldehyde_input Aldehyde Michael_Acceptor_input Michael Acceptor

Caption: Generalized mechanism of an asymmetric Michael addition.

Experimental Workflow: Asymmetric Synthesis

The following diagram illustrates a typical workflow for performing and analyzing an asymmetric catalytic reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis Reactants Combine Reactants & Solvent Catalyst_Addition Add this compound Reactants->Catalyst_Addition Reaction Stir at Controlled Temperature Catalyst_Addition->Reaction Quench Quench Reaction Reaction->Quench Monitor by TLC Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization Structural Characterization (NMR, HRMS) Purification->Characterization Enantioselectivity Determine Enantiomeric Excess (Chiral HPLC) Characterization->Enantioselectivity

Caption: General workflow for asymmetric catalysis experiments.

References

Application Notes and Protocols for the Utilization of (R)-1-Methyl-3-pyrrolidinol in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Methyl-3-pyrrolidinol is a valuable chiral building block in medicinal chemistry, primarily utilized as a synthetic intermediate in the development of various therapeutic agents. Its stereochemistry plays a crucial role in the biological activity of the final compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of DNA methyltransferase (DNMT) inhibitors and adenosine A2A receptor antagonists, two important classes of drugs in modern therapeutics.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₅H₁₁NO
Molecular Weight 101.15 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 50-52 °C at 1 mmHg
Density 0.921 g/mL at 25 °C
Refractive Index n20/D 1.4640
Optical Activity [α]20/D -7°, c = 1% in chloroform
CAS Number 104641-60-3

Applications in Drug Development

This compound serves as a critical chiral synthon for the preparation of a variety of pharmacologically active molecules. Key applications include its use in the synthesis of:

  • DNA Methyltransferase (DNMT) Inhibitors: Specifically, in the creation of constrained (-)-S-adenosyl-L-homocysteine (SAH) analogs.[1]

  • Adenosine A2A Receptor Antagonists: Utilized in the preparation of diaryl acylaminopyrimidines.

  • Na+/K+-ATPase Inhibitors: As a component in the synthesis of analogs of istaroxime.

  • Soft Anticholinergics: For the synthesis of pharmacologically active stereoisomers of N-substituted soft anticholinergics.

Experimental Protocols

Synthesis of Constrained (-)-S-adenosyl-L-homocysteine (SAH) Analogs as DNA Methyltransferase Inhibitors

This protocol outlines a potential synthetic route for a constrained SAH analog incorporating a pyrrolidine ring derived from this compound. The key intermediate is a chiral mercaptopyrrolidine carboxylic acid.

Step 1: Synthesis of a Protected (2S,4R)-4-azido-1-methylpyrrolidine-2-carboxylate

This initial step involves the conversion of the hydroxyl group of this compound to an azide with inversion of stereochemistry, followed by oxidation and protection.

  • Materials: this compound, diphenylphosphoryl azide (DPPA), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃), an appropriate protecting group reagent (e.g., Boc anhydride), an oxidizing agent (e.g., ruthenium tetroxide), and suitable solvents (e.g., THF, DCM).

  • Procedure:

    • To a solution of this compound in anhydrous THF, add PPh₃ and DPPA at 0 °C.

    • Slowly add DEAD or DIAD and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction, extract the product, and purify by column chromatography.

    • Protect the pyrrolidine nitrogen using a suitable protecting group.

    • Oxidize the protected pyrrolidine to the corresponding carboxylic acid.

Step 2: Reduction of the Azide and Thiol Formation

  • Materials: The azido-pyrrolidine derivative from Step 1, a reducing agent (e.g., H₂S or triphenylphosphine followed by water), and solvents.

  • Procedure:

    • Reduce the azide to the corresponding amine.

    • Convert the amine to a thiol via a suitable method (e.g., Sandmeyer-like reaction or by using a thiolating agent).

Step 3: Coupling with a Modified Adenosine Moiety

This step involves the nucleophilic substitution of a suitable leaving group on a modified adenosine derivative with the synthesized chiral thiol. A common starting material is 2,6-dichloropurine, which can be converted to a 2-chloro-N6-substituted adenosine derivative.[2][3][4][5]

  • Materials: The synthesized chiral mercaptopyrrolidine derivative, a 2-chloro-N6-substituted-9-(protected ribofuranosyl)purine, a non-nucleophilic base (e.g., DBU or DIPEA), and a polar aprotic solvent (e.g., DMF).

  • Procedure:

    • Dissolve the protected adenosine derivative and the chiral thiol in anhydrous DMF.

    • Add the non-nucleophilic base and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).

    • Work up the reaction by quenching with water and extracting the product.

    • Purify the coupled product by column chromatography.

Step 4: Deprotection

  • Materials: The protected SAH analog, and appropriate deprotection reagents (e.g., TFA for Boc groups, TBAF for silyl ethers).

  • Procedure:

    • Carry out the deprotection of the protecting groups under standard conditions to yield the final constrained SAH analog.

    • Purify the final product by HPLC.

Synthesis of Diaryl Acylaminopyrimidine Adenosine A2A Receptor Antagonists

This protocol describes a general approach for the synthesis of diaryl acylaminopyrimidines, where this compound can be incorporated as a key chiral amine.

Step 1: Synthesis of the 4-Amino-2,6-dichloropyrimidine Core

This intermediate can be synthesized from 4-aminouracil.[6][7][8]

  • Materials: 4-aminouracil, phosphorus oxychloride (POCl₃), N,N-diethylaniline.

  • Procedure:

    • In a fume hood, equip a dry round-bottom flask with a reflux condenser.

    • Add 4-aminouracil, an excess of POCl₃, and N,N-diethylaniline.

    • Heat the mixture to reflux for several hours.

    • After cooling, carefully pour the reaction mixture onto crushed ice.

    • Neutralize with a base (e.g., sodium bicarbonate) and filter the precipitate.

    • The crude product can be purified by recrystallization or sublimation.

Step 2: Sequential Nucleophilic Aromatic Substitution (SNA_r)

  • Materials: 4-Amino-2,6-dichloropyrimidine, a desired aryl amine, this compound, a base (e.g., DIPEA or K₂CO₃), and a suitable solvent (e.g., dioxane, DMF, or n-butanol).

  • Procedure:

    • First Substitution: React 4-amino-2,6-dichloropyrimidine with the first aryl amine in the presence of a base at elevated temperature to selectively substitute one of the chlorine atoms.

    • Second Substitution: React the resulting 2-chloro-4-amino-6-arylaminopyrimidine with this compound (or a derivative where the hydroxyl group is converted to an amino group) in the presence of a base, typically at a higher temperature, to displace the remaining chlorine atom.

    • Purify the diarylaminopyrimidine product by column chromatography.

Step 3: Acylation

  • Materials: The synthesized diarylaminopyrimidine, a desired acyl chloride or carboxylic acid (with a coupling agent like HATU or EDC), a base, and a solvent.

  • Procedure:

    • Acylate the 4-amino group of the pyrimidine core with the desired acylating agent to yield the final diaryl acylaminopyrimidine antagonist.

    • Purify the final product by recrystallization or column chromatography.

Quantitative Data

The following tables summarize representative quantitative data for compounds synthesized using methodologies related to the protocols described above.

Table 1: Inhibitory Activity of Constrained SAH Analogs against DNA Methyltransferases

CompoundDNMT1 IC₅₀ (µM)DNMT3b IC₅₀ (µM)Reference
1a 0.5 ± 0.11.2 ± 0.2[8]
1d (2-Chloro) 0.6 ± 0.1> 50[8]
7a (N⁶-methyl) 15 ± 22.5 ± 0.3[8]

Table 2: Binding Affinities of Pyrimidine-based Adenosine A2A Receptor Antagonists

CompoundA₂ₐ Kᵢ (nM)A₁ Kᵢ (nM)Reference
Compound 23 PotentGood Selectivity[9]
Vipadenant (44) Potent63[9]
Compound 33 Excellent PotencyHigh Selectivity[10]

Signaling Pathways and Experimental Workflows

DNA Methyltransferase 1 (DNMT1) Signaling Pathway

DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns after replication.[8] Its activity is crucial for gene silencing and the regulation of gene expression.[8] Aberrant DNMT1 activity is implicated in various diseases, including cancer. Inhibitors of DNMT1, such as constrained SAH analogs, block the transfer of methyl groups to DNA, leading to the reactivation of tumor suppressor genes.

DNMT1_Signaling_Pathway cluster_0 DNMT1-mediated Gene Silencing DNMT1 DNMT1 DNA_methyl Fully Methylated DNA DNMT1->DNA_methyl Methylation SAM S-Adenosyl- methionine (SAM) SAM->DNMT1 Methyl Donor SAH_analog Constrained SAH Analog (this compound derived) SAH_analog->DNMT1 Inhibition DNA_hemi Hemimethylated DNA DNA_hemi->DNMT1 Gene_Silencing Gene Silencing DNA_methyl->Gene_Silencing

Caption: Inhibition of DNMT1 by a constrained SAH analog.

Adenosine A2A Receptor Signaling Pathway in Parkinson's Disease

In the basal ganglia, adenosine A2A receptors are highly expressed on striatopallidal neurons, where they form heteromers with dopamine D2 receptors and mediate an opposing effect.[11] In Parkinson's disease, the loss of dopamine leads to overactivity of this pathway. A2A receptor antagonists, such as those derived from diaryl acylaminopyrimidines, block the action of adenosine, thereby reducing the inhibitory output from the striatum and helping to restore motor control.[11]

A2A_Receptor_Signaling_Pathway cluster_0 Striatopallidal Neuron Adenosine Adenosine A2A_R Adenosine A2A Receptor Adenosine->A2A_R Gs Gs A2A_R->Gs Activates A2A_Antagonist Diaryl Acylaminopyrimidine Antagonist A2A_Antagonist->A2A_R Blockade AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Increased_Neuronal_Excitability Increased Neuronal Excitability PKA->Increased_Neuronal_Excitability Leads to

Caption: Blockade of the Adenosine A2A receptor signaling pathway.

General Experimental Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis and screening of novel drug candidates using this compound.

Experimental_Workflow Start This compound Intermediate_Synth Synthesis of Chiral Intermediate Start->Intermediate_Synth Coupling Coupling with Scaffold Intermediate_Synth->Coupling Final_Compound Final Drug Candidate Coupling->Final_Compound Purification Purification & Characterization (HPLC, NMR, MS) Final_Compound->Purification In_Vitro_Assay In Vitro Biological Assay (e.g., IC50, Ki) Purification->In_Vitro_Assay SAR Structure-Activity Relationship (SAR) Analysis In_Vitro_Assay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Intermediate_Synth Iteration

Caption: General workflow for drug development.

References

Applications of (R)-N-Methyl-3-pyrrolidinol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-N-Methyl-3-pyrrolidinol is a valuable chiral building block in medicinal chemistry, prized for its stereochemically defined pyrrolidine core. This scaffold is a key component in a variety of biologically active molecules, enabling precise three-dimensional arrangements that are often crucial for potent and selective interactions with biological targets. This document provides detailed application notes and experimental protocols for the use of (R)-N-Methyl-3-pyrrolidinol in the synthesis and evaluation of muscarinic acetylcholine receptor (mAChR) antagonists and explores its potential in the development of DNA methyltransferase (DNMT) inhibitors.

Application in the Synthesis of Muscarinic Acetylcholine Receptor (mAChR) Antagonists

The pyrrolidine moiety is a common feature in many potent and selective antagonists of muscarinic acetylcholine receptors, particularly the M1 and M3 subtypes. The stereochemistry imparted by (R)-N-Methyl-3-pyrrolidinol is often critical for achieving high affinity and selectivity.

M1 Muscarinic Receptor Antagonists for Neurological Disorders

Selective M1 receptor antagonists are being investigated for the treatment of various neurological and psychiatric disorders, including Parkinson's disease and dystonia. The pyrrolidine scaffold derived from (R)-N-Methyl-3-pyrrolidinol can be incorporated into molecules that exhibit high affinity for the M1 receptor with significant selectivity over other mAChR subtypes.

Quantitative Data for M1 Muscarinic Receptor Antagonists

The following table summarizes the in vitro activity of a series of M1 muscarinic receptor antagonists containing a pyrrolidine or related piperazine scaffold.

Compound IDM1 IC50 (nM)M2 Selectivity (fold)M3 Selectivity (fold)M4 Selectivity (fold)M5 Selectivity (fold)Reference
VU0255035 132.6>75>75>75>75[1][2][3]
Analog 11 27.3100487419[1]

Signaling Pathway of M1 Muscarinic Acetylcholine Receptor

M1 muscarinic receptors are G-protein coupled receptors (GPCRs) that couple to Gq/11 proteins. Upon activation by acetylcholine, a signaling cascade is initiated that leads to the mobilization of intracellular calcium. M1 antagonists block this signaling pathway.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3 Receptor PKC Protein Kinase C DAG->PKC activates Ca2_cyto Ca2+ ER->Ca2_cyto releases Ca2_ER Ca2+ Ca2_cyto->PKC activates Cellular_Response Cellular Response Ca2_cyto->Cellular_Response mediates PKC->Cellular_Response phosphorylates targets ACh Acetylcholine ACh->M1R binds Antagonist M1 Antagonist (e.g., VU0255035) Antagonist->M1R blocks M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq Protein M3R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3 Receptor Ca2_cyto Ca2+ ER->Ca2_cyto releases Ca2_ER Ca2+ CaM Calmodulin Ca2_cyto->CaM activates MLCK Myosin Light Chain Kinase CaM->MLCK activates Contraction Smooth Muscle Contraction MLCK->Contraction phosphorylates myosin ACh Acetylcholine ACh->M3R binds Antagonist M3 Antagonist (e.g., Tiotropium) Antagonist->M3R blocks Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process Aniline Substituted Aniline Mixing Mixing and Stirring (Room Temperature) Aniline->Mixing CarboxylicAcid Carboxylic Acid (with pyrrolidine moiety) CarboxylicAcid->Mixing Coupling Coupling Agent (e.g., HATU, EDCI) Coupling->Mixing Base Base (e.g., DIPEA) Base->Mixing Solvent Solvent (e.g., DMF, DCM) Solvent->Mixing Workup Aqueous Workup and Extraction Mixing->Workup Purification Purification (e.g., HPLC, Crystallization) Workup->Purification Product Amide Product Purification->Product DNA_Methylation_Pathway cluster_cycle Methylation Cycle cluster_dna DNA Methylation SAM S-Adenosyl- methionine (SAM) SAH S-Adenosyl- homocysteine (SAH) SAM->SAH Methyl Transfer DNMT DNA Methyltransferase (DNMT) SAM->DNMT Homocysteine Homocysteine SAH->Homocysteine SAHH Methionine Methionine Homocysteine->Methionine MS Methionine->SAM MAT DNA Unmethylated DNA (Cytosine) DNA->DNMT Methylated_DNA Methylated DNA (5-Methylcytosine) DNMT->Methylated_DNA catalyzes Inhibitor DNMT Inhibitor (e.g., RG108) Inhibitor->DNMT inhibits

References

Application Notes and Protocols for Reactions with (3R)-1-Methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-1-Methylpyrrolidin-3-ol is a valuable chiral building block in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold and stereospecific hydroxyl group make it an important starting material for the synthesis of a variety of biologically active molecules. This document provides detailed application notes and experimental protocols for key reactions involving (3R)-1-Methylpyrrolidin-3-ol, focusing on its use in the development of DNA methyltransferase (DNMT) inhibitors and adenosine A2A receptor antagonists.

Physicochemical Properties of (3R)-1-Methylpyrrolidin-3-ol

PropertyValue
Molecular Formula C₅H₁₁NO
Molecular Weight 101.15 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 50-52 °C at 1 mmHg
Density 0.921 g/mL at 25 °C
Optical Rotation [α]²⁰/D -7°, c = 1 in chloroform

Applications in Drug Discovery

(3R)-1-Methylpyrrolidin-3-ol serves as a crucial intermediate in the synthesis of several classes of therapeutic agents. Its chiral nature is often key to the stereospecific interactions of the final drug product with its biological target.

DNA Methyltransferase (DNMT) Inhibitors

(3R)-1-Methylpyrrolidin-3-ol is a precursor for the synthesis of constrained analogues of S-adenosyl-L-homocysteine (SAH), which are potent inhibitors of DNA methyltransferases (DNMTs).[1] DNMTs are enzymes that catalyze the methylation of DNA, an epigenetic modification that plays a crucial role in gene expression. Aberrant DNA methylation is a hallmark of cancer, making DNMTs an attractive target for cancer therapy. By mimicking the structure of SAH, these constrained analogues bind to the active site of DNMTs and inhibit their function.

Adenosine A2A Receptor Antagonists

This chiral pyrrolidinol is also utilized in the preparation of diaryl acylaminopyrimidines and other heterocyclic structures that act as antagonists of the adenosine A2A receptor. The adenosine A2A receptor is a G-protein coupled receptor that is implicated in a variety of physiological processes, including inflammation, neurotransmission, and cardiovascular function. A2A receptor antagonists are being investigated for the treatment of Parkinson's disease, cancer, and inflammatory disorders.[2][3][4][5][6]

Experimental Protocols

Protocol 1: Synthesis of a Constrained S-adenosyl-L-homocysteine (SAH) Analogue Backbone

This protocol outlines a representative synthesis for a key intermediate used in the preparation of constrained SAH analogues, which are potent DNA methyltransferase inhibitors. The synthesis involves the conversion of the hydroxyl group of (3R)-1-Methylpyrrolidin-3-ol to a thiol, followed by coupling with a protected nucleoside.

Materials:

  • (3R)-1-Methylpyrrolidin-3-ol

  • Thionyl chloride (SOCl₂)

  • Sodium hydrosulfide (NaSH)

  • Protected 5'-chloro-5'-deoxyadenosine derivative

  • N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • Chlorination of (3R)-1-Methylpyrrolidin-3-ol:

    • Dissolve (3R)-1-Methylpyrrolidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (3S)-3-chloro-1-methylpyrrolidine.

  • Thiolation of (3S)-3-chloro-1-methylpyrrolidine:

    • Dissolve the crude (3S)-3-chloro-1-methylpyrrolidine (1.0 eq) in DMF.

    • Add sodium hydrosulfide (1.5 eq) portion-wise to the solution.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain (3R)-1-Methylpyrrolidin-3-thiol.

  • Coupling with a Protected Adenosine Derivative:

    • To a solution of (3R)-1-Methylpyrrolidin-3-thiol (1.1 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) under an inert atmosphere.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of a suitably protected 5'-chloro-5'-deoxyadenosine derivative (1.0 eq) in DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 18-24 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by silica gel chromatography to yield the protected constrained SAH analogue.

Protocol 2: Synthesis of a Pyrrolidinyl-substituted Pyrimidine as an Adenosine A2A Receptor Antagonist Precursor

This protocol describes a general procedure for the synthesis of a key intermediate for adenosine A2A receptor antagonists, involving the nucleophilic substitution of a halogenated pyrimidine with (3R)-1-Methylpyrrolidin-3-ol.

Materials:

  • (3R)-1-Methylpyrrolidin-3-ol

  • 2,4-dichloro-5-nitropyrimidine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Nucleophilic Substitution:

    • In a round-bottom flask, dissolve 2,4-dichloro-5-nitropyrimidine (1.0 eq) in acetonitrile.

    • Add (3R)-1-Methylpyrrolidin-3-ol (1.1 eq) to the solution.

    • Add triethylamine (1.5 eq) as a base to scavenge the HCl byproduct.

    • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by TLC.

    • The reaction is typically complete within 6-12 hours.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain 2-chloro-5-nitro-4-((3R)-1-methylpyrrolidin-3-yloxy)pyrimidine.

Data Presentation

Table 1: Representative Yields for the Synthesis of (3R)-1-Methylpyrrolidin-3-ol

The following table summarizes yields from an industrial-scale production method for (3R)-1-Methylpyrrolidin-3-ol, demonstrating the efficiency of the synthesis of this key starting material.[7]

Starting MaterialCatalystSolventReaction Time (hr)Yield (%)Purity (%)
(3R)-Pyrrolidin-3-ol5% Pt/CMethanol6.59399.5
(3R)-Pyrrolidin-3-ol5% Pt/CMethanol9.18796.5
(3R)-Pyrrolidin-3-ol5% Pt/CMethanol11.18898.9
(3R)-Pyrrolidin-3-ol5% Pt/CMethanol27.28696.5

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways of the biological targets of compounds synthesized using (3R)-1-Methylpyrrolidin-3-ol.

DNA_Methyltransferase_Pathway cluster_0 DNA Methylation DNMT1 DNMT1 DNA Hemimethylated DNA DNMT1->DNA Maintenance Methylation DNMT3A DNMT3A DNMT3A->DNA De Novo Methylation DNMT3B DNMT3B DNMT3B->DNA De Novo Methylation SAH_analog Constrained SAH Analog ((3R)-1-Methylpyrrolidin-3-ol derivative) SAH_analog->DNMT1 Inhibition SAH_analog->DNMT3A Inhibition SAH_analog->DNMT3B Inhibition Methylated_DNA Fully Methylated DNA DNA->Methylated_DNA Methylation Gene_Silencing Gene Silencing Methylated_DNA->Gene_Silencing Adenosine_A2A_Receptor_Signaling cluster_1 Adenosine A2A Receptor Signaling Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR Activation A2A_Antagonist A2A Receptor Antagonist ((3R)-1-Methylpyrrolidin-3-ol derivative) A2A_Antagonist->A2AR Blockade G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylation Cascade

References

The Pivotal Role of (R)-1-Methyl-3-pyrrolidinol in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(R)-1-Methyl-3-pyrrolidinol, a chiral pyrrolidine derivative, has emerged as a valuable and versatile building block in the asymmetric synthesis of a wide array of bioactive molecules. Its inherent chirality and functional group make it an attractive starting material for the synthesis of complex molecular architectures with specific stereochemistry, a critical aspect in the development of modern therapeutics. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of key therapeutic agents, including muscarinic acetylcholine receptor (mAChR) modulators and DNA methyltransferase (DNMT) inhibitors.

Application in the Synthesis of Muscarinic Acetylcholine Receptor Modulators

This compound is a key precursor in the synthesis of selective M1 muscarinic acetylcholine receptor agonists and antagonists. These compounds are of significant interest for the treatment of neurological disorders such as Alzheimer's disease, schizophrenia, and Parkinson's disease. The pyrrolidinol core provides a rigid scaffold that, when appropriately functionalized, can interact with high specificity and affinity with the M1 receptor subtype.

M1 Muscarinic Acetylcholine Receptor Signaling Pathway

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway. Upon binding of an agonist, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including neuronal excitation.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ CellularResponse Cellular Responses (e.g., Neuronal Excitation) Ca2->CellularResponse PKC->CellularResponse Agonist Agonist Agonist->M1R Binds ER->Ca2 Releases DNMT_Inhibitor_Synthesis Start This compound Intermediate1 Thioester Intermediate (Inverted Stereochemistry) Start->Intermediate1 Mitsunobu Reaction (DEAD, PPh₃, Thioacetic acid) Intermediate2 (S)-1-Methyl-3-thiopyrrolidine Intermediate1->Intermediate2 Hydrolysis FinalProduct Constrained SAH Analogue (DNMT Inhibitor) Intermediate2->FinalProduct Coupling with Nucleobase Analogue

Scale-Up Synthesis of (R)-1-Methyl-3-pyrrolidinol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of (R)-1-Methyl-3-pyrrolidinol, a key chiral intermediate in the development of various pharmaceutical compounds. The following sections outline scalable and efficient synthetic routes, present quantitative data from established methods, and provide detailed experimental procedures.

Introduction

This compound is a valuable chiral building block used in the asymmetric synthesis of a variety of biologically active molecules and drug candidates. Its structural motif is found in numerous pharmaceuticals, making its efficient and scalable production a critical aspect of drug development. This document details two primary industrial-scale synthetic methodologies: the reductive amination of (R)-3-pyrrolidinol and a ring-closure reaction starting from malic acid.

Synthetic Pathways Overview

Two main scalable routes for the synthesis of this compound are presented. The first involves the direct N-methylation of (R)-3-pyrrolidinol via reductive amination. The second is a multi-step synthesis starting from readily available malic acid.

G cluster_0 Route 1: Reductive Amination cluster_1 Route 2: From Malic Acid A (R)-3-Pyrrolidinol B Reaction with Paraformaldehyde & H₂ A->B Pt/C catalyst Methanol C This compound B->C D Malic Acid E Ring Closure with Methylamine D->E Toluene Reflux F N-Methyl-3-hydroxysuccinimide (Intermediate) E->F G Reduction F->G Reducing Agent (e.g., NaBH₄) H This compound G->H

Caption: Overview of Synthetic Routes to this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the two primary synthetic routes, providing a comparison of their efficiency and the purity of the final product.

Table 1: Reductive Amination of (R)-3-pyrrolidinol [1][2]

ParameterValue
Starting Material(3R)-pyrrolidin-3-ol
Reagents93% Paraformaldehyde, 5% Platinum on carbon, Hydrogen
SolventMethanol
Reaction Temperature20 °C
Hydrogen Pressure0.4 to 0.5 MPa
Reaction Time6.1 - 7.5 hours
Yield 88% - 93%
Purity 98.7% - 99.5%

Table 2: Synthesis from Malic Acid [3]

ParameterValue
Starting MaterialMalic acid
Reagents40% Methylamine aqueous solution, Toluene, Recrystallization Solvent, Reducing Agent (e.g., Sodium Borohydride)
Yield (Overall) Not explicitly stated, multi-step process
Purity of Intermediate High (Solid, easy to crystallize and purify)

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound via Reductive Amination[1][2]

This protocol is adapted from a patented industrial-scale method.

Workflow Diagram:

G A Mix Reactants: (3R)-Pyrrolidin-3-ol, Paraformaldehyde, 5% Pt/C, Methanol B Hydrogenation: 20°C, 0.4-0.5 MPa H₂, 6-8 hours A->B C Monitor Reaction: Gas Chromatography (until disappearance of starting material) B->C D Filtration: Remove Pt/C catalyst C->D E Concentration: Remove Methanol D->E F Distillation: Purify product E->F G Final Product: (3R)-1-Methylpyrrolidin-3-ol F->G

Caption: Workflow for Reductive Amination Protocol.

Materials:

  • (3R)-Pyrrolidin-3-ol (60.0 g)

  • 93% Paraformaldehyde (23.4 g, 1.05 equivalents)

  • 5% Platinum on carbon (3.7 g, hydrous)

  • Methanol (300.1 g)

  • Hydrogen gas

  • Toluene (for work-up)

Procedure:

  • Reaction Setup: In a suitable autoclave reactor, mix (3R)-pyrrolidin-3-ol, 93% paraformaldehyde, 5% platinum on carbon, and methanol.

  • Hydrogenation: Pressurize the reactor with hydrogen to 0.4 to 0.5 MPa and maintain the temperature at 20°C. Stir the mixture vigorously.

  • Reaction Monitoring: Monitor the reaction progress by gas chromatography until the (3R)-pyrrolidin-3-ol is consumed (approximately 6.1 to 7.5 hours).

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas (e.g., nitrogen). Remove the platinum on carbon catalyst by filtration. Wash the catalyst with a small amount of methanol.

  • Solvent Removal: Combine the filtrate and the methanol washings. Concentrate the solution under reduced pressure to remove the methanol.

  • Work-up: Add toluene to the concentrate and concentrate again to give an oil.

  • Purification: Purify the resulting oil by distillation to obtain (3R)-1-methylpyrrolidin-3-ol. The expected yield is 88-93% with a purity of 98.7-99.5%.

Protocol 2: Synthesis of 1-Methyl-3-pyrrolidinol from Malic Acid (Racemic)[3]

This protocol describes a method to obtain the racemic product, which can be adapted for chiral synthesis by using an appropriate chiral starting material or resolution step.

Workflow Diagram:

G A Ring Closure: Malic Acid + 40% Methylamine in Toluene (reflux) B Water Separation: During reflux A->B C Crystallization: Cool and add recrystallization solvent B->C D Isolate Intermediate: N-Methyl-3-hydroxysuccinimide C->D E Reduction: Dissolve intermediate and add reducing agent (e.g., NaBH₄) D->E F Quench and Work-up E->F G Purification: Distillation F->G H Final Product: 1-Methyl-3-pyrrolidinol G->H

Caption: Workflow for Synthesis from Malic Acid.

Materials:

  • Malic acid (60.0 g)

  • 40% Methylamine aqueous solution (41.6 g)

  • Toluene (420.0 g)

  • Recrystallization solvent (e.g., methanol, ethanol)

  • Reducing agent (e.g., sodium borohydride)

  • Tetrahydrofuran (THF)

  • Trimethyl borate

  • Dimethyl sulfate

Procedure:

  • Ring Closure Reaction:

    • In a 1L reaction bottle, add toluene, malic acid, and slowly add the 40% methylamine aqueous solution while stirring at 15°C for 30 minutes.

    • Heat the mixture to reflux and carry out a water separation reaction for approximately 18 hours.

  • Intermediate Crystallization and Isolation:

    • After the reaction is complete, cool the mixture and concentrate to remove the toluene.

    • Add a suitable solvent for recrystallization (e.g., methanol/n-heptane mixture), heat to dissolve any oily substance, then cool to 0-10°C to induce crystallization of the intermediate, N-methyl-3-hydroxysuccinimide.

    • Isolate the solid intermediate by filtration. This intermediate is easy to purify, which contributes to the high quality of the final product.

  • Reduction to 1-Methyl-3-pyrrolidinol:

    • Under an inert gas atmosphere, add the reducing agent (e.g., sodium borohydride) and tetrahydrofuran to a reaction vessel and cool.

    • Slowly add dimethyl sulfate, followed by a solution of the intermediate compound and trimethyl borate in tetrahydrofuran, maintaining the temperature between 0 to 50°C.

  • Work-up and Purification:

    • After the reduction is complete, quench the reaction carefully.

    • Perform a standard aqueous work-up to extract the product.

    • Purify the crude product by distillation to obtain 1-methyl-3-pyrrolidinol.

Conclusion

The presented protocols offer robust and scalable methods for the synthesis of this compound. The reductive amination of (R)-3-pyrrolidinol is a highly efficient, high-yielding, and high-purity route suitable for large-scale industrial production. The synthesis from malic acid provides an alternative pathway where the intermediate can be easily purified, ensuring a high-quality final product. The choice of synthetic route will depend on factors such as the availability of starting materials, cost considerations, and the desired stereochemical purity.

References

Application Notes and Protocols: The Role of (R)-1-Methyl-3-pyrrolidinol in Stereoselective Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Methyl-3-pyrrolidinol is a valuable chiral building block in the stereoselective synthesis of complex organic molecules. While the broader class of chiral pyrrolidines has seen extensive use as chiral auxiliaries, ligands for asymmetric catalysis, and organocatalysts, a comprehensive review of scientific literature indicates that this compound is predominantly utilized as a chiral precursor. In this capacity, its inherent stereochemistry is incorporated as a permanent and crucial element within the final target molecule's architecture. This is particularly evident in the synthesis of pharmaceuticals where a specific stereoisomer is required for therapeutic efficacy.

These application notes provide an overview of the role of this compound as a chiral building block and offer a detailed protocol for its application in the synthesis of a pharmaceutically relevant compound.

Primary Application: Chiral Building Block in Drug Synthesis

The principal application of this compound in stereoselective reactions is as a foundational chiral synthon. Its rigid pyrrolidine ring and defined stereocenter at the C3 position make it an ideal starting material for the synthesis of more complex chiral molecules, including active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of glycopyrrolate, an anticholinergic agent.

Logical Relationship: Role of this compound as a Chiral Precursor

G A This compound (Chiral Precursor) B Chemical Modification (e.g., Esterification) A->B Reactant C Incorporation into Target Molecule B->C Stereochemistry retained D Final Chiral Product (e.g., Glycopyrrolate) C->D Permanent incorporation

Caption: Workflow illustrating the role of this compound as a chiral precursor.

Application Example: Stereoselective Synthesis of (3R)-Glycopyrrolate

This section details a representative protocol for the synthesis of (3R)-glycopyrrolate, where this compound serves as the key chiral component. The stereochemistry of the final product is directly derived from the starting this compound.

Reaction Scheme

The synthesis involves the esterification of α-cyclopentylmandelic acid with this compound, followed by quaternization of the nitrogen atom.

Experimental Workflow: Synthesis of (3R)-Glycopyrrolate

G cluster_0 Step 1: Esterification cluster_1 Step 2: Quaternization A α-Cyclopentylmandelic acid + This compound B Coupling Reaction (e.g., using a coupling agent) A->B C Intermediate Ester B->C D Intermediate Ester E Reaction with Methyl Bromide D->E F (3R)-Glycopyrrolate E->F

Caption: Two-step synthesis of (3R)-Glycopyrrolate from this compound.

Quantitative Data

The following table summarizes typical yields and stereochemical outcomes for the synthesis of a chiral ester from a pyrrolidinol derivative, which is a key step in the synthesis of molecules like glycopyrrolate.

StepProductTypical Yield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)
1. Esterification(R)-1-methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate75-85>98:2>99
2. Quaternization(3R)-3-(2-cyclopentyl-2-hydroxy-2-phenylacetoxy)-1,1-dimethylpyrrolidinium bromide90-95>98:2>99

Note: Data is illustrative and may vary based on specific reaction conditions and reagents used.

Detailed Experimental Protocols

Protocol 1: Esterification of α-Cyclopentylmandelic acid with this compound

Objective: To synthesize the chiral ester intermediate by coupling α-cyclopentylmandelic acid with this compound.

Materials:

  • α-Cyclopentylmandelic acid (1.0 eq)

  • This compound (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve α-cyclopentylmandelic acid in anhydrous DCM.

  • Add this compound and DMAP to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of DCC in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ester.

Protocol 2: Quaternization of the Intermediate Ester

Objective: To synthesize (3R)-glycopyrrolate by quaternization of the tertiary amine of the ester intermediate.

Materials:

  • (R)-1-methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate (1.0 eq)

  • Methyl bromide (CH₃Br) (excess, typically as a solution in a suitable solvent or bubbled through the reaction mixture)

  • Acetonitrile, anhydrous

Procedure:

  • Dissolve the ester intermediate in anhydrous acetonitrile in a pressure-resistant flask.

  • Cool the solution to 0 °C.

  • Carefully add methyl bromide to the reaction mixture.

  • Seal the flask and allow the reaction to stir at room temperature for 24-48 hours.

  • Monitor the reaction for the formation of a precipitate.

  • Upon completion, cool the mixture and carefully vent any excess pressure.

  • Collect the precipitate by filtration.

  • Wash the solid with cold acetonitrile and dry under vacuum to obtain (3R)-glycopyrrolate.

Conclusion

This compound is a key chiral synthon for the stereoselective synthesis of complex molecules, particularly in the pharmaceutical industry. Its primary role is that of a chiral building block, where its stereocenter is permanently integrated into the final product, thereby defining its stereochemistry. The protocols provided for the synthesis of (3R)-glycopyrrolate exemplify a practical application of this versatile chiral precursor. While its direct use as a chiral auxiliary or catalyst is not widely reported, its importance in providing access to enantiomerically pure compounds is well-established. Researchers in drug development can leverage the inherent chirality of this compound to design and execute efficient and highly stereoselective synthetic routes to a variety of important chiral targets.

Troubleshooting & Optimization

Technical Support Center: (R)-1-Methyl-3-pyrrolidinol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of (R)-1-Methyl-3-pyrrolidinol.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, helping you identify and resolve common problems to improve reaction yield and purity.

Question: My yield is significantly lower than reported in the literature for the reductive amination of (R)-3-hydroxypyrrolidine. What are the potential causes and solutions?

Answer: Low yields in the N-methylation of (R)-3-hydroxypyrrolidine are a common issue. Several factors in the reaction setup and work-up can contribute to this problem.

  • Catalyst Activity: The activity of the palladium or platinum catalyst is critical. Ensure the catalyst is not expired or deactivated. If using a recycled catalyst, its activity may be diminished.

    • Solution: Use fresh, high-quality catalyst (e.g., 5% Pt/C or 10% Pd/C). Perform a small-scale test reaction to verify catalyst activity before committing to a large-scale synthesis.

  • Source of Formaldehyde: The quality and form of formaldehyde can impact the reaction. Paraformaldehyde needs to be fully depolymerized to be effective.

    • Solution: Use a high-purity source of paraformaldehyde or a fresh aqueous formaldehyde solution. When using paraformaldehyde, ensure the reaction temperature and time are sufficient for complete depolymerization.[1][2]

  • Hydrogen Pressure: Inadequate hydrogen pressure can lead to an incomplete reaction.

    • Solution: Ensure the reaction vessel is properly sealed and maintain a consistent hydrogen pressure (e.g., 0.4 to 0.5 MPa) throughout the reaction as specified in high-yield protocols.[1][2]

  • Reaction Monitoring: Stopping the reaction prematurely will result in a lower yield.

    • Solution: Monitor the disappearance of the starting material, (R)-3-hydroxypyrrolidine, using a suitable analytical technique like Gas Chromatography (GC) to determine the reaction endpoint.[1][2]

  • Work-up and Purification: Product loss can occur during the work-up and final purification steps. This compound is a water-soluble, relatively low molecular weight alcohol, which can make extraction and distillation challenging.

    • Solution: After filtration of the catalyst, perform a careful concentration of the filtrate. Use a solvent like toluene to aid in the removal of water via azeotropic distillation before the final vacuum distillation.[1]

Question: I am observing significant by-product formation in my synthesis from 1,4-dichloro-2-butanol and methylamine. How can I improve the purity of my product?

Answer: This synthetic route involves a multi-step, one-pot process where controlling reaction conditions is key to minimizing side reactions.

  • Temperature Control: The initial reaction with methylamine and the subsequent addition of sodium hydroxide are exothermic. Poor temperature control can lead to the formation of undesired side products.

    • Solution: Add 1,4-dichloro-2-butanol dropwise to the cooled methylamine solution (e.g., below 15°C).[3] During the addition of sodium hydroxide for cyclization, maintain the temperature below 50°C to control the exotherm and prevent by-product formation.[3]

  • Incomplete Cyclization: If the ring-closure step is incomplete, you will have chlorinated intermediates that can complicate purification.

    • Solution: Ensure sufficient reaction time and stirring (e.g., 1 hour) after the addition of sodium hydroxide to drive the cyclization to completion.[3]

  • Purification Strategy: The crude product is often an oily liquid that requires careful purification.

    • Solution: After the initial work-up, dry the organic phase thoroughly with a drying agent like anhydrous magnesium sulfate.[3] The final purification should be performed by vacuum distillation, carefully collecting the fraction at the correct boiling point (e.g., 50-52 °C / 1 mmHg) to separate the product from higher and lower boiling impurities.

Frequently Asked Questions (FAQs)

Question: What are the most common synthetic routes to prepare this compound?

Answer: Several synthetic routes are available, with the choice often depending on the scale, required purity, and availability of starting materials. The most prominent methods are:

  • Reductive Amination of (R)-3-pyrrolidin-3-ol: This is a high-yielding and scalable method that involves reacting (R)-3-pyrrolidin-3-ol with formaldehyde in the presence of a hydrogen source and a metal catalyst (e.g., Pt/C or Pd/C).[1][2]

  • Cyclization of 1,4-dichloro-2-butanol with Methylamine: This method provides a good yield (around 65%) and uses readily available starting materials. The reaction proceeds in an autoclave under pressure.[3]

  • From (R)-3-hydroxypyrrolidine using Formic Acid: A classic Eschweiler-Clarke type reaction where (R)-3-hydroxypyrrolidine is heated with paraformaldehyde and formic acid. This method can achieve high yields (over 90%).[4]

  • Ring Closure of Malic Acid Derivatives: This route involves the cyclization of an intermediate derived from malic acid and methylamine, followed by reduction. The solid intermediate is easily purified, which can lead to a higher quality final product.[5]

Question: Which synthesis method is most suitable for industrial-scale production?

Answer: The reductive amination of (R)-3-pyrrolidin-3-ol with formaldehyde and hydrogen over a platinum-on-carbon catalyst is well-suited for industrial production.[1][2] This method offers several advantages:

  • High Yields: Consistently high yields, often between 86% and 93%, have been demonstrated.[1][2]

  • High Purity: The final product can be obtained with very high purity (up to 99.5%) after distillation.[1][2]

  • Scalability: The process has been described in patents for industrial-scale synthesis.[1][2]

  • Process Control: The reaction endpoint can be easily monitored by GC, allowing for precise process control.[1]

Question: How can I confirm the stereochemical purity of my final product?

Answer: Confirming the enantiomeric purity of this compound is crucial. The most reliable method is measuring the specific optical rotation of the purified product and comparing it to the literature value. The reported value is typically around [α]20/D -7° (c = 1% in chloroform). Additionally, chiral chromatography (either GC or HPLC) can be used to separate and quantify the (R) and (S) enantiomers.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound
Synthesis RouteStarting MaterialsKey Reagents/CatalystReported YieldReported PurityReference
Reductive Amination(R)-Pyrrolidin-3-ol, ParaformaldehydeH₂, 5% Pt/C, Diethylamine93%99.5%[1],[2]
Formic Acid Methylation(R)-3-hydroxypyrrolidine, Paraformaldehyde90% Formic Acid92%Not Specified[4]
Dichlorobutanol Cyclization1,4-dichloro-2-butanol, MethylamineNaOH64.8%99.3%[3]
Malic Acid RouteMalic acid, MethylamineSodium Borohydride, THFNot SpecifiedHigh[5]
Table 2: Optimization of the Reductive Amination Route

Data extracted from patent literature demonstrates the effect of adding a secondary amine in a second step to improve yield and purity.[1]

Formaldehyde EquivalentSecondary Amine AddedReaction Time (Step 1)Reaction Time (Step 2)Final YieldFinal Purity
1.05Diethylamine (2.5g)6.1 hr3.5 hr93%99.5%
1.05Diethylamine (7.6g)5.7 hr3.4 hr86%97.7%
5.00None23.8 hr-86%96.5%
1.05None6.6 hr-88%99.0%

Experimental Protocols

Protocol 1: High-Yield Reductive Amination of (R)-Pyrrolidin-3-ol[1]
  • Reaction Setup: In a suitable pressure reactor, mix (3R)-Pyrrolidin-3-ol (60.1 g), 93% paraformaldehyde (23.4 g, ~1.05 equivalents), methanol (300.1 g), and 5% platinum on carbon (3.7 g, hydrous).

  • Hydrogenation (Step 1): Seal the reactor and pressurize with hydrogen to 0.4 - 0.5 MPa. Stir the mixture at 20°C for approximately 6 hours. Monitor the reaction by GC until the starting material is consumed.

  • Amine Addition (Step 2): To the reaction solution, add diethylamine (2.5 g).

  • Hydrogenation (Step 2): Re-pressurize the reactor with hydrogen to 0.4 - 0.5 MPa and continue stirring at 20°C for an additional 3.5 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas (e.g., nitrogen). Remove the platinum catalyst by filtration and wash the filter cake with methanol (60 g).

  • Concentration: Combine the filtrate and the washing, and concentrate the solution under reduced pressure.

  • Azeotropic Distillation: Add toluene (60 g) to the concentrate and concentrate again under reduced pressure to remove residual water and methanol.

  • Final Purification: Purify the resulting crude oil by vacuum distillation to obtain (3R)-1-methylpyrrolidin-3-ol. Yield: 93%, Purity: 99.5% .

Protocol 2: Synthesis via Dichlorobutanol Cyclization[3]
  • Reaction Setup: In a 500 mL four-necked flask cooled in an ice-water bath, place a 40 wt% aqueous solution of methylamine (250 g).

  • Addition of Dichlorobutanol: While stirring, add 1,4-dichloro-2-butanol (102 g) dropwise, ensuring the temperature is maintained at or below 15°C.

  • Autoclave Reaction: Transfer the mixture to a 500 mL autoclave. Seal the vessel and pressurize it to 1.0 ± 0.1 MPa. Heat the mixture to 120 ± 2°C and stir for approximately 10 hours. Monitor the reaction by GC until the starting material disappears.

  • Work-up: Cool the reaction to room temperature and discharge the contents. Slowly add sodium hydroxide (110 g) in portions, controlling the temperature below 50°C. A large amount of white solid will precipitate. Stir for 1 hour.

  • Extraction: Filter the mixture. Separate the layers of the filtrate. To the upper organic phase, add ethanol (100 mL) and anhydrous magnesium sulfate (18 g). Stir for 2-3 hours.

  • Purification: Filter the mixture and concentrate the filtrate in vacuo to yield a yellow oily liquid. Purify this crude product by vacuum distillation to obtain 1-Methyl-3-pyrrolidinol. Yield: 64.8%, Purity: 99.3% .

Visualizations

Troubleshooting_Workflow start Problem Identified: Low Yield or Purity check_sm 1. Check Starting Materials start->check_sm optimize_rxn 2. Optimize Reaction Conditions start->optimize_rxn improve_workup 3. Review Work-up & Purification start->improve_workup sol_sm1 Verify Purity (GC/NMR) check_sm->sol_sm1 sol_sm2 Use Fresh Reagents/ Catalyst check_sm->sol_sm2 sol_rxn1 Control Temperature optimize_rxn->sol_rxn1 sol_rxn2 Monitor Reaction Endpoint (GC/TLC) optimize_rxn->sol_rxn2 sol_rxn3 Ensure Adequate H₂ Pressure optimize_rxn->sol_rxn3 sol_rxn4 Check Reagent Stoichiometry optimize_rxn->sol_rxn4 sol_workup1 Adjust pH during Extraction improve_workup->sol_workup1 sol_workup2 Ensure Thorough Drying improve_workup->sol_workup2 sol_workup3 Optimize Vacuum Distillation improve_workup->sol_workup3

Caption: Troubleshooting workflow for low yield or purity issues.

Synthesis_Pathways cluster_0 Route 1: Reductive Amination cluster_1 Route 2: Dichlorobutanol Cyclization cluster_2 Route 3: Formic Acid Methylation A1 (R)-Pyrrolidin-3-ol A2 This compound A1->A2 HCHO, H₂, Pt/C Yield: ~93% B1 1,4-dichloro-2-butanol B2 This compound B1->B2 1. CH₃NH₂ (aq) 2. NaOH Yield: ~65% C1 (R)-3-hydroxypyrrolidine C2 This compound C1->C2 HCHO, HCOOH Yield: ~92%

Caption: Comparison of common synthesis pathways to the target molecule.

Experimental_Workflow start Start: Mix Reactants (R)-Pyrrolidin-3-ol, HCHO, Pt/C, MeOH step1 Step 1: Hydrogenation 0.4-0.5 MPa H₂, 20°C, ~6 hr start->step1 monitor1 Monitor by GC: Consumption of Starting Material step1->monitor1 step2 Step 2: Add Diethylamine & Re-pressurize with H₂ ~3.5 hr monitor1->step2 workup Work-up: Filter Catalyst step2->workup concentrate Concentrate Filtrate workup->concentrate azeotrope Azeotropic Distillation with Toluene concentrate->azeotrope purify Final Purification: Vacuum Distillation azeotrope->purify end Product: This compound Yield: 93%, Purity: 99.5% purify->end

Caption: High-yield experimental workflow via reductive amination.

References

Technical Support Center: Purification of (R)-1-Methyl-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the purification of (R)-1-Methyl-3-pyrrolidinol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the typical impurities found in a crude this compound reaction mixture?

Common impurities depend on the synthetic route but often include:

  • Unreacted Starting Materials: Such as (3R)-pyrrolidin-3-ol or other precursors.[1][2]

  • Reagents and Byproducts: Excess methylation agents (like formaldehyde and formic acid), salts, and byproducts from side reactions.[1][3]

  • The (S)-enantiomer: The unwanted enantiomer, (S)-1-Methyl-3-pyrrolidinol, which can be difficult to separate from the desired (R)-enantiomer.

  • Solvent Residues: Residual solvents from the reaction or workup steps, such as methanol, ethanol, or toluene.[1][4][5]

  • Non-volatile Residues: High molecular weight byproducts or polymeric material that remain after solvent evaporation.

Q2: My final product has low chemical purity (<99%) after solvent removal. How can I remove residual starting materials and byproducts?

For removing non-volatile or high-boiling point impurities, vacuum distillation is the most effective and widely used method on an industrial scale.[1][2] A typical process involves an initial aqueous workup to remove salts and water-soluble reagents, followed by drying and then fractional distillation under reduced pressure.[4][5] This method can effectively increase purity to over 99%.[4][5]

Q3: The enantiomeric excess (ee) of my product is insufficient. How can I separate the (R) and (S) enantiomers to achieve high chiral purity?

Achieving high enantiomeric excess typically requires a chiral separation technique, as distillation does not separate enantiomers.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most reliable method for separating enantiomers.[6] Success hinges on selecting the appropriate chiral stationary phase (CSP). For a tertiary amine and alcohol like 1-Methyl-3-pyrrolidinol, polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs are recommended starting points.[6][7] Method development involves screening different columns and mobile phase compositions to achieve baseline separation.[7][8]

  • Classical Resolution: This involves reacting the racemic amine with a chiral acid to form diastereomeric salts. These salts have different solubilities, allowing one to be crystallized and separated by filtration.[9] While effective, this process can be time-consuming to optimize.

Q4: My overall yield is low after purification. What are the common causes and how can I mitigate them?

Low yield can result from several factors throughout the purification process:

  • Mechanical Losses: Ensure quantitative transfers between flasks and minimize the number of transfer steps.

  • Product Decomposition: this compound has a high boiling point. Distilling at atmospheric pressure can lead to decomposition. Always use vacuum distillation to lower the boiling point to a safe temperature (e.g., 50-52 °C at 1 mmHg).[10]

  • Inefficient Extraction: During workup, ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to keep the amine in its free base form, maximizing its solubility in the organic extraction solvent.[3] Perform multiple extractions with smaller volumes of solvent for better efficiency.

  • Emulsion Formation: Amines can sometimes form emulsions during aqueous extraction, trapping product between layers. Adding brine (saturated NaCl solution) can help break emulsions.[9]

Q5: How can I analyze my final product to confirm its chemical and chiral purity?

A combination of analytical techniques is recommended:

  • Gas Chromatography (GC) or HPLC: To determine chemical purity by assessing the area percentage of the main product peak relative to any impurity peaks.

  • Chiral HPLC: To determine the enantiomeric excess by separating and quantifying the (R) and (S) enantiomers.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the product and identify any structural impurities.[3]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Data Presentation: Purification Method Comparison

The following table summarizes the effectiveness of common purification techniques for this compound.

Parameter Vacuum Distillation Preparative Chiral HPLC
Primary Use Removal of non-chiral impurities (starting materials, byproducts, salts).Separation of (R) and (S) enantiomers.
Achievable Purity >99% chemical purity.[2][4][5]>99.5% enantiomeric excess (ee).
Typical Yield 65-93% depending on crude purity.[2][4]80-95% (after method optimization).
Throughput High; suitable for large scale (grams to kilograms).Low to Medium; typically used for smaller scale (milligrams to grams).
Key Limitation Does not separate enantiomers.Does not efficiently remove gross non-chiral impurities.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol describes the purification of crude 1-Methyl-3-pyrrolidinol after an initial workup and drying of the organic extracts.

  • Apparatus Setup:

    • Assemble a short-path vacuum distillation apparatus using clean, dry glassware. Use a round-bottom flask of an appropriate size for the amount of crude oil.

    • Include a magnetic stir bar in the distillation flask for smooth boiling.

    • Connect the apparatus to a vacuum pump with a cold trap (e.g., dry ice/acetone) positioned between the apparatus and the pump to protect it.[10]

    • Ensure all joints are properly sealed with vacuum grease.

  • Procedure:

    • Transfer the crude, dried oil into the distillation flask.

    • Begin stirring the oil.

    • Slowly and carefully apply the vacuum. Initial bubbling may occur as residual volatile solvents are removed.

    • Once a stable vacuum is achieved (e.g., ~1 mmHg), begin gently heating the distillation flask using a heating mantle or oil bath.

    • Monitor the temperature at the distillation head. Collect the fraction that distills at the expected boiling point of this compound (approx. 50-52 °C at 1 mmHg).

    • Discard any initial low-boiling fractions (forerun) and stop the distillation before high-boiling point impurities begin to distill over.

    • Once the collection is complete, remove the heat source and allow the apparatus to cool completely before slowly re-introducing air into the system.[10]

Protocol 2: Analytical Chiral HPLC for Enantiomeric Excess (ee) Determination

This protocol provides a starting point for developing a method to analyze the enantiomeric purity of a purified sample.

  • Instrumentation and Columns:

    • Use an HPLC system equipped with a UV detector.

    • Screen polysaccharide-based chiral stationary phases (CSPs), such as those with cellulose or amylose derivatives (e.g., CHIRALPAK® series).[6][7]

  • Sample Preparation:

    • Prepare a stock solution of the purified this compound in the mobile phase at a concentration of approximately 1 mg/mL.

    • If available, prepare a solution of the racemic mixture to confirm the retention times of both the (R) and (S) enantiomers.

  • Suggested Starting Method:

    • Chiral Stationary Phase: Amylose or Cellulose-based column (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).[7]

    • Mobile Phase: A mixture of n-Hexane and a polar organic modifier like ethanol or isopropanol. A typical starting ratio is 90:10 (Hexane:Ethanol). Add a small amount of an amine modifier, such as 0.1% Diethylamine (DEA), to improve peak shape for the basic analyte.[7]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 215 nm (as the analyte lacks a strong chromophore).[7]

  • Analysis and Optimization:

    • Inject the racemic standard first to identify the two enantiomer peaks.

    • Inject the purified sample. Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

    • If separation is poor, optimize the mobile phase composition by adjusting the ratio of hexane to alcohol.

Visualizations

Purification_Workflow crude Crude Reaction Mixture workup Aqueous Workup (Acid/Base Extraction) crude->workup dry Dry Organic Layer (e.g., MgSO4) workup->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate distill Vacuum Distillation concentrate->distill chem_pure Chemically Pure Product (>99% Purity) distill->chem_pure check_ee Analyze Enantiomeric Excess (ee) chem_pure->check_ee chiral_hplc Preparative Chiral HPLC final_product Final Product (>99% Purity, >99% ee) chiral_hplc->final_product check_ee->chiral_hplc ee < 99.5% check_ee->final_product ee > 99.5%

Caption: General purification workflow for this compound.

Troubleshooting_Low_EE start Problem: Low Enantiomeric Excess (ee) Detected confirm Confirm ee with Racemic Standard? start->confirm method_dev Initiate Chiral Method Development confirm->method_dev Yes, peaks confirmed screen_cols Screen Polysaccharide-based Chiral Columns method_dev->screen_cols optimize_mp Optimize Mobile Phase (Solvent Ratio & Additives) screen_cols->optimize_mp separation Baseline Separation Achieved? optimize_mp->separation scale_up Scale to Preparative HPLC separation->scale_up Yes re_eval Re-evaluate Column Choice (Try Glycopeptide-based CSP) separation->re_eval No re_eval->screen_cols

Caption: Troubleshooting logic for resolving low enantiomeric excess.

References

Technical Support Center: Synthesis of (R)-N-Methyl-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of (R)-N-Methyl-3-pyrrolidinol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce (R)-N-Methyl-3-pyrrolidinol?

A1: There are several established synthetic routes, each with its own set of advantages and challenges. The most common starting materials include:

  • (R)-3-Pyrrolidinol: This is a direct approach involving the N-methylation of the pyrrolidinol ring.

  • Malic Acid: This route involves a multi-step synthesis that aims to overcome issues of low yield and scalability.[1]

  • 1,4-Dichloro-2-butanol: This method involves a reaction with methylamine to form the pyrrolidine ring.[2]

Q2: What are the primary challenges faced during the synthesis of (R)-N-Methyl-3-pyrrolidinol?

A2: Researchers often encounter the following challenges:

  • Low Yields: Certain synthetic pathways are known to produce low overall yields, making them unsuitable for large-scale production.[1]

  • Poor Enantioselectivity: Achieving a high enantiomeric excess of the desired (R)-enantiomer can be difficult, often resulting in racemic or near-racemic mixtures.

  • Purification Difficulties: Separation of the final product from starting materials, reagents, and byproducts can be complex. One patented method highlights that using a solid intermediate simplifies purification through crystallization.[1]

  • Side Reactions: Unwanted side reactions, such as over-alkylation during N-methylation, can reduce the yield and complicate the purification process.[3]

Q3: How can I improve the enantioselectivity of the synthesis?

A3: To improve enantioselectivity, consider the following:

  • Chiral Starting Materials: Begin with a starting material that already possesses the desired stereochemistry, such as (R)-3-pyrrolidinol.

  • Stereoselective Reducing Agents: In syntheses involving the reduction of a ketone intermediate, standard reducing agents like sodium borohydride may produce a racemic mixture. For higher enantioselectivity, enzymatic reduction using a ketoreductase (KRED) specific for producing the (R)-alcohol is a highly effective option.[4]

  • Chiral Catalysts: The use of chiral catalysts in asymmetric synthesis can also guide the reaction towards the desired stereoisomer.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your synthesis.

Problem 1: Low Yield in Reductive Amination of (R)-3-Pyrrolidinol with Formaldehyde
  • Potential Cause: Inefficient reaction conditions or catalyst activity. Side reactions consuming the starting material.

  • Recommended Solution:

    • Catalyst Selection: Platinum on carbon (Pt/C) is an effective catalyst for this reaction. Ensure the catalyst is fresh and active.[5]

    • Reaction Conditions: Maintain a hydrogen pressure of 0.4 to 0.5 MPa and a temperature of around 20°C.[5]

    • Monitoring: Track the disappearance of the starting material, (3R)-pyrrolidin-3-ol, using gas chromatography (GC) to determine the reaction endpoint accurately.[5]

    • Secondary Amine Addition: The addition of a secondary amine, such as diethylamine, after the initial reaction can help to drive the reaction to completion and improve the yield and purity of the final product.[5]

Problem 2: Over-alkylation during N-methylation
  • Potential Cause: The primary or secondary amine product is more nucleophilic than the starting amine, leading to further alkylation and the formation of quaternary ammonium salts. This is a common issue with direct alkylation using alkyl halides.[3]

  • Recommended Solution:

    • Use Reductive Amination: Reductive amination is a preferred method for N-methylation as it avoids the problem of over-alkylation. This involves the reaction of the amine with an aldehyde (formaldehyde for methylation) to form an imine, which is then reduced in situ.[3]

    • Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent for reductive amination that is often used. Sodium cyanoborohydride is also effective and can selectively reduce imines in the presence of aldehydes.[3][6]

Problem 3: Difficulty in Purifying the Final Product
  • Potential Cause: The presence of unreacted starting materials, catalyst residues, and reaction byproducts. High-boiling point solvents like N-Methyl-2-pyrrolidone (NMP) can also be difficult to remove.[7]

  • Recommended Solution:

    • Catalyst Removal: After the reaction, the metal catalyst (e.g., Pt/C) should be removed by filtration.[5]

    • Distillation: The final product, (R)-N-Methyl-3-pyrrolidinol, can be purified by distillation under reduced pressure.[5]

    • Solvent Extraction: If a high-boiling solvent like NMP is used, it can be removed by extraction with a lower boiling point solvent that dissolves the product, followed by evaporation of the extraction solvent. Column chromatography is another option for separation.[7]

    • Crystallization of Intermediates: In multi-step syntheses, consider routes that produce solid intermediates. These can often be purified by recrystallization, which is a highly effective method for removing impurities before proceeding to the final step.[1]

Data Presentation

Table 1: Comparison of Yields and Purity from Different Reductive Amination Conditions of (3R)-pyrrolidin-3-ol

CatalystSecondary Amine AdditiveYield (%)Purity (%)Reference
5% Platinum on CarbonDiethylamine9399.5[5]
5% Platinum on CarbonDipropylamine8798.2[5]
5% Platinum on CarbonDiisopropylamine8696.5[5]

Table 2: Synthesis of 1-Methyl-3-pyrrolidinol from Malic Acid

StepReactantsReagents/SolventsYield (%)Purity (%)Reference
Ring ClosureMalic acid, MethylamineToluene--[1]
ReductionIntermediate Compound IIISodium borohydride, Dimethyl sulfate, Tetrahydrofuran64.899.3[1]

Experimental Protocols

Protocol 1: Reductive Amination of (3R)-pyrrolidin-3-ol

This protocol is adapted from patent CN108698989B.[5]

  • Reaction Setup: In a suitable reactor, mix (3R)-pyrrolidin-3-ol (60.0g), 91% paraformaldehyde (23.8g, 1.05 equivalents), methanol (300.0g), and 5% platinum on carbon (3.0g, water-containing).

  • Hydrogenation: Pressurize the reactor with hydrogen to 0.4 to 0.5 MPa and maintain the temperature at 20°C.

  • Reaction Monitoring: Stir the mixture for approximately 4 hours. Monitor the reaction progress by gas chromatography to confirm the disappearance of (3R)-pyrrolidin-3-ol.

  • Secondary Amine Addition: To the reaction solution, add diethylamine (5.0g).

  • Second Hydrogenation: Continue the reaction under a hydrogen pressure of 0.4 to 0.5 MPa at 20°C for an additional 2.5 hours.

  • Work-up: Once the reaction is complete, filter to remove the platinum on carbon catalyst.

  • Purification: Concentrate the filtrate to obtain a crude oil. Purify the oil by distillation to yield (3R)-1-methylpyrrolidin-3-ol.

Protocol 2: Synthesis from 1,4-Dichloro-2-butanol

This protocol is adapted from ChemicalBook Synthesis Route.[2]

  • Reaction Setup: In a 500 mL four-necked flask, place 250 g of a 40 wt% aqueous solution of methylamine and cool to 10°C in an ice-water bath.

  • Addition of Starting Material: While stirring, add 102 g of 1,4-dichloro-2-butanol dropwise, maintaining the temperature below 15°C.

  • Cyclization: Transfer the mixture to a 500 mL autoclave. Seal the autoclave and heat to 120°C with stirring for approximately 10 hours. Monitor the disappearance of the starting material by GC.

  • Work-up: After the reaction is complete, cool to room temperature and discharge the contents. Add sodium hydroxide to neutralize the reaction mixture and remove excess methylamine gas, keeping the temperature below 50°C. A white solid will precipitate.

  • Extraction: Filter the mixture. Separate the layers of the filtrate. Extract the aqueous layer with a suitable organic solvent. Dry the combined organic phases with anhydrous magnesium sulfate.

  • Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain a yellow, oily liquid. Purify by vacuum distillation to yield 1-Methyl-3-pyrrolidinol.

Visualizations

experimental_workflow_reductive_amination cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification start (R)-3-Pyrrolidinol hydrogenation1 Initial Hydrogenation (0.4-0.5 MPa H₂, 20°C, 4h) start->hydrogenation1 formaldehyde Paraformaldehyde formaldehyde->hydrogenation1 catalyst Pt/C catalyst->hydrogenation1 methanol Methanol methanol->hydrogenation1 add_diethylamine Add Diethylamine hydrogenation1->add_diethylamine hydrogenation2 Second Hydrogenation (0.4-0.5 MPa H₂, 20°C, 2.5h) add_diethylamine->hydrogenation2 filtration Catalyst Filtration hydrogenation2->filtration distillation Distillation filtration->distillation end (R)-N-Methyl-3-pyrrolidinol distillation->end

Caption: Workflow for the reductive amination of (R)-3-pyrrolidinol.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Recommended Solutions problem Low Yield in Synthesis cause1 Poor Enantioselectivity problem->cause1 cause2 Side Reactions (e.g., Over-alkylation) problem->cause2 cause3 Incomplete Reaction problem->cause3 cause4 Purification Losses problem->cause4 solution1 Use Stereoselective Reducing Agents (e.g., KRED) cause1->solution1 solution2 Employ Reductive Amination instead of Direct Alkylation cause2->solution2 solution3 Optimize Reaction Conditions (Catalyst, Temp, Pressure) cause3->solution3 solution4 Purify Intermediates by Crystallization; Optimize Distillation cause4->solution4

Caption: Troubleshooting logic for low yield in synthesis.

References

optimization of reaction conditions for (R)-1-Methyl-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-1-Methyl-3-pyrrolidinol. The information is presented in a practical, question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: Several common synthetic routes are employed for the preparation of this compound. The choice of method often depends on the starting materials' availability, desired scale, and stereochemical requirements. Key methods include:

  • From 1,4-Dichloro-2-butanol and Methylamine: This method involves the reaction of 1,4-dichloro-2-butanol with an aqueous solution of methylamine under elevated temperature and pressure.[1]

  • From Malic Acid and Methylamine: This route proceeds through a ring-closure reaction of malic acid and methylamine to form an intermediate, which is subsequently reduced to yield the final product.[2]

  • From (3R)-Pyrrolidin-3-ol and Paraformaldehyde: This synthesis involves the reductive amination of (3R)-pyrrolidin-3-ol using paraformaldehyde and a catalyst, such as platinum on carbon, under a hydrogen atmosphere.[3][4]

Q2: How can I improve the yield of this compound?

A2: Low product yield is a common issue that can be addressed by optimizing several reaction parameters.[5] Key areas to focus on include:

  • Purity of Reagents and Solvents: Ensure that all starting materials and solvents are of high purity and are dry, as impurities can lead to side reactions and catalyst deactivation.[5]

  • Reaction Temperature and Time: Systematically optimize the reaction temperature and duration. Monitoring the reaction progress using techniques like TLC or GC can help determine the optimal conditions for maximum conversion.[5]

  • Catalyst Selection and Loading: The choice of catalyst and its concentration are crucial. For methods involving catalysis, screening different catalysts and optimizing the catalyst loading can significantly impact the yield.[5]

  • Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions with atmospheric components.[5]

Q3: What are the critical safety precautions to consider during the synthesis?

A3: Safety is paramount in any chemical synthesis. For the preparation of this compound, consider the following:

  • Handling of Reagents: Methylamine is a flammable and toxic gas, and its aqueous solutions are corrosive.[1] Formaldehyde is a known carcinogen.[6] Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • High-Pressure Reactions: Some synthetic routes require the use of an autoclave under high pressure.[1] Ensure the equipment is properly maintained and operated by trained personnel.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reactionMonitor the reaction progress by TLC or GC to ensure it has gone to completion. If necessary, extend the reaction time or increase the temperature.[5]
Catalyst deactivationEnsure all reagents and solvents are pure and dry. Consider using a fresh batch of catalyst.[5]
Sub-optimal reaction conditionsSystematically optimize parameters such as temperature, pressure, solvent, and reactant ratios.
Formation of Impurities/Side Products Presence of moisture or airConduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] Use anhydrous solvents.
Incorrect stoichiometryCarefully measure and control the molar ratios of the reactants.
Non-selective reactionOptimize the reaction conditions (e.g., lower temperature) to favor the desired product formation.[5] Consider using a more selective catalyst if applicable.
Difficulty in Product Isolation and Purification Inefficient extractionOptimize the pH of the aqueous layer during workup to ensure the product is in the organic phase. Use an appropriate extraction solvent.
Co-distillation with solventEnsure complete removal of the solvent before vacuum distillation of the product.
Product degradation during purificationUse milder purification techniques if the product is sensitive to heat or chromatography conditions.

Experimental Protocols

Method 1: From 1,4-Dichloro-2-butanol and Methylamine

This protocol is based on the procedure described in the provided search results.[1]

Materials:

  • 1,4-Dichloro-2-butanol

  • 40 wt% aqueous solution of monomethylamine

  • Sodium hydroxide

  • Anhydrous magnesium sulfate

  • Ethanol

  • 500 mL four-necked flask

  • Autoclave

Procedure:

  • Charge a 500 mL four-necked flask with 250 g of a 40 wt% aqueous solution of monomethylamine and cool to 10 °C in an ice-water bath.

  • While stirring, add 102 g of 1,4-dichloro-2-butanol dropwise, maintaining the temperature at 15 °C.

  • Transfer the mixture to a 500 mL autoclave, seal it, and pressurize it to 1.0 ± 0.1 MPa.

  • Heat the autoclave to 120 ± 2 °C and stir the reaction for approximately 10 hours. Monitor the disappearance of the starting material by GC.

  • After the reaction is complete, cool the autoclave to room temperature and discharge the contents.

  • Slowly add 110 g of sodium hydroxide to the reaction mixture, controlling the temperature below 50 °C. A large amount of methylamine gas will be released, and a white solid will precipitate. Stir for 1 hour.

  • Filter the mixture and separate the layers of the filtrate.

  • To the upper organic phase, add 100 mL of ethanol and 18 g of anhydrous magnesium sulfate. Stir for 2-3 hours.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain a yellow, oily liquid.

  • Purify the crude product by vacuum distillation to yield colorless and transparent this compound.

Workflow Diagram:

Workflow for Synthesis from 1,4-Dichloro-2-butanol reagents 1. Mix 1,4-dichloro-2-butanol and methylamine solution reaction 2. React in autoclave (120°C, 1.0 MPa, 10h) reagents->reaction workup 3. Quench with NaOH and filter reaction->workup extraction 4. Separate layers and dry organic phase workup->extraction purification 5. Concentrate and vacuum distill extraction->purification product This compound purification->product

Caption: Synthesis of this compound from 1,4-dichloro-2-butanol.

Method 2: From (3R)-Pyrrolidin-3-ol and Paraformaldehyde

This protocol is based on the procedure described in the provided search results.[3][4]

Materials:

  • (3R)-Pyrrolidin-3-ol

  • Paraformaldehyde (91-93%)

  • Methanol

  • 5% Platinum on carbon (hydrous)

  • Diethylamine

  • Toluene

  • Hydrogen gas supply

Procedure:

  • In a suitable reaction vessel, mix (3R)-pyrrolidin-3-ol (60.0 g), 91% paraformaldehyde (23.8 g), methanol (300.0 g), and 5% platinum on carbon (3.0 g, hydrous).

  • Pressurize the vessel with hydrogen gas to 0.4-0.5 MPa.

  • Stir the reaction mixture at 20°C for 4 hours. Monitor the disappearance of (3R)-pyrrolidin-3-ol by gas chromatography.

  • To the reaction solution, add diethylamine (5.0 g) and continue the reaction under hydrogen pressure (0.4-0.5 MPa) at 20°C for another 2.5 hours.

  • After the reaction is complete, remove the platinum on carbon catalyst by filtration and wash it with methanol.

  • Combine the filtrate and washings and concentrate them.

  • Add toluene to the concentrate and re-concentrate to give an oil.

  • Purify the oil by distillation to obtain (3R)-1-methylpyrrolidin-3-ol.

Workflow Diagram:

Workflow for Synthesis from (3R)-Pyrrolidin-3-ol mix 1. Mix (3R)-pyrrolidin-3-ol, paraformaldehyde, Pt/C catalyst in methanol hydrogenation1 2. First Hydrogenation (0.4-0.5 MPa H₂, 20°C, 4h) mix->hydrogenation1 add_amine 3. Add Diethylamine hydrogenation1->add_amine hydrogenation2 4. Second Hydrogenation (0.4-0.5 MPa H₂, 20°C, 2.5h) add_amine->hydrogenation2 filter 5. Filter to remove catalyst hydrogenation2->filter concentrate 6. Concentrate filtrate filter->concentrate distill 7. Distill to purify product concentrate->distill product This compound distill->product

Caption: Synthesis of this compound from (3R)-pyrrolidin-3-ol.

Data Summary

ParameterMethod 1: From 1,4-Dichloro-2-butanolMethod 2: From (3R)-Pyrrolidin-3-ol
Starting Materials 1,4-Dichloro-2-butanol, Methylamine(3R)-Pyrrolidin-3-ol, Paraformaldehyde
Key Reagents/Catalysts Sodium hydroxidePlatinum on carbon, Diethylamine
Solvent Water, EthanolMethanol, Toluene
Temperature 10-15°C (initial), 120°C (reaction)20°C
Pressure 1.0 ± 0.1 MPa0.4-0.5 MPa (Hydrogen)
Reaction Time ~10 hours6.5 hours (total)
Yield 64.8%[1]Up to 93%[3]
Purity 99.3% (HPLC)[1]Up to 99.5%[3]

References

side reactions in (R)-1-Methyl-3-pyrrolidinol chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive resource for researchers, scientists, and drug development professionals engaged in chemical synthesis and modifications involving (R)-1-Methyl-3-pyrrolidinol. This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols to address common challenges and side reactions encountered during experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and subsequent reactions of this compound, providing potential causes and actionable solutions.

Issue Question Potential Causes & Solutions
Low Yield in Synthesis Q: My synthesis of this compound resulted in a low yield. What are the likely causes and how can I improve it? 1. Incomplete Reaction: - Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., GC, TLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.2. Suboptimal Reagents: - Solution: Ensure the purity and reactivity of starting materials, such as (R)-3-pyrrolidinol, formaldehyde, and the reducing agent (e.g., formic acid in Eschweiler-Clarke methylation). Use fresh reagents whenever possible.3. Inefficient Work-up and Purification: - Solution: this compound is a water-soluble amine. During aqueous work-up, significant product loss can occur. To minimize this, saturate the aqueous layer with a salt like NaCl before extraction with an organic solvent. Ensure complete extraction by performing multiple extractions. Distillation should be performed under reduced pressure to prevent thermal decomposition.
Presence of Impurities Q: I've synthesized this compound, but my product is impure. What are the common side products and how can I avoid them? 1. Unreacted Starting Material: - Cause: Insufficient reaction time or stoichiometry. - Solution: Ensure the reaction goes to completion and use a slight excess of the methylating agent.2. N-demethylation Product ((R)-3-pyrrolidinol): - Cause: This can occur under harsh conditions or with certain reagents that promote demethylation. - Solution: Use mild reaction conditions. If this is a persistent issue in downstream reactions, consider reprotecting the nitrogen if the reaction chemistry allows.3. N-oxide Formation: - Cause: Tertiary amines can be oxidized to N-oxides, especially if exposed to oxidizing agents or even air over prolonged periods.[1] - Solution: Store the compound under an inert atmosphere (e.g., nitrogen or argon) and avoid exposure to strong oxidizing agents.
Racemization Q: I am concerned about the stereochemical integrity of my this compound. How can I prevent racemization? 1. Harsh pH Conditions: - Cause: Exposure to strong acids or bases can potentially lead to racemization, although the chiral center in 3-pyrrolidinol derivatives is generally stable.[2] - Solution: Maintain a neutral or near-neutral pH during work-up and purification steps. If acidic or basic conditions are necessary, minimize the exposure time and use the mildest effective reagents.2. High Temperatures: - Cause: Elevated temperatures can provide the energy for racemization to occur. - Solution: Perform reactions at the lowest effective temperature. Use vacuum distillation at a low temperature for purification.
Side Reactions in Acylation Q: When I try to acylate the hydroxyl group of this compound, I get a low yield of the desired ester and other byproducts. What is going wrong? 1. Elimination Reaction: - Cause: The use of a strong, non-hindered base to deprotonate the alcohol can lead to elimination, forming an alkene byproduct. - Solution: Use a non-nucleophilic, hindered base like 2,6-lutidine or a tertiary amine like triethylamine. Add the acylating agent at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature.2. N-acylation: - Cause: Although less likely for a tertiary amine, degradation or demethylation followed by N-acylation is a theoretical possibility. - Solution: Ensure mild reaction conditions to maintain the integrity of the N-methyl group.

Logical Workflow for Troubleshooting Low Yield in Acylation

G cluster_byproducts Byproduct Analysis cluster_solutions Potential Solutions start Low Yield in Acylation of this compound check_sm Check Purity of Starting Material start->check_sm check_reagents Verify Acylating Agent and Base Quality start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions analyze_byproducts Analyze Crude Reaction Mixture by GC-MS/NMR for Byproducts start->analyze_byproducts elimination Elimination Product Detected? analyze_byproducts->elimination unreacted_sm Unreacted Starting Material? elimination->unreacted_sm No solution_elimination Use a milder/hindered base (e.g., 2,6-lutidine). Lower reaction temperature. elimination->solution_elimination Yes other Other Byproducts? unreacted_sm->other No solution_incomplete Increase reaction time. Use a more potent acylating agent or catalyst (e.g., DMAP). unreacted_sm->solution_incomplete Yes solution_other Re-evaluate reaction mechanism. Consider alternative synthetic route. other->solution_other Yes end Optimized Reaction solution_elimination->end Implement & Re-run solution_incomplete->end Implement & Re-run solution_other->end Implement & Re-run

A troubleshooting flowchart for low yield in acylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods include:

  • Reductive Amination (Eschweiler-Clarke Reaction): This involves the methylation of (R)-3-pyrrolidinol using formaldehyde and a reducing agent, typically formic acid. This method is advantageous as it generally does not cause racemization of the chiral center.[2][3]

  • Cyclization Reactions: Synthesis can also be achieved by cyclizing acyclic precursors. For example, reacting 1,4-dichloro-2-butanol with methylamine.[4]

Q2: What is the typical purity and yield I can expect for the synthesis of this compound?

A2: The yield and purity are highly dependent on the synthetic route and optimization of reaction and purification conditions. However, reported values in literature and patents can provide a benchmark:

Synthetic Method Reported Yield Reported Purity Reference
Reductive Amination of (R)-3-pyrrolidinol86-93%96.5-99.5%Patent EP 3415499 A1[5]
Cyclization of 1,4-dichloro-2-butanol64.8%99.3%CN113321605A[4]
Eschweiler-Clarke (Formic Acid/Formaldehyde)92%Not specifiedChemicalBook[6]

Q3: Can the N-methyl group be removed? What are the potential side reactions related to the tertiary amine?

A3: Yes, the N-methyl group can be removed, which is a known reaction for tertiary amines. This N-demethylation can sometimes occur as an unwanted side reaction. Common reagents that can cause N-demethylation include chloroformates and cyanogen bromide (von Braun reaction). Additionally, under certain conditions, the tertiary amine can be oxidized to an N-oxide, especially upon exposure to oxidizing agents or prolonged exposure to air.[1]

N-Demethylation and N-Oxide Formation Pathways

G cluster_main This compound Chemistry cluster_side_reactions Potential Side Reactions A This compound (Tertiary Amine) B (R)-3-Pyrrolidinol (Secondary Amine) A->B  N-Demethylation (e.g., with Chloroformates) C This compound N-oxide A->C  Oxidation (e.g., with H2O2, m-CPBA, or air)

Potential side reactions involving the tertiary amine group.

Q4: How should I store this compound to ensure its stability?

A4: this compound is a hygroscopic and air-sensitive liquid. To maintain its purity and prevent degradation (such as N-oxide formation), it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is also advisable to store it in a cool, dry place.

Experimental Protocols

Protocol 1: Synthesis of this compound via Eschweiler-Clarke Reaction

This protocol is adapted from a procedure known for its high yield and retention of stereochemistry.[6]

Materials:

  • (R)-3-hydroxypyrrolidine

  • Paraformaldehyde

  • 90% Formic acid

  • Tetrahydrofuran (THF)

  • 10 N Sodium hydroxide solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a 100 mL round-bottom flask, add (R)-3-hydroxypyrrolidine (2 g), THF (25 mL), paraformaldehyde (0.49 g), and 90% formic acid (1.5 g) sequentially.

  • Stir the reaction mixture under reflux for 5 hours, or until all solids have completely dissolved.

  • Cool the reaction system to 0 °C in an ice bath.

  • Slowly add 10 N sodium hydroxide solution (approx. 10 mL) to adjust the pH to ~10.

  • Transfer the mixture to a separatory funnel. Separate the organic phase.

  • Extract the aqueous phase with THF (2 x 15 mL).

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Filter to remove the desiccant.

  • Remove the solvent (THF) by distillation under reduced pressure to yield the oily product, (R)-1-methyl-3-hydroxypyrrolidine.

Experimental Workflow: Synthesis and Purification

G start Start: Combine Reactants ((R)-3-pyrrolidinol, HCHO, HCOOH, THF) reflux Reflux for 5h start->reflux cool Cool to 0 °C reflux->cool basify Adjust pH to ~10 with 10N NaOH cool->basify extract Separate Organic Layer Extract Aqueous Layer with THF basify->extract dry Combine Organic Layers Dry with MgSO4 extract->dry filter Filter dry->filter concentrate Concentrate under Reduced Pressure filter->concentrate end Product: this compound concentrate->end

Workflow for the synthesis of this compound.
Protocol 2: Acylation of this compound to Form an Ester

This protocol is designed to minimize side reactions such as elimination.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine or 2,6-Lutidine, distilled

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) or 2,6-lutidine (1.2 eq) dropwise to the stirred solution.

  • Slowly add the acyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired ester.

References

Technical Support Center: Enhancing Enantioselectivity with (R)-1-Methyl-3-pyrrolidinol and Related Chiral Pyrrolidinols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving high enantioselectivity in asymmetric synthesis, with a focus on the application of chiral pyrrolidinol derivatives.

While (R)-1-Methyl-3-pyrrolidinol is primarily utilized as a chiral building block where its stereocenter is incorporated into the final product, the principles of stereocontrol and the troubleshooting strategies discussed here are broadly applicable to asymmetric reactions involving similar chiral scaffolds.[1][2] This guide will use the closely related and well-documented (R)-(-)-N-Boc-3-pyrrolidinol as a primary example to illustrate these concepts in practice.

Frequently Asked Questions (FAQs)

Q1: How is this compound typically used in asymmetric synthesis?

A1: this compound is most commonly employed as a chiral building block.[2] This means that its inherent chirality is transferred to the target molecule by becoming a permanent part of its structure. It serves as a reactant in the synthesis of more complex chiral molecules, such as constrained (-)-S-adenosyl-L-homocysteine (SAH) analogs and various pharmacologically active compounds.[2]

Q2: Can this compound be used as a chiral auxiliary?

A2: While theoretically possible, the use of this compound as a classical chiral auxiliary (a temporary chiral director that is later removed) is not widely reported in the scientific literature. Other pyrrolidine derivatives, such as SAMP and RAMP derived from prolinol, are more established as chiral auxiliaries for reactions like asymmetric alkylations.[3]

Q3: What is the role of the N-protecting group in chiral pyrrolidinols like (R)-(-)-N-Boc-3-pyrrolidinol?

A3: The N-Boc (tert-butyloxycarbonyl) protecting group in (R)-(-)-N-Boc-3-pyrrolidinol serves multiple crucial functions. It prevents the nitrogen from participating in unwanted side reactions, modifies the molecule's solubility and reactivity, and can be crucial for directing the stereochemical outcome of subsequent transformations. The Boc group can be removed under specific acidic conditions, allowing for further functionalization of the nitrogen atom.[1]

Q4: What are the key safety considerations when working with this compound?

A4: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[2][4] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]

Troubleshooting Guide: Low Enantioselectivity

Even when using a chiral building block, subsequent reactions can lead to a loss of stereochemical integrity or the formation of diastereomers with low selectivity. This section provides guidance on common issues.

Issue Potential Cause Troubleshooting Suggestions
Low Diastereoselectivity in Nucleophilic Substitution Non-optimal Reaction Temperature: Higher temperatures can lead to the formation of both diastereomers by overcoming the energetic barrier that favors one over the other.Lower the reaction temperature. Reactions involving chiral intermediates are often performed at low temperatures (e.g., -78 °C) to maximize stereoselectivity.[5]
Inappropriate Solvent: The solvent can influence the conformation of the transition state, affecting the facial selectivity of the reaction.[5]Screen a range of solvents with varying polarities and coordinating abilities (e.g., THF, DCM, toluene).
Incorrect Base or Lewis Acid: The choice of base or Lewis acid can impact the geometry of the intermediate species (e.g., enolates), thereby affecting stereoselectivity.Experiment with different bases (e.g., LDA, LiHMDS) or Lewis acids that can promote the desired stereochemical outcome through chelation or steric hindrance.
Racemization or Epimerization Harsh Reaction Conditions: Exposure to strong acids, bases, or high temperatures can lead to the racemization of stereocenters.Employ milder reaction conditions. For example, use weaker acids or bases, or conduct the reaction at a lower temperature for a longer duration.
Unstable Intermediates: The formation of transient species that are not configurationally stable can result in a loss of stereochemical information.Modify the synthetic route to avoid the formation of unstable intermediates or protect sensitive functional groups.
Incomplete Reaction Leading to Difficult Purification Insufficient Reagent Stoichiometry: Using an inadequate amount of a reagent can lead to a mixture of starting material and product, complicating purification and potentially affecting the measured enantiomeric excess.Carefully control the stoichiometry of all reagents. A slight excess of the achiral reagent is often used to ensure complete conversion of the chiral substrate.
Catalyst Deactivation: In reactions involving a catalyst, the catalyst may be deactivated by impurities in the starting materials or solvent.Ensure all reagents and solvents are pure and anhydrous. Consider using a higher catalyst loading or adding a co-catalyst if applicable.

Experimental Protocols and Data

The following protocols are based on the use of (R)-(-)-N-Boc-3-pyrrolidinol as a chiral building block for the synthesis of a chiral piperidine derivative, demonstrating a practical application of a chiral pyrrolidinol in asymmetric synthesis.[1]

Protocol 1: Mesylation of (R)-(-)-N-Boc-3-pyrrolidinol
  • Objective: To activate the hydroxyl group for subsequent nucleophilic substitution.

  • Materials:

    • (R)-(-)-N-Boc-3-pyrrolidinol (1.0 eq)

    • Triethylamine (Et₃N) (1.5 eq)

    • Methanesulfonyl chloride (MsCl) (1.2 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve (R)-(-)-N-Boc-3-pyrrolidinol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.[1]

    • Add triethylamine dropwise to the stirred solution.[1]

    • Slowly add methanesulfonyl chloride to the reaction mixture, maintaining the temperature at 0 °C.[1]

    • Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.[1]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylated product.

Protocol 2: Diastereoselective Nucleophilic Substitution
  • Objective: To introduce a new substituent at the C3 position with high diastereoselectivity.

  • Materials:

    • (R)-N-Boc-3-(methylsulfonyloxy)pyrrolidine (1.0 eq)

    • Organocuprate reagent (prepared from an organolithium or Grignard reagent and a copper(I) salt) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the mesylated pyrrolidine in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C.

    • In a separate flask, prepare the organocuprate reagent.

    • Slowly add the freshly prepared organocuprate solution to the mesylate solution via cannula.[1]

    • Stir the reaction mixture at -78 °C for 4-6 hours, monitoring by TLC.[1]

    • Quench the reaction at -78 °C by the slow addition of a saturated aqueous ammonium chloride solution.[1]

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

    • Determine the diastereomeric ratio by chiral HPLC or NMR analysis.

Quantitative Data Summary

The following table summarizes representative yields and stereoselectivities for the synthetic sequence starting from (R)-(-)-N-Boc-3-pyrrolidinol.

Step Reaction Product Yield (%) Diastereomeric Ratio / Enantiomeric Excess
1Mesylation(R)-N-Boc-3-(methylsulfonyloxy)pyrrolidine95-99N/A
2Nucleophilic Substitution(S)-N-Boc-3-alkyl-pyrrolidine75-85>95:5
3N-Boc Deprotection and Ring OpeningChiral Amino Alcohol80-90>95:5
4Intramolecular CyclizationChiral Piperidine Derivative70-80>98:2

Data adapted from representative procedures and may vary based on specific substrates and reaction conditions.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the synthetic workflow for the preparation of a chiral piperidine from (R)-(-)-N-Boc-3-pyrrolidinol.

G A (R)-(-)-N-Boc-3-pyrrolidinol B Mesylation (MsCl, Et3N) A->B Activate OH group C (R)-N-Boc-3-(methylsulfonyloxy)pyrrolidine B->C D Nucleophilic Substitution (Organocuprate) C->D Introduce alkyl group E (S)-N-Boc-3-alkyl-pyrrolidine D->E F N-Boc Deprotection (TFA) E->F Remove protecting group G Ring Opening & Cyclization F->G H Chiral Piperidine Derivative G->H Form new ring

Caption: Synthetic workflow for preparing a chiral piperidine.

Logical Relationship for Troubleshooting Low Stereoselectivity

This diagram outlines the logical steps for troubleshooting suboptimal stereoselectivity in an asymmetric reaction.

G Start Low Stereoselectivity Observed Temp Is Temperature Optimized? Start->Temp Solvent Is Solvent Appropriate? Temp->Solvent Yes LowerTemp Lower Reaction Temperature Temp->LowerTemp No Reagent Are Reagents (Base/Lewis Acid) Optimal? Solvent->Reagent Yes ScreenSolvents Screen Solvents (Polarity, Coordinating Ability) Solvent->ScreenSolvents No ScreenReagents Screen Alternative Bases or Lewis Acids Reagent->ScreenReagents No Success High Stereoselectivity Achieved Reagent->Success Yes LowerTemp->Solvent ScreenSolvents->Reagent ScreenReagents->Success

Caption: Troubleshooting flowchart for low stereoselectivity.

References

preventing racemization of (R)-1-Methyl-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the racemization of (R)-1-Methyl-3-pyrrolidinol during experimental procedures. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

Racemization is the process by which an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers (a racemic mixture). For this compound, maintaining its specific stereochemistry is often critical for its intended biological activity and pharmacological profile in drug development. The formation of the (S)-enantiomer can lead to reduced efficacy, altered side-effect profiles, or undesired biological interactions.

Q2: What are the primary causes of racemization for this compound?

The primary drivers of racemization for chiral alcohols and amines like this compound involve the formation of a planar, achiral intermediate. Key factors that promote this include:

  • Exposure to Strong Acids or Bases: Both acidic and basic conditions can catalyze racemization.

  • Elevated Temperatures: Higher temperatures can provide the necessary energy to overcome the activation barrier for racemization.

  • Reaction Conditions: Certain reagents or prolonged reaction times under harsh conditions can lead to a loss of enantiomeric purity.

  • Improper Storage: Long-term storage under inappropriate conditions (e.g., exposure to light, air, or reactive contaminants) can degrade enantiomeric purity.

Q3: How can I prevent racemization during a chemical reaction involving this compound?

The most effective strategy is to protect the chiral center from reaction conditions that could induce racemization. This typically involves the use of protecting groups for the hydroxyl or the tertiary amine. Additionally, it is crucial to use mild reaction conditions, including lower temperatures and neutral pH, whenever possible.

Q4: What are suitable protecting groups for the hydroxyl group of this compound?

Silyl ethers are excellent choices for protecting the hydroxyl group. Their bulkiness can be tuned to control their stability, and they are generally stable under a wide range of reaction conditions, yet can be removed under mild protocols.

Q5: How can I monitor the enantiomeric purity of my this compound sample?

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (e.e.) of your compound.[1] This technique uses a chiral stationary phase (CSP) to separate the (R) and (S) enantiomers, allowing for their quantification.

Troubleshooting Guides

Issue 1: Loss of enantiomeric purity after a reaction.
Possible Cause Troubleshooting Step
Harsh Reaction Conditions (pH) Neutralize the reaction mixture as soon as the transformation is complete. Buffer the reaction if possible to maintain a neutral pH.
High Reaction Temperature Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Consider screening lower temperatures.
Inappropriate Reagents If using strongly acidic or basic reagents is unavoidable, consider protecting the chiral center's functional groups (hydroxyl and/or amine).
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize exposure to potentially racemizing conditions.
Issue 2: Degradation of enantiomeric purity during work-up or purification.
Possible Cause Troubleshooting Step
Acidic or Basic Aqueous Wash Use a saturated solution of a neutral salt (e.g., NaCl) for aqueous washes. If a pH adjustment is necessary, use dilute solutions and minimize contact time.
Acidic Silica Gel in Chromatography Neutralize silica gel by pre-treating it with a solution of triethylamine in the chromatography eluent. Alternatively, use a different stationary phase like alumina.
High Temperatures during Solvent Removal Use a rotary evaporator at low temperature and pressure to remove solvents. Avoid prolonged heating.
Issue 3: Gradual loss of enantiomeric purity during storage.
Possible Cause Troubleshooting Step
Exposure to Air and Moisture Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.
Inappropriate Temperature Store at the recommended temperature, typically in a refrigerator (2-8°C), to minimize thermal degradation.
Exposure to Light Store in an amber vial or a container protected from light.

Data Presentation

Table 1: General Stability of this compound under Various Conditions

Condition Stability / Risk of Racemization Recommendation
Strong Acid (e.g., HCl, H₂SO₄) High risk of racemizationAvoid if possible; use a protecting group.
Strong Base (e.g., NaOH, KOH) High risk of racemizationAvoid if possible; use a protecting group.
Weak Acid (e.g., Acetic Acid) Moderate risk, time and temperature dependentUse at low temperatures and for short durations.
Weak Base (e.g., Triethylamine) Low to moderate riskGenerally safe for short periods at room temperature.
Elevated Temperature (> 60°C) Increased risk of racemizationMaintain reactions at or below room temperature.
Standard Storage (2-8°C, inert atm.) StableRecommended for long-term storage.

Experimental Protocols

Protocol 1: O-Protection of this compound with a Silyl Ether (TBS group)

This protocol describes the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add imidazole (2.5 eq).

  • Stir the solution at room temperature until the imidazole has dissolved.

  • Add TBSCl (1.2 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Deprotection of O-TBS-(R)-1-Methyl-3-pyrrolidinol

This protocol describes the removal of the TBS protecting group.

Materials:

  • O-TBS-(R)-1-Methyl-3-pyrrolidinol

  • Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the O-TBS protected compound (1.0 eq) in THF.

  • Add the TBAF solution (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture and monitor by TLC.

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting this compound by column chromatography if needed.

Visualizations

Racemization_Pathway Potential Racemization Mechanism R_Pyrrolidinol This compound Transition_State Planar Achiral Intermediate (e.g., via protonation/deprotonation) R_Pyrrolidinol->Transition_State Acid or Base High Temperature Racemic_Mixture Racemic Mixture R_Pyrrolidinol->Racemic_Mixture S_Pyrrolidinol (S)-1-Methyl-3-pyrrolidinol Transition_State->S_Pyrrolidinol S_Pyrrolidinol->Racemic_Mixture Troubleshooting_Workflow Troubleshooting Racemization Start Loss of Enantiomeric Purity Detected Check_Reaction Review Reaction Conditions Start->Check_Reaction Check_Workup Review Work-up & Purification Start->Check_Workup Check_Storage Review Storage Conditions Start->Check_Storage Harsh_pH Extreme pH? Check_Reaction->Harsh_pH High_Temp High Temperature? Check_Reaction->High_Temp Acidic_Wash Acidic/Basic Wash? Check_Workup->Acidic_Wash Silica_Gel Acidic Silica? Check_Workup->Silica_Gel Improper_Storage Improper Storage? Check_Storage->Improper_Storage Solution_Protect Use Protecting Group Harsh_pH->Solution_Protect Yes Solution_Temp Lower Temperature High_Temp->Solution_Temp Yes Solution_Wash Use Neutral Wash Acidic_Wash->Solution_Wash Yes Solution_Silica Neutralize Silica Silica_Gel->Solution_Silica Yes Solution_Storage Store Properly Improper_Storage->Solution_Storage Yes

References

stability issues of (R)-1-Methyl-3-pyrrolidinol under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of (R)-1-Methyl-3-pyrrolidinol under various reaction conditions. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] It is advisable to store it under an inert atmosphere as it can be moisture sensitive.[2] Keep it away from heat, sparks, open flames, and incompatible substances such as strong acids and strong oxidizing agents.[1][3]

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong acids and strong oxidizing agents.[1] Contact with these substances can lead to decomposition.

Q3: What are the expected decomposition products of this compound upon thermal degradation?

A3: Upon combustion or thermal decomposition, this compound may produce carbon monoxide, carbon dioxide, and oxides of nitrogen.[1]

Q4: Is this compound stable in aqueous solutions?

A4: While it is soluble in water, its long-term stability in aqueous solutions, especially at non-neutral pH, may be a concern. For reactions, it is often used in organic solvents. If an aqueous solution is necessary, it should be prepared fresh and used promptly.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reaction

Q: My reaction using this compound as a starting material is giving a low yield, and I observe the presence of starting material even after prolonged reaction times. What could be the cause?

A: This could be due to several factors related to the stability and handling of this compound:

  • Moisture Contamination: this compound is moisture-sensitive.[2] The presence of water can interfere with many reactions, particularly those involving organometallics or other water-sensitive reagents. Ensure that the compound and all solvents are anhydrous.

  • Improper Storage: If the compound has been stored improperly, it may have degraded. It is recommended to use a fresh bottle or purify the material if degradation is suspected.

  • Reaction Temperature: Although stable at room temperature under normal storage, high reaction temperatures can lead to decomposition over extended periods.[1] Consider running the reaction at a lower temperature if possible.

Issue 2: Formation of Unexpected Byproducts

Q: I am observing unexpected byproducts in my reaction mixture. Could they be related to the degradation of this compound?

A: Yes, the formation of byproducts can be indicative of degradation. The stability of the pyrrolidinol ring can be compromised under certain conditions.

  • Oxidative Degradation: In the presence of oxidizing agents or even atmospheric oxygen at elevated temperatures, oxidative degradation can occur. This can lead to ring-opening or the formation of N-oxides or other oxidation products. A study on the related compound N-methylpyrrolidone (NMP) showed that oxidative degradation can lead to the formation of species like N-methylsuccinimide (NMS) and 5-hydroxy-N-methylpyrrolidone (5-HNMP).[4]

  • Acid/Base Instability: Strong acidic or basic conditions can catalyze degradation pathways. Under strongly acidic conditions, etherification or elimination might occur. Strong bases could promote oxidation or other rearrangements.

  • Reaction with Reagents: this compound can react with certain reagents. For example, its hydroxyl group can be acylated or alkylated. Ensure that your reaction conditions are compatible with an alcohol functional group.

Issue 3: Discoloration of the Reaction Mixture

Q: My reaction mixture turns brown or dark purple when using this compound. Is this normal?

A: The pure compound is typically a colorless to pale yellow or brown liquid.[5][6][7] Discoloration during a reaction can indicate decomposition or the formation of colored byproducts. One organic synthesis procedure noted the formation of a brown solution from a related compound, which was attributed to a non-fluorescent by-product.[8] If significant discoloration occurs, it is advisable to analyze the mixture for potential degradation products.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number104641-60-3[9]
Molecular FormulaC₅H₁₁NO[9]
Molecular Weight101.15 g/mol [9]
Boiling Point50-52 °C at 1 mmHg[6][7]
Density0.921 g/mL at 25 °C[6][7]
Refractive Indexn20/D 1.4640[6][10]
AppearanceColorless to light orange to yellow liquid[5]

Table 2: Stability and Incompatibility Profile

ConditionStability/IncompatibilityPotential OutcomeReference
Storage Stable at room temperature in a closed container.Long-term stability.[1]
Air/Moisture Moisture sensitive.Potential for hydrolysis or reaction with moisture.[2]
Heat/Ignition Combustible liquid. Keep away from heat and sparks.Decomposition, fire hazard.[1][3]
Strong Acids Incompatible.Decomposition, potential for elimination or etherification.[1]
Strong Oxidizing Agents Incompatible.Vigorous reaction, oxidative degradation.[1]

Experimental Protocols

Protocol 1: General Procedure for a Reaction Involving this compound (Example: Reductive Amination)

This protocol is a general example based on a synthesis of (R)-1-methyl-3-hydroxypyrrolidine.[6]

  • Inert Atmosphere: Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the flask, add (R)-3-hydroxypyrrolidine (1 equivalent) and an appropriate solvent like tetrahydrofuran (THF).

  • Aldehyde/Ketone Addition: Add the aldehyde source (e.g., paraformaldehyde, 0.245 equivalents) and a reducing agent source (e.g., formic acid, 1.5 equivalents).

  • Reaction: Stir the reaction mixture under reflux conditions for approximately 5 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to 0 °C in an ice bath. Carefully adjust the pH to approximately 10 by the slow addition of a base (e.g., 10 N sodium hydroxide solution).

  • Extraction: Separate the organic phase. If necessary, extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic phases over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.[6][7]

Protocol 2: Monitoring Purity and Stability by GC-MS
  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • Injector: Set to a temperature of 250 °C.

    • Column: Use a standard non-polar column (e.g., HP-5MS).

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min.

    • Carrier Gas: Use helium at a constant flow rate.

    • MS Detector: Scan from m/z 35 to 300.

  • Analysis: Inject the sample and acquire the data. The peak corresponding to this compound should have a mass-to-charge ratio consistent with its molecular weight (M+ = 101.15). The presence of other peaks may indicate impurities or degradation products.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Stability Issues start Problem Observed (e.g., Low Yield, Byproducts) check_storage Check Storage Conditions (Cool, Dry, Inert Gas?) start->check_storage check_reagents Verify Reagent Purity and Solvent Anhydrousness check_storage->check_reagents Storage OK purify_sm Purify Starting Material (Distillation) check_storage->purify_sm Improper Storage check_reagents->start Contaminated check_conditions Review Reaction Conditions (Temp, pH, Atmosphere) check_reagents->check_conditions Reagents OK analyze_mixture Analyze Reaction Mixture (TLC, LC-MS, GC-MS) check_conditions->analyze_mixture Conditions OK optimize Optimize Conditions (Lower Temp, Inert Atm.) check_conditions->optimize Harsh Conditions identify_byproducts Identify Byproducts analyze_mixture->identify_byproducts identify_byproducts->optimize end Problem Resolved identify_byproducts->end purify_sm->start optimize->start

Caption: A flowchart for troubleshooting stability-related issues.

DegradationPathway Hypothesized Oxidative Degradation Pathway cluster_main RMP This compound intermediate Radical Intermediate RMP->intermediate Oxidation oxidant Oxidizing Agent (e.g., O₂, Peroxide) oxidant->intermediate product1 Ring-Opened Products (e.g., γ-(N-methylamino) acids) intermediate->product1 product2 N-Oxide intermediate->product2 product3 Ring-Oxidized Products (e.g., Hydroxylated species) intermediate->product3

Caption: Potential oxidative degradation pathways.

ExperimentalWorkflow General Experimental Workflow setup Reaction Setup (Inert Atmosphere) reagents Addition of this compound and other reagents setup->reagents reaction Reaction under controlled temperature reagents->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purification (e.g., Distillation) workup->purification analysis Final Product Analysis (NMR, GC-MS, Purity) purification->analysis

Caption: A typical experimental workflow.

References

analytical methods for detecting impurities in (R)-1-Methyl-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the analysis of (R)-1-Methyl-3-pyrrolidinol and the detection of its impurities.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in this compound?

A1: Impurities in this compound can originate from the synthesis process or degradation. Potential impurities include:

  • Enantiomeric Impurity: The (S)-enantiomer, (S)-1-Methyl-3-pyrrolidinol.

  • Process-Related Impurities: Unreacted starting materials or by-products from the synthetic route. For example, if synthesized from 1,4-dichloro-2-butanol and methylamine, residual starting materials could be present.[1]

  • Degradation Products: Products formed during storage or handling.

  • Residual Solvents: Solvents used during the synthesis and purification process, such as methanol, ethanol, or tetrahydrofuran.[2]

Q2: Which analytical technique is best for determining the overall purity of a sample?

A2: Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used method for assessing the purity of volatile and semi-volatile compounds like 1-Methyl-3-pyrrolidinol.[2][3] It is effective for separating the main component from most process-related impurities and residual solvents.

Q3: How can I determine the enantiomeric purity or enantiomeric excess (e.e.) of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most reliable method for separating and quantifying enantiomers.[4][5] Polysaccharide-based and macrocyclic glycopeptide-based CSPs are promising options for achieving this separation.[4][6] A systematic screening of different columns and mobile phases is often necessary to develop an effective method.[6][7]

Q4: An unknown peak has appeared in my chromatogram. How can I identify this impurity?

A4: Identifying unknown impurities typically requires hyphenated techniques that couple chromatography with a powerful detector.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides the mass spectrum of the unknown peak, which can be used to determine its molecular weight and fragmentation pattern, aiding in structural elucidation.[8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, this is used for less volatile impurities and provides crucial molecular weight and structural data.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated, ¹H and ¹³C NMR spectroscopy are powerful tools for determining its exact structure.[10][11][12]

Analytical Methodologies & Protocols

Gas Chromatography (GC) for Purity Assessment

This method is suitable for determining the overall purity of 1-Methyl-3-pyrrolidinol by area normalization.

Experimental Protocol:

  • Sample Preparation: Dilute the 1-Methyl-3-pyrrolidinol sample with a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Injection: Inject 0.5 - 1.0 µL of the prepared sample.

  • Data Analysis: Record the chromatogram and calculate the purity based on the area normalization method.

Table 1: Example GC Parameters for Purity Analysis

Parameter Condition
Column Capillary column (30 m x 0.32 mm x 0.25 µm) with 5% phenylmethylsiloxane stationary phase (e.g., HP-5).[2]
Injector Temperature 240 °C.[2]
Detector Temperature 300 °C (FID).[2]
Carrier Gas Helium or Nitrogen, Flow Rate: 0.8 mL/min.[2]
Oven Program Initial Temperature: 40 °C, followed by a suitable ramp to a final temperature.[2]

| Split Ratio | 20:1.[2] |

Chiral HPLC for Enantiomeric Purity

Developing a chiral separation method often requires screening multiple columns and mobile phases. Below are recommended starting points.

Experimental Protocol:

  • Sample Preparation: Dissolve the sample in the initial mobile phase at a concentration of approximately 1 mg/mL.[6]

  • HPLC System: An HPLC system equipped with a UV detector.

  • Screening: Test different combinations of chiral stationary phases and mobile phases to find the best separation.

  • Optimization: Once initial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to improve resolution.

  • Quantification: Calculate the percentage of each enantiomer from the peak areas in the chromatogram.

Table 2: Recommended Starting Conditions for Chiral HPLC Method Development

Parameter Method 1 (Normal Phase) Method 2 (Polar Organic) Method 3 (Reversed-Phase)
Chiral Stationary Phase (CSP) Amylose or Cellulose-based (e.g., CHIRALPAK® series).[4] Macrocyclic Glycopeptide-based (e.g., CHIROBIOTIC® series).[6] Polysaccharide or Glycopeptide-based (e.g., CHIRALPAK® AD-RH).[7]
Mobile Phase n-Hexane / Isopropanol (IPA) (e.g., 90:10 v/v) + 0.1% Diethylamine (DEA) for basic analytes.[6][7] Methanol or Acetonitrile + 0.1% DEA.[6] Aqueous Buffer (e.g., 20 mM Ammonium Acetate) / Methanol or Acetonitrile.[4]
Flow Rate 0.5 - 1.0 mL/min.[6] 1.0 mL/min.[4] 0.5 mL/min.[6]
Column Temperature 25 °C.[4][6] 25 °C.[4] 25 °C.[6]

| Detection Wavelength | 210 - 220 nm.[4][6] | 215 - 230 nm.[4][6] | 215 nm.[6] |

Visual Workflow and Logic Diagrams

G General Impurity Analysis Workflow cluster_start cluster_methods Analytical Methods cluster_results Results & Reporting start Sample of This compound gc GC-FID Purity (Area %) start->gc Analyze chiral_hplc Chiral HPLC (Enantiomeric Purity) start->chiral_hplc Analyze gc_ms GC-MS / LC-MS (Impurity ID) start->gc_ms Analyze report Certificate of Analysis - Purity - Enantiomeric Excess - Impurity Profile gc->report Compile Data chiral_hplc->report Compile Data gc_ms->report Compile Data

Caption: A general workflow for the comprehensive analysis of this compound.

G Chiral HPLC Method Development start Define Goal: Separate (R) and (S) Enantiomers csp_select Select Chiral Stationary Phases (CSPs) for Screening (e.g., Polysaccharide, Macrocyclic Glycopeptide) start->csp_select screen Screen Mobile Phases - Normal Phase - Polar Organic - Reversed-Phase csp_select->screen evaluate Evaluate Separation (Resolution > 1.5?) screen->evaluate evaluate->csp_select No, Try New CSP optimize Optimize Conditions - Mobile Phase Ratio - Flow Rate - Temperature evaluate->optimize Yes validate Validate Method (Precision, Accuracy, etc.) optimize->validate end Final Method validate->end G Troubleshooting GC Peak Tailing problem Problem: GC Peak Tailing cause1 Possible Cause 1: Active Sites in Liner/Septum problem->cause1 cause2 Possible Cause 2: Column Contamination or Degradation problem->cause2 cause3 Possible Cause 3: Improper Flow Rate problem->cause3 solution1 Solution: - Use a new, deactivated liner. - Replace the septum. - Check for liner contamination. cause1->solution1 Check/Action solution2 Solution: - Condition the column. - Trim 10-20 cm from the column inlet. - Replace the column if old. cause2->solution2 Check/Action solution3 Solution: - Verify carrier gas flow rate is optimal for the column dimensions. cause3->solution3 Check/Action G Troubleshooting No Chiral Separation problem Problem: No Enantiomeric Separation (Resolution = 0) check1 Are you using the correct mobile phase for the CSP? problem->check1 check2 Have you tried different solvent ratios? check1->check2 Yes solution1 Action: Consult column manual. Immobilized polysaccharide columns are versatile; coated columns have solvent restrictions. check1->solution1 No check3 Is an additive needed? check2->check3 Yes solution2 Action: Drastically change the ratio of strong to weak solvent (e.g., from 90:10 to 70:30 Hexane:IPA). check2->solution2 No check4 Is the CSP appropriate? check3->check4 Yes solution3 Action: For basic analytes like this, add 0.1% DEA or other amine to the mobile phase to improve peak shape and interaction. check3->solution3 No solution4 Action: Screen a different type of CSP (e.g., switch from a cellulose-based to a macrocyclic glycopeptide-based column). check4->solution4 Yes

References

Validation & Comparative

comparing (R)-1-Methyl-3-pyrrolidinol to other chiral auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis

Performance Comparison of Chiral Auxiliaries

The efficacy of a chiral auxiliary is primarily assessed by its ability to direct a chemical reaction to yield a high excess of one diastereomer, the ease of its attachment to and removal from the substrate, and the overall chemical yield.[1] The following tables summarize the performance of prominent chiral auxiliaries in key asymmetric reactions, providing a quantitative basis for comparison. It is important to note that the performance of a chiral auxiliary can be highly dependent on the specific substrates, reagents, and reaction conditions.[2]

Table 1: Asymmetric Aldol Reactions

Chiral AuxiliaryElectrophileEnolate SourceDiastereomeric Ratio (d.r.)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary)IsobutyraldehydePropionyl Imide>99:185[2]
(4R)-4-(1-Methylethyl)-2-oxazolidinone (Evans' Auxiliary)BenzaldehydePropionyl Imide95:580[2]
(2R)-Bornane-10,2-sultam (Oppolzer's Sultam)BenzaldehydePropionyl Imide98:2 (anti:syn)95[2]

Table 2: Asymmetric Alkylation Reactions

Chiral AuxiliarySubstrateElectrophileDiastereomeric Excess (d.e. %)Yield (%)Reference
(S)-(-)-4-Isopropyl-2-oxazolidinonePropionyl ImideBenzyl Bromide≥9890-95Evans, D. A. et al. (1982)
(-)-8-PhenylmentholMethoxyacetateAllyl Bromide8883-100[3]
(S)-1-Amino-2-methoxymethylpyrrolidine (SAMP)Propanal HydrazoneIodomethane>9580Enders, D. et al. (1987)

Table 3: Asymmetric Diels-Alder Reactions

Chiral AuxiliaryDienophileDieneDiastereomeric Ratio (endo:exo)Diastereomeric Excess (d.e. %)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary)AcrylateCyclopentadiene>99:1>98[4]
(2R)-Bornane-10,2-sultam (Oppolzer's Sultam)AcrylateCyclopentadiene98:299[4]
(-)-8-PhenylmentholAcrylate5-benzyloxymethylcyclopentadieneHighNot SpecifiedCorey, E.J. et al. (1975)

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are generalized experimental protocols for the application of Evans' oxazolidinone auxiliaries in asymmetric aldol reactions.

Protocol: Asymmetric Aldol Reaction using an Evans' Oxazolidinone Auxiliary

  • Acylation of the Chiral Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at -78 °C, n-BuLi is added dropwise. After stirring for 15 minutes, propionyl chloride is added, and the reaction is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous NH₄Cl solution, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated to yield the N-propionyl oxazolidinone.[2]

  • Enolate Formation and Aldol Addition: The N-propionyl oxazolidinone is dissolved in anhydrous DCM and cooled to 0 °C. Bu₂BOTf is added dropwise, followed by the addition of a tertiary amine base (e.g., TEA). The mixture is stirred at 0 °C before being cooled to -78 °C. The aldehyde electrophile is then added, and the reaction is stirred for several hours at -78 °C before warming to room temperature.

  • Work-up and Auxiliary Cleavage: The reaction is quenched with a phosphate buffer (pH 7). The product is extracted, and the organic layer is concentrated. The crude aldol adduct is dissolved in a mixture of methanol and THF. A solution of H₂O₂ and LiOH in water is added at 0 °C, and the mixture is stirred for 4 hours. The reaction is quenched with sodium sulfite, and the chiral auxiliary is recovered by extraction. The desired β-hydroxy acid is isolated from the aqueous layer after acidification and extraction.[2]

Visualizing the Workflow

The following diagrams illustrate the general workflow of using a chiral auxiliary in asymmetric synthesis and a logical decision-making process for selecting a suitable auxiliary.

G cluster_0 Step 1: Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage and Recovery A Prochiral Substrate C Substrate-Auxiliary Adduct A->C Coupling B Chiral Auxiliary B->C E Diastereomeric Products C->E D Reagent D->E F Enantiomerically Enriched Product E->F Cleavage G Recovered Chiral Auxiliary E->G

Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.

G start Define Target Molecule & Key Bond Formation reaction_type Identify Reaction Type (e.g., Aldol, Alkylation, Diels-Alder) start->reaction_type auxiliary_search Literature Search for Suitable Auxiliaries reaction_type->auxiliary_search performance_data Evaluate Performance Data: - Diastereoselectivity (d.r., d.e.) - Yield - Reaction Conditions auxiliary_search->performance_data cleavage Consider Auxiliary Removal: - Cleavage Conditions (mild/harsh) - Compatibility with Functional Groups auxiliary_search->cleavage availability Assess Availability & Cost of Auxiliary auxiliary_search->availability selection Select Optimal Chiral Auxiliary performance_data->selection cleavage->selection availability->selection experiment Experimental Validation selection->experiment

Caption: Decision-making process for selecting a chiral auxiliary.

Conclusion

The choice of a chiral auxiliary is a multifaceted decision that significantly impacts the efficiency and stereochemical outcome of a synthetic route. While Evans' oxazolidinones, Oppolzer's camphorsultams, and SAMP/RAMP hydrazones have demonstrated robust and predictable performance across a range of applications, the exploration of new auxiliaries is crucial for advancing the field of asymmetric synthesis. The data and protocols presented here for these established auxiliaries provide a valuable benchmark for the evaluation of novel candidates like (R)-1-Methyl-3-pyrrolidinol. Further research is warranted to investigate the potential of this compound and similar structures to function as effective chiral auxiliaries in asymmetric transformations.

References

Validating the Enantiomeric Purity of (R)-1-Methyl-3-pyrrolidinol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The stereochemical integrity of chiral molecules is a critical parameter in the development of pharmaceuticals and fine chemicals, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. For researchers, scientists, and drug development professionals working with (R)-1-Methyl-3-pyrrolidinol, a versatile chiral building block, ensuring its enantiomeric purity is paramount. This guide provides an objective comparison of key analytical techniques for the validation of its enantiomeric excess (e.e.), supported by detailed experimental protocols and data presentation.

Comparison of Analytical Methodologies

The primary methods for determining the enantiomeric purity of chiral alcohols like this compound are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral auxiliaries. Each technique offers a unique set of advantages and limitations in terms of sensitivity, sample throughput, and method development complexity.

FeatureChiral HPLCChiral GCChiral NMR Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Separation of volatile enantiomers (or their derivatives) based on their interaction with a chiral stationary phase.Formation of diastereomeric complexes with a chiral derivatizing or solvating agent, resulting in distinct chemical shifts in the NMR spectrum.[1]
Sample Derivatization Often not required.Frequently necessary to improve volatility and thermal stability.Required to convert enantiomers into diastereomers.[1][2]
Sensitivity High (UV, MS detection).Very High (FID, MS detection).Lower, requires higher sample concentration.
Throughput Moderate to High.High.Low to Moderate.
Method Development Can be complex, requiring screening of various CSPs and mobile phases.[3][4]Requires optimization of temperature programs and derivatization methods.Relatively straightforward, involving the selection of an appropriate chiral auxiliary.
Instrumentation Standard HPLC system with a chiral column.Standard GC system with a chiral column.High-field NMR spectrometer.
Data Interpretation Straightforward, based on peak area integration.Straightforward, based on peak area integration.Requires careful integration of well-resolved diastereomeric signals.[1]
Key Advantage Broad applicability, direct analysis of non-volatile compounds.High resolution and sensitivity for volatile compounds.Provides structural information and can be used for absolute configuration determination.[2]
Key Disadvantage Cost of chiral columns, solvent consumption.Limited to thermally stable and volatile compounds, potential for racemization during derivatization.Lower sensitivity, potential for incomplete derivatization reactions leading to inaccurate results.

Experimental Protocols

Below are detailed methodologies for the key experiments discussed.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline for developing a chiral HPLC method for this compound, based on methods for similar compounds.[3][4]

Instrumentation:

  • HPLC system with a UV detector or Mass Spectrometer (MS).

Recommended Chiral Stationary Phases (CSPs):

  • Polysaccharide-based: Amylose or cellulose derivatives (e.g., CHIRALPAK® series).[4]

  • Macrocyclic glycopeptide-based: Teicoplanin or vancomycin-based (e.g., CHIROBIOTIC® series).[4]

Method 1: Normal Phase Chromatography

  • Column: CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or similar.

  • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol. A typical starting ratio is 90:10 (v/v). The ratio should be optimized to achieve baseline separation.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a low wavelength (e.g., 210-220 nm) due to the lack of a strong chromophore.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Method 2: Polar Organic Mode

  • Column: CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or similar.

  • Mobile Phase: A mixture of acetonitrile and methanol, often with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape for basic analytes.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210-220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Calculation of Enantiomeric Purity: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers: % e.e. = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

Chiral Gas Chromatography (GC)

For GC analysis, derivatization of the hydroxyl and secondary amine groups of 1-Methyl-3-pyrrolidinol is typically required to increase volatility and improve chromatographic performance.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral capillary column (e.g., based on cyclodextrin derivatives).

Derivatization Protocol (Two-step):

  • N-Acylation: React the sample with an acylating agent like trifluoroacetic anhydride (TFAA) or acetic anhydride in an appropriate solvent (e.g., dichloromethane). This will derivatize the secondary amine.

  • O-Silylation: Subsequently, treat the N-acylated product with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to derivatize the hydroxyl group.

GC Method:

  • Column: A chiral column such as Rt-βDEXsm or similar.

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 220°C) at a rate of 2-5°C/min.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C (FID).

  • Sample Preparation: Dissolve the derivatized sample in a suitable solvent (e.g., hexane or ethyl acetate).

Calculation of Enantiomeric Purity: The % e.e. is calculated using the peak areas of the two derivatized enantiomers in the same manner as the HPLC method.

¹H NMR Spectroscopy with a Chiral Derivatizing Agent (CDA)

This method relies on converting the enantiomers into diastereomers, which are distinguishable by NMR.[1] (-)-Menthyloxyacetic acid is an effective CDA for chiral alcohols.[1]

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Derivatization Protocol:

  • Dissolve the this compound sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Add a slight excess (e.g., 1.1 equivalents) of enantiomerically pure (-)-Menthyloxyacetic acid.

  • Add a coupling agent (e.g., dicyclohexylcarbodiimide - DCC) and a catalyst (e.g., 4-dimethylaminopyridine - DMAP).

  • Allow the reaction to proceed to completion at room temperature.

  • Acquire the ¹H NMR spectrum of the resulting diastereomeric ester mixture.

Data Analysis:

  • Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers. Protons closer to the stereocenter are likely to show the largest chemical shift difference.

  • Carefully integrate the areas of these two signals.

Calculation of Enantiomeric Purity: The enantiomeric excess is calculated from the integration values of the diastereomeric signals: % e.e. = [ (Integraldiastereomer 1 - Integraldiastereomer 2) / (Integraldiastereomer 1 + Integraldiastereomer 2) ] x 100

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental procedures.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve this compound in Mobile Phase (1 mg/mL) hplc Inject Sample onto Chiral HPLC System prep->hplc sep Isocratic Elution (e.g., Hexane/IPA) hplc->sep det UV Detection (210-220 nm) sep->det chrom Obtain Chromatogram det->chrom integ Integrate Peak Areas of Enantiomers chrom->integ calc Calculate % e.e. integ->calc

Caption: Workflow for Chiral HPLC Analysis.

Chiral_GC_Workflow cluster_deriv Derivatization cluster_gc GC Analysis cluster_gc_data Data Analysis sample This compound acyl N-Acylation (e.g., TFAA) sample->acyl silyl O-Silylation (e.g., BSTFA) acyl->silyl gc Inject Derivatized Sample onto Chiral GC silyl->gc gc_sep Temperature Programmed Separation gc->gc_sep gc_det FID/MS Detection gc_sep->gc_det gc_chrom Obtain Chromatogram gc_det->gc_chrom gc_integ Integrate Peak Areas gc_chrom->gc_integ gc_calc Calculate % e.e. gc_integ->gc_calc

Caption: Workflow for Chiral GC Analysis with Derivatization.

Chiral_NMR_Workflow cluster_nmr_prep Sample Preparation cluster_nmr_acq NMR Acquisition cluster_nmr_data Data Analysis nmr_sample This compound add_cda Add Chiral Derivatizing Agent (e.g., (-)-Menthyloxyacetic acid) + Coupling Agents nmr_sample->add_cda reaction Formation of Diastereomeric Esters add_cda->reaction acquire Acquire ¹H NMR Spectrum reaction->acquire spectrum Identify Resolved Diastereomeric Signals acquire->spectrum nmr_integ Integrate Signal Areas spectrum->nmr_integ nmr_calc Calculate % e.e. nmr_integ->nmr_calc

Caption: Workflow for Chiral NMR Analysis.

References

A Comparative Analysis of Catalysts Derived from Pyrrolidinol Isomers in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection and Performance

The development of efficient and stereoselective catalytic systems is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its biological activity. Among the privileged scaffolds in organocatalysis, pyrrolidine derivatives have demonstrated exceptional versatility and efficacy. This guide provides a detailed comparative analysis of catalysts derived from various pyrrolidinol isomers, focusing on their performance in key asymmetric carbon-carbon bond-forming reactions, namely the Aldol and Michael additions. By presenting quantitative data, detailed experimental protocols, and mechanistic insights, this document aims to serve as a valuable resource for the rational selection of the optimal catalyst for specific synthetic challenges.

Catalytic Performance: A Quantitative Comparison

The efficacy of a catalyst is best evaluated through quantitative metrics such as yield, diastereoselectivity (dr), and enantioselectivity (ee). The following tables summarize the performance of various pyrrolidinol-derived catalysts in the asymmetric Aldol and Michael reactions. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution as reaction conditions may vary.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a fundamental transformation for the construction of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. The performance of several pyrrolidinol-derived catalysts in this reaction is summarized below.

CatalystAldehydeKetoneSolventTemp. (°C)Time (h)Yield (%)dr (syn:anti)ee (%)Reference
(S)-Proline 4-NitrobenzaldehydeCyclohexanoneDMSORT24955:9596[1]
(S)-Prolinamide (3a) 4-NitrobenzaldehydeAcetoneNeatRT4884-46[2]
(S)-Prolinamide (3b) 4-NitrobenzaldehydeAcetoneNeatRT4875-48[2]
(S)-Prolinamide (3h) 4-NitrobenzaldehydeAcetoneNeat-254866-93[2]
(S)-Prolinamide (3h) BenzaldehydeAcetoneNeat-254880-85[2]
(S)-Prolinamide (3h) IsovaleraldehydeAcetoneNeat-254847-87[2]
Pyrrolidine 4-NitrobenzaldehydeCyclohexanoneWaterRT0.5911:>99-
Pyrrolidine 4-ChlorobenzaldehydeCyclohexanoneWaterRT0.33851:>99-

Note: The diastereomeric ratio for pyrrolidine-catalyzed reactions in water is reported as anti:syn.

Asymmetric Michael Addition

The Michael addition is a powerful tool for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Diphenylprolinol silyl ethers have emerged as highly effective catalysts for this transformation.

CatalystAldehydeNitroalkeneSolventTemp. (°C)Time (h)Yield (%)dr (syn:anti)ee (%)Reference
(S)-Diphenylprolinol TMS Ether (2a) Propanaltrans-β-NitrostyreneHexane059596:499[3]
(S)-Diphenylprolinol TMS Ether (2a) 3-Phenylpropanaltrans-β-NitrostyreneHexane0208594:699[3]
(S)-Diphenylprolinol TMS Ether (2a) Propanal1-Nitro-1-hexeneHexane0227293:799[3]
(S)-Diphenylprolinol TMS Ether (1) NitromethaneCinnamaldehydeMeOHRT1673-98[4]
(S)-Diphenylprolinol TMS Ether (1) NitroethaneCinnamaldehydeMeOHRT409550:5098[5]
Polymer-supported Pyrrolidine (2) Cyclohexanonetrans-β-NitrostyreneWaterRT249010:9099[6]

Note: For the Michael addition of aldehydes to nitroalkenes catalyzed by diphenylprolinol silyl ethers, the major diastereomer is 'syn'. For the polymer-supported pyrrolidine with a ketone donor, the major diastereomer is 'anti'.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful application of these catalysts. Below are representative protocols for the asymmetric Aldol and Michael reactions.

General Procedure for the Asymmetric Aldol Reaction Catalyzed by L-Prolinamide

To a vial containing the aldehyde (0.5 mmol) is added neat acetone (2.0 mL) and the L-prolinamide catalyst (e.g., 3h , 0.1 mmol, 20 mol%). The reaction mixture is stirred at the desired temperature (e.g., -25 °C) for the specified time (e.g., 48 hours), and the progress is monitored by TLC. Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.[2]

General Procedure for the Asymmetric Michael Addition Catalyzed by (S)-Diphenylprolinol Trimethylsilyl Ether

To a solution of the nitroalkene (1.0 mmol) and (S)-diphenylprolinol trimethylsilyl ether (2a , 0.1 mmol, 10 mol%) in the specified solvent (e.g., hexane, 1.0 mL) at the indicated temperature (e.g., 0 °C) is added the aldehyde (10 mmol). The reaction mixture is stirred for the required time, and the reaction is then quenched by the addition of 1N HCl. The organic materials are extracted with an appropriate solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the Michael adduct.[3]

Mechanistic Insights and Visualizations

The stereochemical outcome of these organocatalytic reactions is governed by the formation of key intermediates and the geometry of the transition states. The catalytic cycles for the asymmetric aldol and Michael reactions, proceeding through an enamine intermediate, are depicted below.

Catalytic Cycle for the Asymmetric Aldol Reaction

Aldol_Cycle Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Catalyst - H₂O Catalyst Pyrrolidinol Catalyst Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Product β-Hydroxy Ketone Iminium->Product + H₂O Product->Catalyst - Catalyst (regenerated) Michael_Cycle Aldehyde_Donor Aldehyde (Donor) Enamine Enamine Intermediate Aldehyde_Donor->Enamine + Catalyst - H₂O Catalyst Pyrrolidinol Catalyst Iminium_Adduct Iminium Adduct Enamine->Iminium_Adduct + Michael Acceptor Michael_Acceptor Michael Acceptor (e.g., Nitroalkene) Product Michael Adduct Iminium_Adduct->Product + H₂O Product->Catalyst - Catalyst (regenerated)

References

Enantiomeric Efficacy Showdown: (R)- vs. (S)-1-Methyl-3-pyrrolidinol in Muscarinic Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative analysis of the enantiomers (R)-1-Methyl-3-pyrrolidinol and (S)-1-Methyl-3-pyrrolidinol reveals significant differences in their efficacy when incorporated into novel muscarinic receptor antagonists. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their differential performance, supported by experimental data from in vitro and in vivo studies. The findings underscore the critical role of stereochemistry in drug design and efficacy.

While both (R)- and (S)-1-Methyl-3-pyrrolidinol serve as key chiral building blocks in organic synthesis, their three-dimensional arrangement dictates the pharmacological activity of the final compounds. This is particularly evident in their application as precursors for potent and selective muscarinic receptor antagonists, which are therapeutic targets for a range of conditions, including overactive bladder and chronic obstructive pulmonary disease (COPD).[1]

Comparative Efficacy at Muscarinic Receptors

A pivotal study by Bodor et al. systematically investigated the impact of the stereochemistry of 1-Methyl-3-pyrrolidinol on the muscarinic receptor binding affinity of a series of N-substituted soft anticholinergics.[2][3] The researchers synthesized various stereoisomers and evaluated their activity at cloned human muscarinic receptor subtypes (M1, M2, M3, and M4).

The results clearly demonstrate that the chirality at the 3'-position of the pyrrolidine ring, derived from either (R)- or (S)-1-Methyl-3-pyrrolidinol, significantly influences the binding affinity. In the series of SGM isomers (with an unresolved nitrogen chiral center), the compounds derived from this compound (the 3'R isomers) were consistently more active than their (S)-enantiomer counterparts (the 3'S isomers), with potency ratios ranging from 1.5 to 12.9 times.[2][3]

This enantioselectivity highlights the specific interactions between the chiral center of the antagonist and the binding pocket of the muscarinic receptors. The data suggests that the spatial orientation of the hydroxyl group on the pyrrolidine ring is a key determinant of binding affinity.

Quantitative Data Summary

The following tables summarize the in vitro receptor binding affinities (pKi values) for the synthesized stereoisomers of SGM at the M1, M2, and M3 muscarinic receptor subtypes.

Table 1: M1 Muscarinic Receptor Binding Affinities (pKi)

CompoundpKi
2R3'R-SGM8.82
2R3'S-SGM8.24
2S3'R-SGM7.03
2S3'S-SGM6.45

Table 2: M2 Muscarinic Receptor Binding Affinities (pKi)

CompoundpKi
2R3'R-SGM8.28
2R3'S-SGM7.91
2S3'R-SGM6.81
2S3'S-SGM6.36

Table 3: M3 Muscarinic Receptor Binding Affinities (pKi)

CompoundpKi
2R3'R-SGM8.84
2R3'S-SGM8.35
2S3'R-SGM7.21
2S3'S-SGM6.63

Experimental Protocols

In Vitro Muscarinic Receptor Binding Assay

The binding affinities of the compounds were determined using a competitive radioligand binding assay with membranes from Chinese hamster ovary (CHO) cells stably expressing the respective human muscarinic receptor subtypes (M1, M2, M3, and M4).

  • Membrane Preparation: CHO cells expressing the target receptor were harvested and homogenized in a buffer solution. The cell lysate was then centrifuged to pellet the membranes, which were subsequently washed and resuspended in the assay buffer.

  • Binding Assay: The membrane preparations were incubated with a specific radioligand ([³H]-N-methylscopolamine) and varying concentrations of the test compounds.

  • Detection: After incubation, the bound and free radioligand were separated by filtration. The amount of radioactivity bound to the membranes was quantified using liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) for each compound was calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

In Vivo Mydriatic Effect in Rabbits

The in vivo anticholinergic activity was assessed by measuring the mydriatic (pupil-dilating) effect of the compounds in rabbits.

  • Animal Model: Male New Zealand white rabbits were used for the study.

  • Drug Administration: A solution of the test compound was administered topically to one eye of each rabbit. The contralateral eye received a control solution.

  • Measurement: The pupil diameter of both eyes was measured at various time points after drug administration using a precision caliper.

  • Data Analysis: The mydriatic effect was quantified as the change in pupil diameter from the baseline. The duration of action was also recorded.

Logical Relationship of Synthesis and Evaluation

The following diagram illustrates the workflow from the chiral precursors to the final evaluation of the synthesized compounds.

G cluster_precursors Chiral Precursors cluster_synthesis Synthesis of Antagonists cluster_evaluation Pharmacological Evaluation R_pyrrolidinol This compound trans_ester Trans-esterification R_pyrrolidinol->trans_ester S_pyrrolidinol (S)-1-Methyl-3-pyrrolidinol S_pyrrolidinol->trans_ester quaternization Quaternization trans_ester->quaternization in_vitro In Vitro Receptor Binding quaternization->in_vitro in_vivo In Vivo Mydriasis quaternization->in_vivo

Synthetic and evaluation workflow.

Signaling Pathway of Muscarinic Antagonists

Muscarinic antagonists exert their effects by blocking the action of acetylcholine at muscarinic receptors. The M3 receptor, a G-protein coupled receptor (GPCR), is a key target for anticholinergic drugs.

G cluster_pathway M3 Muscarinic Receptor Signaling ACh Acetylcholine M3R M3 Receptor ACh->M3R Activates Gq Gq protein M3R->Gq Antagonist Muscarinic Antagonist ((R/S)-1-Methyl-3-pyrrolidinol derivative) Antagonist->M3R Blocks PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

M3 muscarinic receptor signaling pathway.

Conclusion

The presented data unequivocally demonstrates the superior efficacy of muscarinic antagonists derived from this compound compared to their (S)-enantiomer counterparts in this specific chemical series. This highlights the profound impact of stereochemistry on pharmacological activity and underscores the importance of utilizing enantiomerically pure starting materials in drug discovery and development. For researchers in this field, the choice between (R)- and (S)-1-Methyl-3-pyrrolidinol can be a critical decision in the design of potent and selective therapeutic agents.

References

Performance of (R)-N-Methyl-3-pyrrolidinol in Different Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the performance of (R)-N-Methyl-3-pyrrolidinol in various solvent systems. Due to a scarcity of directly comparable, quantitative data in existing literature, this document focuses on outlining the necessary experimental protocols to generate such data and presents a comparative discussion with established alternatives.

Executive Summary

(R)-N-Methyl-3-pyrrolidinol is a chiral molecule of interest in organic synthesis and pharmaceutical development, valued for its role as a building block and potential chiral auxiliary or ligand. Its performance in different solvents is critical for optimizing reaction conditions, ensuring stability, and developing robust formulations. This guide details standardized methodologies for quantifying its solubility, stability, and impact on reaction kinetics. For comparative context, its anticipated performance is discussed alongside two key alternatives: N-Methyl-2-pyrrolidone (NMP) as a versatile solvent and (S)-prolinol derivatives as established organocatalysts.

Comparative Performance Overview

While specific quantitative data for (R)-N-Methyl-3-pyrrolidinol is not extensively available, a qualitative assessment and comparison can be made based on its structural similarity to other well-characterized compounds. The following tables are presented as templates for organizing experimental data generated using the protocols outlined in this guide.

Solubility

(R)-N-Methyl-3-pyrrolidinol is known to be soluble in water, methanol, and chloroform. A comprehensive solubility profile is essential for its application in various reaction and formulation environments.

Table 1: Solubility of (R)-N-Methyl-3-pyrrolidinol and Alternatives in Common Solvents at 25°C

Solvent System(R)-N-Methyl-3-pyrrolidinolN-Methyl-2-pyrrolidone (NMP)(S)-prolinol derivative (e.g., Diphenylprolinol)
Polar Protic
WaterData to be generatedMiscible[1][2]Data to be generated
MethanolData to be generatedMiscible[2]Data to be generated
EthanolData to be generatedMiscible[2]Data to be generated
Polar Aprotic
AcetonitrileData to be generatedMiscible[2]Data to be generated
Dimethylformamide (DMF)Data to be generatedMiscible[2]Data to be generated
Dimethyl Sulfoxide (DMSO)Data to be generatedMiscible[2]Data to be generated
Tetrahydrofuran (THF)Data to be generatedMiscible[2]Data to be generated
Nonpolar
TolueneData to be generatedSoluble[2]Data to be generated
HexaneData to be generatedInsoluble[3]Data to be generated
Dichloromethane (DCM)Data to be generatedSoluble[2]Data to be generated
Stability

The stability of (R)-N-Methyl-3-pyrrolidinol in different solvents is crucial for its storage and use in chemical reactions. Stability studies are necessary to identify potential degradation products and establish a shelf-life. NMP is noted for its high chemical and thermal stability.[1][3]

Table 2: Stability of (R)-N-Methyl-3-pyrrolidinol after 30 days under different conditions

SolventStorage Condition% (R)-N-Methyl-3-pyrrolidinol RemainingMajor Degradants
Methanol25°C, ambient lightData to be generatedData to be generated
Methanol40°C, ambient lightData to be generatedData to be generated
Acetonitrile25°C, ambient lightData to be generatedData to be generated
Acetonitrile40°C, ambient lightData to be generatedData to be generated
Water (pH 7)25°C, ambient lightData to be generatedData to be generated
Water (pH 7)40°C, ambient lightData to be generatedData to be generated
Reaction Kinetics

The choice of solvent can significantly influence the rate and outcome of a chemical reaction. The following table provides a template for comparing the effect of different solvents on a model reaction involving (R)-N-Methyl-3-pyrrolidinol, for instance, as a chiral ligand in an asymmetric synthesis.

Table 3: Effect of Solvent on a Model Asymmetric Reaction

SolventDielectric Constant (ε)Reaction Rate Constant (k)Enantiomeric Excess (ee)
Dichloromethane8.93Data to be generatedData to be generated
Tetrahydrofuran7.58Data to be generatedData to be generated
Toluene2.38Data to be generatedData to be generated
Acetonitrile37.5Data to be generatedData to be generated
Methanol32.7Data to be generatedData to be generated

Experimental Protocols

To generate the comparative data for the tables above, the following experimental protocols are recommended.

Quantitative Solubility Determination

This protocol is based on the shake-flask method, a standard for determining equilibrium solubility.[4]

Methodology:

  • Preparation: Add an excess amount of (R)-N-Methyl-3-pyrrolidinol to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: Centrifuge the vials to separate the undissolved solid.

  • Analysis: Carefully withdraw a known volume of the supernatant, dilute it with a suitable solvent, and determine the concentration of (R)-N-Methyl-3-pyrrolidinol using a validated analytical method such as HPLC-UV or GC-FID.

  • Calculation: The solubility is calculated from the concentration of the saturated solution.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sample Sample Processing cluster_analysis Analysis prep1 Add excess (R)-N-Methyl-3-pyrrolidinol to solvent equil1 Agitate at constant temperature prep1->equil1 sample1 Centrifuge to separate solid equil1->sample1 sample2 Withdraw and dilute supernatant sample1->sample2 analysis1 Quantify concentration (HPLC/GC) sample2->analysis1

Caption: Workflow for Solubility Determination.

Stability Indicating Method

A stability-indicating HPLC method is crucial for accurately quantifying the decrease of the parent compound and the formation of degradation products over time.[5][6]

Methodology:

  • Forced Degradation: Subject solutions of (R)-N-Methyl-3-pyrrolidinol in the selected solvents to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • Method Development: Develop an HPLC method (typically reversed-phase with UV detection) that can separate the parent compound from all observed degradation products. This involves screening different columns, mobile phases, and gradients.

  • Method Validation: Validate the developed method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

  • Stability Study: Store solutions of (R)-N-Methyl-3-pyrrolidinol in the selected solvents under defined conditions (e.g., 25°C/60% RH, 40°C/75% RH).

  • Analysis: At specified time points, analyze the samples using the validated stability-indicating HPLC method to determine the concentration of (R)-N-Methyl-3-pyrrolidinol and any degradation products.

G Workflow for Stability Study cluster_forced Forced Degradation cluster_method Method Development & Validation cluster_study Stability Study forced1 Stress samples (acid, base, heat, etc.) method1 Develop separation method (HPLC) forced1->method1 method2 Validate method (ICH guidelines) method1->method2 study1 Store samples at defined conditions method2->study1 study2 Analyze at time points study1->study2

Caption: Workflow for Stability Study.

Reaction Kinetics Monitoring

UV-Vis spectroscopy is a convenient technique for monitoring the progress of many reactions by observing the change in absorbance of a reactant or product over time.[7][8]

Methodology:

  • Wavelength Selection: Identify the wavelength of maximum absorbance (λmax) for a reactant or product that changes concentration during the reaction.

  • Reaction Setup: Prepare the reaction mixture in a cuvette, ensuring all components except the initiating reagent are present.

  • Initiation and Monitoring: Initiate the reaction by adding the final reagent and immediately start recording the absorbance at the selected λmax at regular time intervals.

  • Data Analysis: Convert the absorbance data to concentration using a previously established calibration curve (Beer's Law).

  • Kinetic Analysis: Plot concentration versus time and apply the appropriate integrated rate law (zero, first, or second order) to determine the rate constant (k).

G Workflow for Reaction Kinetics Study cluster_prep Preparation cluster_monitor Monitoring cluster_analysis Analysis prep1 Identify λmax of a reactant/product prep2 Prepare reaction mixture in cuvette prep1->prep2 monitor1 Initiate reaction prep2->monitor1 monitor2 Record absorbance vs. time monitor1->monitor2 analysis1 Convert absorbance to concentration monitor2->analysis1 analysis2 Determine rate constant (k) analysis1->analysis2

Caption: Workflow for Reaction Kinetics Study.

Discussion of Alternatives

N-Methyl-2-pyrrolidone (NMP)

NMP is a widely used polar aprotic solvent known for its exceptional solvency power for a broad range of organic and inorganic compounds.[1][9] It is miscible with water and most organic solvents.[2] Its high boiling point and thermal stability make it suitable for reactions requiring elevated temperatures.[1] While structurally similar to (R)-N-Methyl-3-pyrrolidinol, NMP is achiral and thus cannot be used in applications requiring chirality. The primary advantage of NMP is its well-characterized and broad solvency, making it a benchmark for comparing the solubility of (R)-N-Methyl-3-pyrrolidinol.

(S)-Prolinol Derivatives

(S)-prolinol and its derivatives are highly successful organocatalysts in a variety of asymmetric transformations, including aldol and Michael addition reactions.[10] Their catalytic activity stems from their ability to form chiral enamines with carbonyl compounds, which then react with high stereoselectivity. The performance of these catalysts is well-documented in the scientific literature, providing a strong basis for comparing the potential catalytic activity of (R)-N-Methyl-3-pyrrolidinol. The structural difference, with the hydroxymethyl group at the 3-position in (R)-N-Methyl-3-pyrrolidinol versus the 2-position in prolinol derivatives, is expected to influence the steric environment of the catalytic site and thus the enantioselectivity of the catalyzed reactions.

Conclusion

This guide provides a roadmap for the systematic evaluation of (R)-N-Methyl-3-pyrrolidinol's performance in different solvent systems. By employing the detailed experimental protocols for determining solubility, stability, and reaction kinetics, researchers can generate the necessary quantitative data to make informed decisions in process development and formulation. The comparison with established alternatives like NMP and (S)-prolinol derivatives offers a valuable context for interpreting these results and identifying the most promising applications for this chiral molecule.

References

(R)-1-Methyl-3-pyrrolidinol: A Comparative Review of Its Applications in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

(R)-1-Methyl-3-pyrrolidinol is a valuable chiral building block in the synthesis of a variety of biologically active molecules. Its stereocenter and functional groups make it a versatile starting material for the construction of complex molecular architectures. This guide provides a comparative overview of its applications, focusing on its role in the synthesis of DNA methyltransferase inhibitors, adenosine A2A antagonists, and Na+,K+-ATPase inhibitors, with a comparative look at alternative synthetic strategies and related chiral auxiliaries.

Performance in Asymmetric Synthesis: A Comparative Look

One area where the utility of chiral pyrrolidine derivatives has been explored is in asymmetric catalysis. For instance, in asymmetric Henry reactions, copper(II) complexes of chiral ligands are often employed. A study comparing different chiral ligands, including a "proline-type" ligand structurally related to this compound, provides valuable performance data.

Table 1: Comparison of a Proline-Type Chiral Ligand (IV) with Imidazolidin-4-one based Ligands in Asymmetric Henry Reactions [1]

LigandAldehydeConversion (%)Enantiomeric Excess (ee, %)
I Benzaldehyde>9592 (R)
II Benzaldehyde>9590 (R)
III Benzaldehyde>9596 (R)
IV (Proline-type) Benzaldehyde>9585 (S)
  • Note: The data for ligands I, II, and III are for comparison to highlight the performance of a pyrrolidine-based catalytic system. The enantiomeric excess and the configuration of the major enantiomer are key performance indicators.

In the context of its primary application as a synthetic intermediate, the overall yield of the final product is a critical metric. Below is a comparison of yields for different synthetic routes to 1-methyl-3-pyrrolidinol and the yields of subsequent products where it is used as a starting material.

Table 2: Comparison of Synthetic Yields for 1-Methyl-3-pyrrolidinol and its Derivatives

ProductStarting Material(s)Key Reagents/ConditionsYield (%)Purity (%)Reference
1-Methyl-3-pyrrolidinol1,4-dichloro-2-butanol, MethylamineAutoclave, 120°C64.899.3[2]
(3R)-1-methylpyrrolidin-3-ol(3R)-pyrrolidin-3-ol, ParaformaldehydePlatinum on carbon, Hydrogen86-8996.5-98.7[3]
Istaroxime AnalogueAndrostane scaffold, this compound derivativeMulti-step synthesisN/AN/A[4]

Key Applications and Experimental Protocols

This compound is a key intermediate in the synthesis of several classes of therapeutic agents.

DNA Methyltransferase (DNMT) Inhibitors

This compound is utilized in the asymmetric synthesis of constrained (-)-S-adenosyl-L-homocysteine (SAH) analogs, which act as DNA methyltransferase inhibitors. These compounds are of interest in cancer therapy due to their ability to reverse epigenetic silencing of tumor suppressor genes.

Experimental Workflow for Synthesis of DNMT Inhibitors

G A This compound B Protection of hydroxyl group A->B e.g., TBDMSCl C Introduction of nucleobase moiety B->C D Coupling with amino acid component C->D E Deprotection D->E e.g., TFA F Final DNMT Inhibitor E->F

Caption: Synthetic workflow for DNMT inhibitors.

Detailed Experimental Protocol: A detailed experimental protocol for the synthesis of a specific DNMT inhibitor using a chiral pyrrolidine derivative is described in the supplementary information of relevant research articles. A general procedure involves the protection of the hydroxyl group of this compound, followed by nucleophilic substitution to introduce the desired heterocyclic base. Subsequent coupling with a protected amino acid and final deprotection steps yield the target inhibitor.[5]

Adenosine A2A Antagonists

Derivatives of this compound are used to prepare diaryl acylaminopyrimidines, which are potent and selective antagonists of the adenosine A2A receptor. These antagonists are being investigated for the treatment of Parkinson's disease and other neurodegenerative disorders.

Experimental Workflow for Synthesis of Adenosine A2A Antagonists

G A This compound B Conversion to amine A->B e.g., Mitsunobu reaction C Coupling with pyrimidine core B->C e.g., Buchwald-Hartwig amination D Functional group modification C->D E Final Adenosine A2A Antagonist D->E

Caption: Synthetic workflow for Adenosine A2A antagonists.

Detailed Experimental Protocol: The synthesis of these antagonists often begins with the conversion of the hydroxyl group of this compound to an amino group with retention of stereochemistry. This amine is then coupled with a functionalized pyrimidine core, often via a palladium-catalyzed cross-coupling reaction. Further modifications of the substituents on the pyrimidine and other parts of the molecule are then carried out to optimize potency and selectivity.[6] A detailed procedure can be found in patents describing the large-scale synthesis of these compounds.[7]

Na+,K+-ATPase Inhibitors (Analogs of Istaroxime)

This compound derivatives are also employed in the synthesis of analogs of istaroxime, a potent inhibitor of the Na+,K+-ATPase. These compounds have shown promise as inotropic agents for the treatment of acute heart failure.

Experimental Workflow for Synthesis of Istaroxime Analogs

G A This compound B Derivatization to a suitable nucleophile A->B D Coupling of A and C B->D C Steroid scaffold C->D E Further modifications D->E F Istaroxime Analog E->F

Caption: Synthetic workflow for Istaroxime analogs.

Detailed Experimental Protocol: The synthesis of istaroxime analogs involves the preparation of a suitable derivative of this compound that can be coupled to a steroid backbone. This typically involves the formation of an oxime or a related functional group. The steroid core is appropriately functionalized to allow for the attachment of the pyrrolidine-containing side chain.[4]

Signaling Pathways of Target Molecules

The therapeutic effects of the molecules synthesized from this compound are mediated through their interaction with specific biological pathways.

DNA Methyltransferase (DNMT) Inhibition Pathway

G cluster_0 DNMT Inhibition DNMT_Inhibitor DNMT Inhibitor (derived from this compound) DNMT1 DNA Methyltransferase 1 (DNMT1) DNMT_Inhibitor->DNMT1 Inhibits DNA_methylation DNA Hypermethylation DNMT1->DNA_methylation Catalyzes Tumor_Suppressor Tumor Suppressor Gene Silencing DNA_methylation->Tumor_Suppressor Cancer Cancer Progression Tumor_Suppressor->Cancer

Caption: DNMT inhibition pathway.

Adenosine A2A Receptor Antagonism Pathway

G cluster_0 Adenosine A2A Receptor Signaling Adenosine Adenosine A2A_Receptor Adenosine A2A Receptor Adenosine->A2A_Receptor Activates A2A_Antagonist A2A Antagonist (derived from this compound) A2A_Antagonist->A2A_Receptor Blocks G_protein Gs Protein A2A_Receptor->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Downstream Downstream Effects (e.g., modulation of neuronal activity) PKA->Downstream

Caption: Adenosine A2A receptor antagonism pathway.

Na+,K+-ATPase Inhibition Pathway

G cluster_0 Na+,K+-ATPase Inhibition Istaroxime_Analog Istaroxime Analog (derived from this compound) NaK_ATPase Na+,K+-ATPase Istaroxime_Analog->NaK_ATPase Inhibits Na_out Intracellular Na+ NaK_ATPase->Na_out Pumps out Ca_in Intracellular Ca2+ Na_out->Ca_in Increased Na+ leads to increased Ca2+ (via Na+/Ca2+ exchanger) Contraction Cardiac Muscle Contraction Ca_in->Contraction Increases

Caption: Na+,K+-ATPase inhibition pathway.

References

A Comparative Guide to Stereochemical Control: Assessing (R)-1-Methyl-3-pyrrolidinol and Its Alternatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and fine chemical synthesis, the precise control of stereochemistry is paramount. Chiral auxiliaries are a powerful class of molecules that enable chemists to introduce specific stereocenters with a high degree of confidence. This guide provides an objective comparison of the stereochemical outcomes achievable with (R)-1-Methyl-3-pyrrolidinol, a simple chiral pyrrolidine derivative, against well-established chiral auxiliaries. Due to a scarcity of published data on the direct use of this compound as a chiral auxiliary, this guide will focus on its N-Boc protected form, (R)-(-)-N-Boc-3-pyrrolidinol, as a representative model for its potential in stereoselective transformations. The performance of this building block will be benchmarked against industry-standard auxiliaries such as Evans Oxazolidinones, Myers' Pseudoephedrine, Enders' SAMP Hydrazones, and Oppolzer's Camphorsultam, with supporting experimental data to inform researchers in selecting the most suitable tool for their synthetic challenges.

Performance Benchmark: Diastereoselective and Enantioselective Reactions

The efficacy of a chiral auxiliary is primarily evaluated by its ability to induce high levels of stereoselectivity, typically measured as diastereomeric excess (de) or enantiomeric excess (ee), and to provide high chemical yields. The following table summarizes the performance of (R)-(-)-N-Boc-3-pyrrolidinol in a key stereoselective transformation and compares it with data from established chiral auxiliaries in analogous reactions.

Chiral Auxiliary/Building BlockReaction TypeElectrophile/SubstrateYield (%)Stereoselectivity (dr or ee)
(R)-(-)-N-Boc-3-pyrrolidinol Nucleophilic SubstitutionOrganocuprate75-85%>95:5 dr
Evans Oxazolidinone Diastereoselective AlkylationAllyl Iodide61-77%98:2 dr[1]
Myers' Pseudoephedrine Amide Diastereoselective AlkylationAlkyl HalidesHighHighly Diastereoselective
Enders' SAMP Hydrazone Asymmetric AlkylationAlkyl HalidesHigh (alkylation), Moderate (cleavage)>96% de, 89% ee[2]
Oppolzer's Camphor Sultam Radical AdditionAcrylate derivative95%96:4 dr

Experimental Protocols and Methodologies

Detailed experimental procedures are crucial for the reproducibility and successful implementation of stereoselective reactions. Below is a representative protocol for a diastereoselective nucleophilic substitution reaction utilizing (R)-(-)-N-Boc-3-pyrrolidinol.

Protocol: Diastereoselective Nucleophilic Substitution with (R)-(-)-N-Boc-3-pyrrolidinol Derivative

This protocol outlines the activation of the hydroxyl group of (R)-(-)-N-Boc-3-pyrrolidinol and its subsequent diastereoselective displacement by an organocuprate reagent.

Step 1: Mesylation of (R)-(-)-N-Boc-3-pyrrolidinol

  • Dissolve (R)-(-)-N-Boc-3-pyrrolidinol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) dropwise to the stirred solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) to the reaction mixture, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylated product. This intermediate is typically used in the next step without further purification.

Step 2: Diastereoselective Nucleophilic Substitution

  • Prepare the organocuprate reagent in a separate flask under an inert atmosphere.

  • Dissolve the crude mesylated pyrrolidine from Step 1 in anhydrous tetrahydrofuran (THF).

  • Cool the solution of the mesylate to -78 °C.

  • Slowly add the freshly prepared organocuprate solution to the mesylate solution via cannula.

  • Stir the reaction mixture at -78 °C for 4-6 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired substituted pyrrolidine.

Visualizing Stereocontrol and Experimental Workflow

To better illustrate the principles and processes involved in chiral auxiliary-mediated synthesis, the following diagrams have been generated using Graphviz.

G cluster_workflow Experimental Workflow: Diastereoselective Nucleophilic Substitution start (R)-(-)-N-Boc-3-pyrrolidinol mesylation Mesylation (MsCl, Et3N, DCM, 0°C to rt) start->mesylation intermediate Mesylated Pyrrolidine Intermediate mesylation->intermediate substitution Nucleophilic Substitution (Organocuprate, THF, -78°C) intermediate->substitution purification Purification (Column Chromatography) substitution->purification product Diastereomerically Enriched Product purification->product

Caption: Experimental workflow for diastereoselective nucleophilic substitution.

G cluster_logic Principle of Stereochemical Control with a Chiral Auxiliary Prochiral_Substrate Prochiral Substrate Coupling Coupling Prochiral_Substrate->Coupling Chiral_Auxiliary Chiral Auxiliary ((R)-configuration) Chiral_Auxiliary->Coupling Chiral_Substrate_Auxiliary_Complex Chiral Substrate-Auxiliary Complex Coupling->Chiral_Substrate_Auxiliary_Complex Diastereoselective_Reaction Diastereoselective Reaction Chiral_Substrate_Auxiliary_Complex->Diastereoselective_Reaction Diastereomeric_Products Diastereomeric Products (Major and Minor) Diastereoselective_Reaction->Diastereomeric_Products Cleavage Cleavage Diastereomeric_Products->Cleavage Enantiomerically_Enriched_Product Enantiomerically Enriched Product Cleavage->Enantiomerically_Enriched_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: Logical flow of asymmetric synthesis using a chiral auxiliary.

References

A Comparative Guide to the Synthetic Routes of (R)-1-Methyl-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Methyl-3-pyrrolidinol is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereocenter plays a crucial role in the biological activity of the target molecules. Consequently, the development of efficient and enantioselective synthetic routes to this intermediate is of significant interest. This guide provides a comparative overview of three prominent synthetic strategies, including a chemo-catalytic approach starting from a chiral precursor, a method utilizing a natural chiral pool starting material, and a biocatalytic alternative, alongside a route for the racemic compound.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to 1-Methyl-3-pyrrolidinol.

Parameter Route 1: From (3R)-pyrrolidin-3-ol Route 2: From L-Malic Acid Route 3: Biocatalytic Reduction (Hypothetical) Route 4: From 1,4-dichloro-2-butanol (Racemic)
Starting Material (3R)-pyrrolidin-3-olL-Malic AcidN-Methyl-3-oxopyrrolidine1,4-dichloro-2-butanol, Methylamine
Key Steps Reductive AminationCyclization, ReductionAsymmetric Biocatalytic ReductionCyclization
Overall Yield 88-93%[1]Data not available>95% (typical for optimized processes)64.8%[2]
Enantiomeric Excess (e.e.) >99% (starting material dependent)High (expected from chiral pool)>99%[3][4]Not applicable (racemic product)
Purity >98%[1]High (solid intermediate)[5]>99%99.3%[2]
Key Reagents Formaldehyde, H₂, Pd/C or Pt/C[1]Methylamine, Sodium Borohydride[5]Ketoreductase (KRED), Cofactor (NADPH)Methylamine, NaOH
Advantages High yield, high purity, straightforwardUtilizes inexpensive chiral pool starting materialHigh enantioselectivity, mild reaction conditions, environmentally friendlyGood yield, high purity
Disadvantages Relies on the availability of chiral starting materialLack of readily available data on yield and e.e.Requires enzyme screening and optimizationProduces a racemic mixture, requires high pressure and temperature

Synthetic Pathway Diagrams

G Route 1: From (3R)-pyrrolidin-3-ol A (3R)-pyrrolidin-3-ol B This compound A->B HCHO, H₂, Pd/C or Pt/C

Caption: Reductive amination of (3R)-pyrrolidin-3-ol.

G Route 2: From L-Malic Acid A L-Malic Acid B (R)-3-Hydroxy-1-methylsuccinimide A->B Methylamine, Heat C This compound B->C Reduction (e.g., NaBH₄)

Caption: Synthesis from the chiral pool starting material L-Malic Acid.

G Route 3: Biocatalytic Reduction A N-Methyl-3-oxopyrrolidine B This compound A->B Ketoreductase (KRED), NADPH

Caption: Asymmetric biocatalytic reduction of a prochiral ketone.

Experimental Protocols

Route 1: Synthesis from (3R)-pyrrolidin-3-ol via Reductive Amination

This method involves the direct methylation of (3R)-pyrrolidin-3-ol using formaldehyde in the presence of a catalyst and a hydrogen source.

Materials:

  • (3R)-pyrrolidin-3-ol

  • Paraformaldehyde (93%)

  • Methanol

  • 5% Platinum on carbon (Pt/C) or 10% Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Diethylamine (optional, for catalyst quenching)

  • Toluene

Procedure: [1]

  • To a reaction vessel, add (3R)-pyrrolidin-3-ol, paraformaldehyde, methanol, and the platinum on carbon catalyst.

  • Pressurize the vessel with hydrogen gas (e.g., 0.4 to 0.5 MPa) and stir the mixture at room temperature (e.g., 20°C).

  • Monitor the reaction by gas chromatography until the starting material is consumed.

  • (Optional) Add a secondary amine like diethylamine to the reaction mixture and continue stirring under hydrogen pressure for a few more hours.

  • Filter off the catalyst and wash it with methanol.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Add toluene to the concentrate and re-concentrate to remove residual water.

  • Purify the resulting oil by distillation to obtain this compound.

Route 2: Synthesis from L-Malic Acid

This two-step synthesis utilizes the readily available and inexpensive chiral starting material, L-malic acid.

Step 1: Synthesis of (R)-3-Hydroxy-1-methylsuccinimide [5] Materials:

  • L-Malic acid

  • 40% Methylamine aqueous solution

  • Toluene or Xylene

  • Ethanol

Procedure:

  • In a reaction flask, add toluene (or xylene), L-malic acid, and slowly add the 40% methylamine aqueous solution while maintaining the temperature at around 15°C.

  • After stirring for a short period, heat the mixture to reflux and carry out a water diversion reaction for approximately 14-18 hours.

  • After the reaction is complete, cool the mixture and concentrate it to remove the solvent.

  • Add a recrystallization solvent (e.g., ethanol), heat to dissolve the oily substance, and then cool to induce crystallization of the (R)-3-Hydroxy-1-methylsuccinimide intermediate.

Step 2: Reduction to this compound [5] Materials:

  • (R)-3-Hydroxy-1-methylsuccinimide

  • Sodium borohydride (NaBH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Dimethyl sulfate

  • Trimethyl borate

  • Hydrochloric acid solution

  • Ethyl acetate

Procedure:

  • Under a nitrogen atmosphere, add sodium borohydride and anhydrous THF to a reaction flask and cool to 0°C.

  • Slowly add dimethyl sulfate, maintaining the temperature at 0°C. After the addition, allow the reaction to warm to 30°C and stir for a few hours.

  • Prepare a solution of (R)-3-Hydroxy-1-methylsuccinimide and trimethyl borate in THF and add it dropwise to the reaction mixture at 30°C.

  • After the reaction is complete, cool the mixture in an ice bath and quench the reaction by the slow addition of a hydrochloric acid solution.

  • Concentrate the mixture to remove THF.

  • Extract the aqueous solution with ethyl acetate.

  • Combine the organic phases, dry, and concentrate under reduced pressure.

  • Purify the residue by vacuum distillation to yield this compound.

Route 4: Synthesis of Racemic 1-Methyl-3-pyrrolidinol from 1,4-dichloro-2-butanol

This route provides a high yield of the racemic product and is suitable for applications where the chirality is not critical or where a subsequent resolution step is planned.

Materials:

  • 1,4-dichloro-2-butanol

  • 40 wt% aqueous solution of methylamine

  • Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate

  • Ethanol

Procedure: [2]

  • In a four-necked flask cooled in an ice-water bath, add the 40 wt% aqueous solution of methylamine.

  • Slowly add 1,4-dichloro-2-butanol dropwise, maintaining the temperature below 15°C.

  • Transfer the mixture to an autoclave, seal it, and pressurize it (e.g., to 1.0 ± 0.1 MPa).

  • Heat the autoclave to 120°C and stir for approximately 10 hours.

  • After cooling to room temperature, discharge the contents and slowly add sodium hydroxide, keeping the temperature below 50°C. This will release a large amount of methylamine gas and precipitate a white solid.

  • Stir for about an hour and then filter the mixture.

  • Separate the layers of the filtrate. To the upper organic layer, add ethanol and anhydrous magnesium sulfate and stir for 2-3 hours.

  • Filter the mixture and concentrate the filtrate under vacuum to obtain a yellow oily liquid.

  • Purify the liquid by vacuum distillation to get colorless 1-Methyl-3-pyrrolidinol.

Conclusion

The choice of the synthetic route for this compound depends on several factors, including the availability of starting materials, cost considerations, and the required enantiomeric purity. The reductive amination of (3R)-pyrrolidin-3-ol offers a highly efficient and direct route with excellent yield and purity, provided the chiral starting material is accessible. The synthesis from L-malic acid is an attractive option due to the low cost of the chiral pool starting material, although further optimization and reporting of yield and enantiomeric excess are needed. For a modern, green chemistry approach, the development of a specific biocatalytic reduction of N-methyl-3-oxopyrrolidine using a ketoreductase holds great promise for achieving high enantioselectivity under mild conditions. Finally, for applications where a racemic mixture is acceptable, the synthesis from 1,4-dichloro-2-butanol is a high-yielding and well-described method. Researchers and drug development professionals should carefully evaluate these factors to select the most suitable synthetic strategy for their specific needs.

References

Safety Operating Guide

Proper Disposal of (R)-1-Methyl-3-pyrrolidinol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of (R)-1-Methyl-3-pyrrolidinol, tailored for researchers, scientists, and drug development professionals.

This compound is a combustible liquid that is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3] Adherence to the following procedures is crucial to mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Handling

Before handling this compound, it is imperative to be familiar with its hazards. Always work in a well-ventilated area, preferably within a chemical fume hood.[1] The use of appropriate Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any tears or punctures before use.[2]

  • Eye Protection: Safety glasses with side-shields or chemical splash goggles are essential to prevent eye contact.[2]

  • Lab Coat: A lab coat should be worn to protect from skin contact.

  • Respiratory Protection: If working outside a fume hood or if vapors are likely to be generated, a NIOSH/MSHA approved respirator with an appropriate filter should be used.[4]

Quantitative Safety Data

The following table summarizes key safety data for this compound.

Property Value
Flash Point 70 °C (158 °F)
Boiling Point 50-52 °C at 1 mmHg
Density 0.921 g/mL at 25 °C
Hazard Statements H227 (Combustible liquid), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][2]
Precautionary Statements P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P403+P233, P405, P501[1]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent materials), must be treated as hazardous waste.

  • Do not mix this waste with other incompatible chemical waste streams. For instance, avoid mixing with strong oxidizing agents or acids.[4][5]

2. Container Selection and Labeling:

  • Use a dedicated, leak-proof, and chemically compatible container for waste collection. A glass bottle with a secure screw cap is a suitable option.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • The label should also indicate the date of waste accumulation and relevant hazard symbols (e.g., flammable, irritant).

3. Waste Accumulation and Storage:

  • Keep the waste container tightly closed when not in use.[1][2]

  • Store the sealed container in a designated, well-ventilated, and secure area, such as a satellite accumulation area or a designated chemical waste storage cabinet.

  • The storage area should be away from sources of ignition and incompatible materials.[2][5] Store in a cool place.[2][3]

4. Disposal Procedure:

  • Never dispose of this compound down the drain or in the regular trash.[6] This can harm the environment and is a regulatory violation.

  • The designated method of disposal is through an approved waste disposal plant or a licensed hazardous waste disposal company.[1][2][7] This may involve chemical incineration with an afterburner and scrubber.[2]

  • Contact your institution's Environmental Health and Safety (EHS) department or equivalent to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste collection requests.

5. Spill Management:

  • In the event of a small spill, use an inert absorbent material like vermiculite, sand, or a commercial absorbent to contain it.

  • Collect the contaminated absorbent material into a sealed container and dispose of it as hazardous waste.

  • For larger spills, evacuate the area immediately and contact your institution's EHS department or emergency response team.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Generation of This compound Waste identify Identify as Hazardous Waste start->identify spill Spill Occurs start->spill segregate Segregate from Incompatible Waste identify->segregate container Select & Label Compatible Container segregate->container store Store in Designated Secure Area container->store request Request Waste Pickup from EHS store->request disposal Professional Disposal (e.g., Incineration) request->disposal end Safe Disposal Complete disposal->end small_spill Small Spill: Absorb & Collect spill->small_spill Small large_spill Large Spill: Evacuate & Notify EHS spill->large_spill Large small_spill->container large_spill->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling (R)-1-Methyl-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for laboratory professionals working with (R)-1-Methyl-3-pyrrolidinol. Adherence to these procedures is vital for ensuring a safe laboratory environment.

This compound is a combustible liquid that can cause serious eye irritation, skin irritation, and respiratory irritation.[1][2][3][4] It is also harmful if swallowed.[1]

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are the most critical first steps for safely handling this compound. The following table summarizes the required PPE based on the handling task.

Exposure TypePPE ComponentSpecificationStandard
Eye/Face Protection Safety GogglesTightly fitting, with side-shieldsEN 166 (EU) or NIOSH (US) approved[1][3][5]
Skin Protection Gloves (Splash/Incidental)Nitrile gloves, 5 mil thicknessEN 374 ("low chemical resistant" or "waterproof")
Gloves (Immersion/Prolonged)Viton/Butyl gloves, 4/8 mil thicknessEN 734 ("chemical resistant")
Protective ClothingFire-resistant (e.g., Nomex) lab coat or coverallsN/A
Impervious clothingN/A[1]
Respiratory Protection Backup to Engineering ControlsFull-face respirator with OV/Multi-Gas/P95 (NIOSH) or ABEK-P2 (CEN) cartridgesNIOSH (US) or CEN (EU) approved[3][4]
Sole Means of ProtectionFull-face supplied-air respiratorNIOSH (US) or CEN (EU) approved[3]

Note: Glove penetration times for this compound have not been determined. Always inspect gloves for integrity before use and perform a risk assessment, especially when mixing with other chemicals. Remove and dispose of contaminated gloves immediately using proper technique.[3]

Standard Operating Procedure for Handling

This protocol outlines the step-by-step process for safely handling this compound in a laboratory setting.

1. Engineering Controls & Preparation:

  • Work exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • Ensure an eyewash station and safety shower are readily accessible.

  • Remove all potential ignition sources (open flames, sparks, hot surfaces) from the handling area.[1][3]

  • Use non-sparking tools and ensure all equipment is properly grounded and bonded to prevent static discharge.[1][6]

2. Donning Personal Protective Equipment (PPE):

  • Before handling the chemical, don the appropriate PPE as specified in the table above.

  • This includes a fire-resistant lab coat, tightly fitting safety goggles, and the correct type of chemical-resistant gloves.[1][7]

3. Chemical Handling:

  • Avoid direct contact with skin and eyes.[1]

  • Avoid breathing vapors or mists.[1][3]

  • Keep the container tightly closed when not in use.[1][3][5]

  • Do not eat, drink, or smoke in the handling area.[1][6]

4. Storage:

  • Store the container in a cool, dry, and well-ventilated place.[1][3][5]

  • Store away from incompatible materials, particularly strong oxidizing agents.[7]

  • Keep the storage area locked.[3][5][8]

5. Accidental Release Measures:

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.[1]

    • Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal.[3][6]

  • Large Spills:

    • Evacuate the area immediately and activate emergency protocols.

    • Prevent the spill from entering drains or waterways.[1][3][5]

6. Disposal Plan:

  • All waste, including contaminated absorbent material and empty containers, must be treated as hazardous waste.

  • Dispose of contents and containers at an approved waste disposal plant.[6][8]

  • Alternatively, surplus and non-recyclable solutions can be offered to a licensed disposal company for incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

7. Decontamination:

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[1][3][6]

  • Take off any contaminated clothing and wash it before reuse.[1]

Emergency and First Aid Protocol

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3][6]
Ingestion Do NOT induce vomiting.[3][6] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

Safety Workflow Diagram

The following diagram illustrates the logical workflow for safely handling this compound.

prep 1. Preparation & Engineering Controls - Work in Fume Hood - Verify Safety Equipment - Remove Ignition Sources ppe 2. Don PPE - Fire-Resistant Lab Coat - Safety Goggles - Chemical-Resistant Gloves prep->ppe handle 3. Chemical Handling - Avoid Contact & Inhalation - Keep Container Closed ppe->handle spill Spill Occurs handle->spill storage 4. Storage - Cool, Dry, Ventilated Area - Away from Incompatibles handle->storage handle_spill Spill Response - Evacuate & Ventilate - Contain with Absorbent - Collect for Disposal spill->handle_spill Emergency disposal 5. Waste Disposal - Collect in Labeled Container - Dispose via Approved Facility handle_spill->disposal storage->disposal end End of Process - Decontaminate Work Area - Wash Hands disposal->end

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-Methyl-3-pyrrolidinol
Reactant of Route 2
(R)-1-Methyl-3-pyrrolidinol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.